Dibutyl (difluoromethane)phosphonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[butoxy(difluoromethyl)phosphoryl]oxybutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F2O3P/c1-3-5-7-13-15(12,9(10)11)14-8-6-4-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLDWFKMUSEOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(F)F)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288150 | |
| Record name | Dibutyl P-(difluoromethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-83-4 | |
| Record name | Dibutyl P-(difluoromethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl P-(difluoromethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dibutyl (difluoromethane)phosphonate: A Technical Guide to Synthesis, Properties, and Application
Introduction: The Strategic Importance of Dibutyl (difluoromethane)phosphonate in Modern Drug Discovery
Dibutyl (difluoromethane)phosphonate is a key organophosphorus compound that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Its structural features, particularly the difluoromethylene group attached to the phosphorus atom, make it a valuable building block for creating novel therapeutic agents. The primary driver for its use is its role as a non-hydrolyzable bioisostere of phosphate and carboxylate groups, which are ubiquitous in biological systems.[2][3][4]
In drug design, the native phosphate monoester functionality, while crucial for biological activity in many signaling pathways, presents significant challenges.[4][5] These include enzymatic instability (susceptibility to phosphatases) and poor cell permeability due to its high negative charge at physiological pH.[6][7] Dibutyl (difluoromethane)phosphonate offers a solution to these problems. The difluoromethylene group (CF2) mimics the steric and electronic properties of the phosphate ester's oxygen atom, while the P-C bond is resistant to enzymatic cleavage.[2][3] This substitution often leads to improved metabolic stability, enhanced lipophilicity, and better bioavailability of the parent drug molecule.[2]
This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and applications of dibutyl (difluoromethane)phosphonate, with a focus on its practical use for researchers, scientists, and professionals in drug development.
Synthesis of Dibutyl (difluoromethane)phosphonate
The most common and efficient method for the synthesis of dialkyl (difluoromethane)phosphonates, including the dibutyl derivative, is the Michaelis-Arbuzov reaction.[8][9][10] This reaction is a cornerstone of organophosphorus chemistry, forming a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[8][11]
Reaction Mechanism and Rationale
The Michaelis-Arbuzov reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the SN2 attack of the nucleophilic trivalent phosphorus atom of tributyl phosphite on the electrophilic carbon of a difluoromethyl halide (e.g., dibromodifluoromethane).[8] This forms a quasi-phosphonium salt intermediate.
-
Dealkylation: The displaced halide anion then attacks one of the butyl groups on the phosphonium intermediate in a second SN2 reaction. This results in the formation of the pentavalent dibutyl (difluoromethane)phosphonate and a butyl halide byproduct.[8]
The choice of reagents and conditions is critical for a successful and high-yielding synthesis. Dibromodifluoromethane is a common starting material due to the high reactivity of the carbon-bromine bond. The reaction is typically carried out at elevated temperatures to drive the dealkylation step to completion.[11]
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol outlines a general procedure for the synthesis of dibutyl (difluoromethane)phosphonate.
Materials:
-
Tributyl phosphite
-
Dibromodifluoromethane
-
Anhydrous reaction vessel with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine tributyl phosphite (1.0 equivalent) and dibromodifluoromethane (1.1 equivalents).
-
Heating: Heat the reaction mixture to 140-160°C. The reaction is exothermic, and the temperature should be carefully controlled.
-
Monitoring: Monitor the progress of the reaction by observing the formation of the butyl bromide byproduct, which can be distilled off during the reaction. The reaction is typically complete within 3-5 hours.
-
Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the butyl bromide byproduct, yielding pure dibutyl (difluoromethane)phosphonate as a colorless oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of dibutyl (difluoromethane)phosphonate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of dibutyl (difluoromethane)phosphonate is essential for its application in further synthetic transformations and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 681-83-4 | [12] |
| Molecular Formula | C9H19F2O3P | [12][13] |
| Molecular Weight | 244.22 g/mol | [12][13] |
| Appearance | Colorless oil | [11] |
| Boiling Point | Data not readily available; organophosphates often decompose before boiling at atmospheric pressure.[14] | |
| Density | ~0.995 g/mL at 25°C (for Dibutyl phosphonate) | [15] |
| Refractive Index (n20/D) | ~1.423 (for Dibutyl phosphonate) | [15] |
Note: Some physical properties are extrapolated from the closely related dibutyl phosphonate due to a lack of specific data for the difluoro- derivative in the available literature.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the butyl groups, with triplets and multiplets corresponding to the CH3 and CH2 groups. The difluoromethyl proton would appear as a triplet of doublets due to coupling with both the phosphorus and fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a doublet due to coupling with the phosphorus atom.
-
³¹P NMR: The phosphorus NMR spectrum would show a triplet due to coupling with the two fluorine atoms.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for the loss of butyl and butoxy groups.
Applications in Drug Development
The primary application of dibutyl (difluoromethane)phosphonate in drug development stems from its use as a precursor to the difluoromethylphosphonate (DFMP) moiety, a key phosphate bioisostere.[2][3][5]
Role as a Non-Hydrolyzable Phosphate Mimic
Many biological processes, including cell signaling and energy transfer, are regulated by protein phosphorylation, a process mediated by kinases and phosphatases.[4][5] Introducing a phosphate group into a drug molecule can enhance its binding to a target protein, but this often comes at the cost of poor metabolic stability.
The DFMP group, derived from compounds like dibutyl (difluoromethane)phosphonate, serves as an effective mimic of the phosphate group with several key advantages:
-
Enzymatic Stability: The P-C bond is resistant to cleavage by phosphatases, leading to a longer biological half-life.[5]
-
Similar Acidity: The electron-withdrawing fluorine atoms lower the pKa of the phosphonic acid, making its second dissociation constant closer to that of a natural phosphate group.[2][3] This allows it to maintain a similar charge state at physiological pH, preserving crucial electrostatic interactions with the target protein.
-
Improved Pharmacokinetics: The replacement of a hydroxyl group with a more lipophilic difluoromethyl group can enhance cell membrane permeability and overall bioavailability.[2]
Recent Examples in Research
Recent studies have highlighted the potential of DFMP-containing compounds as potent inhibitors of protein tyrosine phosphatases (PTPs), such as PTPN1 and PTPN2, which are promising targets for cancer immunotherapy.[16] The DFMP moiety in these inhibitors effectively mimics the phosphotyrosine residue of the natural substrate, leading to high binding affinity and potent inhibition.[16]
Logical Relationship Diagram
Caption: Role of DFMP as a solution to challenges in phosphate-based drug design.
Safety and Handling
Conclusion
Dibutyl (difluoromethane)phosphonate is a versatile and valuable reagent in modern medicinal chemistry. Its synthesis via the robust Michaelis-Arbuzov reaction is well-established, providing access to a key building block for the introduction of the difluoromethylphosphonate moiety into drug candidates. As a non-hydrolyzable phosphate bioisostere, the DFMP group offers a powerful strategy to overcome the pharmacokinetic and metabolic limitations of phosphate-containing drugs. The continued exploration of DFMP-containing compounds is expected to yield novel and effective therapeutics for a wide range of diseases.
References
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Dale, A. D., & Hobbs, J. B. (1976). Physicochemical properties of some organophosphates in relation to their chronic toxicity. Environmental Health Perspectives, 13, 77–81. [Link]
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ResearchGate. (n.d.). Difluoromethylene phosphonates as high-tech tools in biochemical and biomedical research. Retrieved from [Link]
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ResearchGate. (n.d.). Correlation of the Physical Properties of Organophosphorus Compounds. I. Density, Boiling Point, and the Heat of Evaporation of Phosphines. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of organophosphate pesticides reviewed. Retrieved from [Link]
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Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. Retrieved from [Link]
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Loh, T.-P., et al. (2013). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters, 15(21), 5550–5553. [Link]
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Arvinas. (2025). Organophosphorus compounds: role and importance in science and industry. Retrieved from [Link]
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Berkowitz, D. B., et al. (2010). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. Israel Journal of Chemistry, 50(5-6), 638–651. [Link]
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SciSpace. (2021). A high yielding synthesis of diethyl 1 -fluoromethylphosphonate in pure form. Retrieved from [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
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Cambridge MedChem Consulting. (2012). Phosphate Bioisosteres. Retrieved from [Link]
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Karas, L., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1989. [Link]
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Chemsrc. (n.d.). Dibutyl phosphonate. Retrieved from [Link]
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Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates. Retrieved from [Link]
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ResearchGate. (n.d.). Phosphate Isosteres in Medicinal Chemistry. Retrieved from [Link]
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American Chemical Society. (2023). Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD). Retrieved from [Link]
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An In-depth Technical Guide to Dibutyl (difluoromethane)phosphonate (CAS 681-83-4)
This guide provides a comprehensive technical overview of Dibutyl (difluoromethane)phosphonate, a significant organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, reactivity, and applications.
Introduction: The Significance of Fluorinated Phosphonates
Dibutyl (difluoromethane)phosphonate belongs to the class of difluoromethylene phosphonates (CF2-phosphonates), which have garnered substantial interest in medicinal chemistry and materials science. The introduction of the difluoromethylene group (CF2) into a phosphonate moiety creates a unique combination of properties. The CF2 group acts as a non-hydrolyzable bioisostere of the phosphate ester oxygen, enhancing the metabolic stability of molecules that incorporate this functional group.[1][2] This makes CF2-phosphonates valuable tools in the design of enzyme inhibitors and therapeutic agents.[2][3] Dibutyl (difluoromethane)phosphonate, with its butyl ester groups, offers specific solubility characteristics and serves as a key synthetic intermediate for more complex molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of Dibutyl (difluoromethane)phosphonate is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 681-83-4 | |
| Molecular Formula | C9H19F2O3P | [4] |
| Molecular Weight | 244.22 g/mol | [4] |
| Physical State | Liquid | N/A |
| Solubility | Poorly soluble in water, soluble in organic solvents. | [5] |
Synthesis and Reaction Mechanisms
The synthesis of dialkyl (difluoromethane)phosphonates can be approached through several synthetic strategies. While specific literature on the direct synthesis of the dibutyl derivative is sparse, general methods for analogous compounds provide a reliable framework.
A common and effective method involves the fluorination of a corresponding methylene bisphosphonate precursor. For instance, tetraethyl methylenebisphosphonate can be fluorinated using reagents like N-fluorobenzenesulfonimide to yield tetraethyl difluoromethylene bisphosphonate.[6] Subsequent transesterification or direct synthesis routes can then be employed to obtain the desired dialkyl esters.
Another prevalent approach is the Michaelis-Arbuzov reaction, a cornerstone in phosphonate synthesis.[5] This reaction typically involves the reaction of a trialkyl phosphite with a haloalkane. For difluoromethylphosphonates, a suitable difluoromethyl halide would be the starting material.
Illustrative Synthetic Workflow: Michaelis-Arbuzov Approach
Caption: Generalized Michaelis-Arbuzov reaction for phosphonate synthesis.
Key Reactions and Reactivity
The reactivity of Dibutyl (difluoromethane)phosphonate is centered around the phosphonate functional group and the influence of the adjacent difluoromethylene moiety.
-
Hydrolysis: The phosphonate esters can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. The P-C bond is notably stable to hydrolysis.[1][2]
-
Horner-Wadsworth-Emmons Reaction: A key application of phosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction.[5][7][8] Deprotonation of the carbon adjacent to the phosphonate group (if it bears a proton) generates a stabilized carbanion that reacts with aldehydes or ketones to form alkenes.
-
Transesterification: The butyl ester groups can be exchanged with other alcohols under appropriate catalytic conditions, allowing for the synthesis of different phosphonate esters.
Applications in Drug Development and Research
The unique properties of the difluoromethylene phosphonate group make it a valuable building block in medicinal chemistry.
Bioisosterism and Enzyme Inhibition
The P-CF2-P linkage is structurally similar in size and polarity to the natural P-O-P pyrophosphate linkage.[6] However, the C-P bond is resistant to enzymatic cleavage. This makes difluoromethylene phosphonates excellent candidates for designing non-hydrolyzable analogs of phosphate-containing biomolecules.[1][6] These analogs can act as competitive inhibitors of enzymes that process phosphates and pyrophosphates.[1][2]
Conceptual Diagram: Bioisosteric Replacement
Caption: Bioisosteric relationship between phosphate and difluoromethylene phosphonate.
Antiviral and Anticancer Research
Acyclic nucleoside phosphonates (ANPs) are a class of antiviral drugs where the phosphonate group is a key feature.[1] The development of new ANPs and their prodrugs is an active area of research to combat viral infections and cancer.[1][2] Dibutyl (difluoromethane)phosphonate can serve as a precursor for the synthesis of novel ANP analogs with potentially improved pharmacological profiles.
Bone Targeting
Bisphosphonates, which contain two phosphonate groups, are well-known drugs for the treatment of osteoporosis due to their high affinity for bone tissue.[2][5] The phosphonate moiety can be leveraged to deliver therapeutic agents to bone.
Analytical Characterization
Confirmation of the identity and purity of Dibutyl (difluoromethane)phosphonate is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the butyl groups.
-
¹³C NMR will provide information on all carbon atoms in the molecule.
-
³¹P NMR is particularly informative for phosphorus-containing compounds, showing a characteristic chemical shift for the phosphonate group.
-
¹⁹F NMR will show a signal for the two fluorine atoms, likely as a triplet due to coupling with the adjacent proton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the P=O and P-O-C bonds.
-
Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Dibutyl (difluoromethane)phosphonate.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
-
Handling: Handle in a well-ventilated area or in a closed system to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11] Keep containers tightly closed.[10]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Skin: Wash off immediately with plenty of water.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][12]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9][11]
-
Conclusion
Dibutyl (difluoromethane)phosphonate is a valuable and versatile compound in the field of organophosphorus chemistry. Its unique properties, stemming from the presence of the difluoromethylene group, make it a key building block for the synthesis of novel therapeutic agents and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
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Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. (n.d.). PMC. Retrieved from [Link]
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Material Safety Data Sheet - Dibutyl Phosphite, 96%. (2005, October 3). Cole-Parmer. Retrieved from [Link]
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Dibutyl phosphonate | CAS#:1809-19-4. (2025, August 22). Chemsrc. Retrieved from [Link]
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dibutyl butyl phosphonate: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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Tetramethyl orthosilicate. (n.d.). Wikipedia. Retrieved from [Link]
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Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. (n.d.). Retrieved from [Link]
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Cas 681-84-5,Tetramethyl orthosilicate. (n.d.). lookchem. Retrieved from [Link]
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Supplier of TETRAMETHOXYSILANE [PURITY 99%]. (n.d.). Silsource. Retrieved from [Link]
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). PMC. Retrieved from [Link]
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Phosphonate. (n.d.). Wikipedia. Retrieved from [Link]
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di-t-Butyl phosphite. (n.d.). NIST WebBook. Retrieved from [Link]
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New synthesis and reactions of phosphonates. (n.d.). Iowa Research Online. Retrieved from [Link]
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Tetramethoxysilane,C4H12O4Si,Orthosilicate,Silane Coupling Agent,Coupling Agent Monomer. (n.d.). couplingagents.net. Retrieved from [Link]
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Editorial: Phosphonate Chemistry in Drug Design and Development. (2021, April 29). Frontiers. Retrieved from [Link]
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Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. (n.d.). PMC. Retrieved from [Link]
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New synthesis and reactions of phosphonates. (n.d.). Iowa Research Online. Retrieved from [Link]
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Phosphonate Chemistry, Technology and Applications - 1st Edition. (n.d.). Elsevier Shop. Retrieved from [Link]
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Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H ... (n.d.). PMC. Retrieved from [Link]
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Dibutyl (difluoromethane)phosphonate: The Vanguard of Non-Hydrolyzable Phosphate Mimicry in Drug Design
Executive Summary
The biological regulation of cellular processes relies heavily on the transient phosphorylation of proteins, lipids, and nucleotides. However, the inherent lability of the native phosphate ester (P–O–C) bond to ubiquitous phosphatases presents a severe limitation for structural biology, drug development, and signal transduction mapping. To bypass this enzymatic degradation, researchers have developed non-hydrolyzable phosphate isosteres. Among these, the α,α-difluoromethylene phosphonate (–CF₂–PO₃H₂) group has emerged as the premier isopolar and isosteric mimic.
This technical guide explores the mechanistic rationale behind difluoromethylene phosphonates and provides an in-depth, self-validating methodology for utilizing dibutyl (difluoromethane)phosphonate as a highly versatile synthetic building block (synthon) to engineer phosphatase-resistant biological probes and therapeutics.
The Mechanistic Rationale: Why Difluoromethylene?
The transition from a native phosphate to a synthetic mimic requires balancing enzymatic stability with electrostatic and geometric fidelity. While replacing the bridging oxygen with a simple methylene group (–CH₂–) prevents hydrolysis, it introduces severe physicochemical mismatches.
Causality of the CF₂ Substitution
-
Charge State (pKa Tuning): Native phosphates possess a second pKa (pKa₂) of approximately 6.4, rendering them predominantly dianionic at physiological pH (7.4). A standard methylene phosphonate has a significantly higher pKa₂ (~7.6), meaning it exists largely in a monoanionic state, which drastically reduces its binding affinity in enzyme active sites. The introduction of two strongly electron-withdrawing fluorine atoms drops the pKa₂ to ~5.4, ensuring the mimic is fully dianionic and isopolar to the native phosphate 1[1].
-
Geometric Fidelity: The native C–O–P bond angle is relatively wide (~118.7°). A simple C–CH₂–P linkage compresses this angle to ~112.1°, disrupting critical hydrogen-bonding networks. The steric bulk and electronic repulsion of the fluorine atoms in the C–CF₂–P linkage widen the angle back to ~116.1°, closely replicating the spatial orientation of the native substrate 1[1].
Logical progression of phosphate isostere development.
Quantitative Comparison of Phosphate Isosteres
| Property | Native Phosphate (O-P) | Methylenephosphonate (CH₂-P) | Difluorophosphonate (CF₂-P) |
| Bond Angle (C-X-P) | ~118.7° | ~112.1° | ~116.1° |
| Second pKa (pKa₂) | ~6.4 | ~7.6 | ~5.4 |
| Ionization at pH 7.4 | Dianionic | Monoanionic / Mixed | Dianionic |
| Enzymatic Stability | Labile (Hydrolyzable) | Highly Stable | Highly Stable |
Dibutyl (difluoromethane)phosphonate as a Premier Synthon
While diethyl (difluoromethyl)phosphonate is common, dibutyl (difluoromethane)phosphonate offers distinct advantages for complex multi-step syntheses. The extended lipophilic butyl chains reduce the volatility of the starting material, improve solubility in strictly anhydrous organic solvents (crucial for cryogenic carbanion generation), and provide superior steric shielding against unwanted nucleophilic attack at the phosphorus center.
Self-Validating Experimental Protocol: Synthesis of CF₂-Phosphonate Analogs
The following step-by-step methodology details the coupling of dibutyl (difluoromethane)phosphonate to an electrophilic scaffold (e.g., an aldehyde) to generate a non-hydrolyzable mimic.
Step 1: Carbanion Generation (Strictly Anhydrous/Cryogenic)
-
Action: Dissolve dibutyl (difluoromethane)phosphonate in anhydrous THF under an Argon atmosphere. Cool the reaction vessel to strictly -78 °C.
-
Action: Add 1.05 equivalents of Lithium tetramethylpiperidide (LTMP) dropwise.
-
Causality: LTMP is a highly sterically hindered, non-nucleophilic base. Using standard bases like n-BuLi can lead to nucleophilic attack on the phosphorus atom or ester cleavage. Maintaining -78 °C is critical; at higher temperatures, the highly reactive α,α-difluoro carbanion undergoes α-elimination of a fluoride ion, generating a destructive phosphonofluorocarbene 2[2].
Step 2: Electrophilic Trapping
-
Action: Introduce the target electrophile (e.g., a protected amino acid aldehyde) dropwise. Stir for 2 hours at -78 °C, then allow the mixture to gradually warm to room temperature.
-
Causality: Gradual warming ensures kinetic trapping of the alkoxide intermediate while driving the C–C bond formation to completion.
-
Validation: Monitor the reaction via ¹⁹F NMR. The characteristic doublet of doublets of the starting material will shift significantly, confirming successful coupling.
Step 3: Deprotection (Ester Cleavage)
-
Action: Isolate the intermediate, dissolve in anhydrous Dichloromethane (DCM), and add 5-10 equivalents of Bromotrimethylsilane (TMSBr). Stir at room temperature for 12-24 hours.
-
Causality: Dibutyl esters are highly sterically hindered and completely resistant to standard basic hydrolysis (which would otherwise destroy sensitive biological scaffolds). TMSBr selectively cleaves the alkyl-oxygen bond via a highly reactive silyl ester intermediate.
Step 4: Hydrolysis & Isolation
-
Action: Evaporate volatiles, add methanol, and stir for 1 hour.
-
Causality: Methanolysis rapidly converts the intermediate silyl esters to the free phosphonic acid dianion.
-
Validation: ³¹P NMR will show a dramatic upfield shift, confirming the complete removal of the butyl groups.
Step-by-step synthesis workflow using dibutyl (difluoromethane)phosphonate.
Applications in Signal Transduction & Drug Design
The primary application of dibutyl (difluoromethane)phosphonate-derived mimics is the creation of "constitutively active" biological probes. Because they cannot be cleaved by phosphatases, they lock signaling pathways in a permanent state of activation or inhibition.
Phosphoserine (pSer) Mimics in Kinase Cascades
Biological macromolecules undergo kinase-mediated phosphorylation to regulate cellular functions. By incorporating a CF₂-phosphonate mimic of phosphoserine (pCF₂Ser) into peptides or proteins, researchers can study native protein-protein interactions without the risk of signal degradation.
A prime example is the study of glycogen metabolism, which is governed by the complex interplay of glycogen phosphorylase (catabolism) and glycogen synthase (anabolism). Both enzymes are tightly controlled by kinase/phosphatase cycling. Introducing a CF₂-mimic creates a "constitutive phosphorylation" phenotype, allowing researchers to isolate and map the downstream effects of epinephrine or insulin signaling without phosphatase interference 3[3]. Similar approaches have been successfully used to map the regulation of the p53 tumor suppressor protein 3[3].
Interruption of kinase-phosphatase cycling via non-hydrolyzable CF2-mimics.
Conclusion
Dibutyl (difluoromethane)phosphonate stands as a critical chemical tool in the arsenal of modern drug development and chemical biology. By perfectly mimicking the electronic and geometric properties of native phosphates while conferring absolute resistance to enzymatic hydrolysis, it enables the synthesis of robust nucleotide analogs, highly specific enzyme inhibitors, and stable signaling probes. Mastery of its unique cryogenic handling and specific deprotection requirements ensures high-yield access to these invaluable biological isosteres.
References
-
The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. PMC (nih.gov). 3
-
α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues. MDPI. 1
-
Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PNAS.2
Sources
Physical and chemical properties of "Dibutyl (difluoromethane)phosphonate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Dibutyl (difluoromethane)phosphonate, a fluorinated organophosphorus compound of increasing interest in medicinal chemistry and drug development. The document delves into its synthesis, spectral characteristics, and reactivity, offering field-proven insights and detailed experimental protocols. As a stable mimic of phosphate esters, this molecule presents significant potential in the design of novel therapeutics, particularly as an enzyme inhibitor. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of Fluorinated Phosphonates in Drug Discovery
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity of functional groups. When combined with a phosphonate moiety, which serves as a non-hydrolyzable isostere of a phosphate group, the resulting fluorinated phosphonates become powerful tools in the design of enzyme inhibitors and therapeutic agents.[1][2]
Dibutyl (difluoromethane)phosphonate, with its difluoromethyl group directly attached to the phosphorus atom, is a prime example of such a molecule. The two fluorine atoms significantly lower the pKa of the corresponding phosphonic acid, making it a closer electronic mimic of a natural phosphate at physiological pH.[3] This property, coupled with the inherent stability of the P-C bond to enzymatic cleavage, makes it an attractive candidate for targeting enzymes that process phosphorylated substrates.[1] This guide will provide a detailed exploration of the key characteristics of Dibutyl (difluoromethane)phosphonate to facilitate its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for Dibutyl (difluoromethane)phosphonate is not extensively reported in the literature, reliable estimations can be made based on the properties of its structural analogs and precursors.
Table 1: Physical and Chemical Properties of Dibutyl (difluoromethane)phosphonate and Related Compounds
| Property | Dibutyl (difluoromethane)phosphonate | Dibutyl phosphite (precursor) | Diethyl (difluoromethyl)phosphonate (analog) |
| Molecular Formula | C9H19F2O3P | C8H19O3P[4] | C5H11F2O3P |
| Molecular Weight | 244.22 g/mol | 194.21 g/mol [4] | 188.11 g/mol |
| Appearance | Colorless to slightly yellow liquid (predicted) | Clear colorless to slightly yellow liquid[5] | Liquid |
| Boiling Point | Estimated: ~130-140 °C at 11 mmHg | 118-119 °C at 11 mmHg | 55 °C at 0.5 mmHg |
| Density | Estimated: ~1.1 g/mL at 25 °C | 0.995 g/mL at 25 °C | 1.199 g/mL at 25 °C |
| Refractive Index (n20/D) | Estimated: ~1.41-1.42 | 1.423 | 1.388 |
| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, CHCl3, Ethyl Acetate) (predicted). | Soluble in common organic solvents.[6] Water solubility: 7.3 g/L at 25 °C. | - |
Synthesis of Dibutyl (difluoromethane)phosphonate
The synthesis of dialkyl (difluoromethyl)phosphonates is most commonly achieved through a variation of the Michaelis-Arbuzov reaction.[7][8][9] This involves the reaction of a trialkyl phosphite with a suitable difluoromethyl halide. An alternative and often more efficient method involves the reaction of a dialkyl phosphite with a difluorocarbene precursor.
Proposed Synthetic Pathway: Michaelis-Arbuzov Reaction
A plausible and efficient route to Dibutyl (difluoromethane)phosphonate is the reaction of tributyl phosphite with a dihalodifluoromethane, such as dibromodifluoromethane (CF2Br2).[10] This reaction proceeds via a classic Arbuzov rearrangement.
Caption: Proposed synthesis of Dibutyl (difluoromethane)phosphonate via the Michaelis-Arbuzov reaction.
Detailed Experimental Protocol
Reaction: Tributyl phosphite + Dibromodifluoromethane → Dibutyl (difluoromethane)phosphonate + Butyl bromide
Materials:
-
Tributyl phosphite, freshly distilled
-
Dibromodifluoromethane
-
Anhydrous reaction vessel (e.g., sealed tube or high-pressure reactor)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with freshly distilled tributyl phosphite.
-
Cool the vessel to -78 °C (dry ice/acetone bath) and evacuate.
-
Carefully condense a slight molar excess of dibromodifluoromethane into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, carefully vent any excess pressure.
-
Remove the volatile byproduct (butyl bromide) and any unreacted starting materials under reduced pressure.
-
The resulting crude Dibutyl (difluoromethane)phosphonate can be purified by vacuum distillation.
Safety Precautions: Dibromodifluoromethane is a volatile and potentially harmful substance. All manipulations should be carried out in a well-ventilated fume hood. The reaction should be conducted in a sealed vessel capable of withstanding moderate pressure.
Spectral Characterization
The structural elucidation of Dibutyl (difluoromethane)phosphonate relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on known trends for organophosphorus compounds and fluorinated molecules.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of this molecule. The presence of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei provides a wealth of structural information.
Table 2: Predicted NMR Spectral Data for Dibutyl (difluoromethane)phosphonate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~5.5 - 6.5 | t | ²J(H,F) ≈ 55-60 | CHF2 |
| ~4.1 | m | OCH2 | ||
| ~1.7 | m | OCH2CH2 | ||
| ~1.4 | m | OCH2CH2CH2 | ||
| ~0.9 | t | ³J(H,H) ≈ 7 | CH3 | |
| ¹³C NMR | ~115 - 125 | t | ¹J(C,F) ≈ 230-240 | CHF2 |
| ~65 | d | ²J(C,P) ≈ 5-7 | OCH2 | |
| ~32 | d | ³J(C,P) ≈ 6-8 | OCH2CH2 | |
| ~19 | s | OCH2CH2CH2 | ||
| ~13 | s | CH3 | ||
| ³¹P NMR | ~10 - 20 | t | ²J(P,F) ≈ 80-90 | P=O |
| ¹⁹F NMR | ~ -120 to -130 | d of t | ²J(F,H) ≈ 55-60, ²J(F,P) ≈ 80-90 | CHF2 |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P, and CFCl₃ for ¹⁹F.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for Dibutyl (difluoromethane)phosphonate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960, ~2875 | Strong | C-H stretching (alkyl) |
| ~1250 | Strong | P=O stretching |
| ~1100-1000 | Strong | P-O-C stretching |
| ~1150-1050 | Strong | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), alkyl phosphonates typically exhibit fragmentation through cleavage of the alkyl chains and the P-C bond.[11][12][13]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 244
-
Loss of butoxy radical (•OC₄H₉): m/z = 171
-
Loss of butyl radical (•C₄H₉): m/z = 187
-
Cleavage of the P-C bond (loss of •CHF₂): m/z = 193
-
McLafferty rearrangement of the butyl chains.
Chemical Reactivity and Applications in Drug Development
Reactivity
The reactivity of Dibutyl (difluoromethane)phosphonate is primarily centered around the phosphonate and the difluoromethyl groups.
-
Hydrolysis of the Phosphonate Esters: The dibutyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. This is a crucial step in synthesizing phosphonate-based drugs, as the phosphonic acid moiety is the active form that mimics the phosphate group.
-
Reactions of the α-Carbon: The proton on the difluoromethyl group is acidic and can be removed by a strong base, generating a carbanion. This nucleophilic center can then react with various electrophiles, allowing for further functionalization of the molecule.[14]
Caption: Key reactivity pathways of Dibutyl (difluoromethane)phosphonate.
Applications in Drug Development
The primary application of difluoromethylphosphonates in drug development stems from their ability to act as stable mimics of phosphate esters.[2][3][15] This makes them valuable tools for the design of inhibitors for enzymes that are involved in phosphate metabolism, such as kinases, phosphatases, and polymerases.[1]
-
Enzyme Inhibitors: By replacing the labile P-O bond of a phosphate with a stable P-C bond, difluoromethylphosphonates can act as competitive or non-competitive inhibitors. The difluoromethyl group, by lowering the pKa of the phosphonic acid, ensures that the inhibitor has a similar charge state to the natural substrate at physiological pH, leading to enhanced binding affinity.[16][17]
-
Prodrugs: The dibutyl ester form of the phosphonate can act as a prodrug, improving the lipophilicity and cell membrane permeability of the molecule. Once inside the cell, the ester groups can be cleaved by cellular esterases to release the active phosphonic acid.
-
Antiviral and Anticancer Agents: Many viral enzymes, such as reverse transcriptases and polymerases, rely on nucleotide triphosphates as substrates. Difluoromethylphosphonate analogs of nucleotides have been investigated as potential antiviral agents. Similarly, as many signaling pathways in cancer involve protein phosphorylation, inhibitors based on this scaffold are being explored as anticancer therapeutics.
Conclusion
Dibutyl (difluoromethane)phosphonate is a versatile and valuable building block for the development of novel therapeutic agents. Its synthesis is achievable through established organophosphorus chemistry, and its physicochemical and spectral properties can be reliably predicted. The key feature of this molecule is the difluoromethylphosphonate moiety, which serves as a stable and electronically similar mimic of a phosphate group. This makes it an ideal scaffold for the design of enzyme inhibitors with potential applications in a wide range of diseases. This technical guide provides the foundational knowledge required for researchers and scientists to effectively utilize Dibutyl (difluoromethane)phosphonate in their drug discovery and development programs.
References
- Mahmood, T., & Shreeve, J. M. (1987). Simple Preparation of Dialkyl Polyfluoroalkyl Phosphonates.
- [Reference for IR spectra of alkyl hydrogen styrylphosphon
- Berkowitz, D. B., Eggen, M., Shen, Q., & Sloss, D. G. (1998). Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates. The Journal of Organic Chemistry, 63(16), 5453-5463.
- [Reference for electrospray mass spectra of phosphonic acids]
- [Reference for Diethyl difluoro(trimethylsilyl)
- [Reference for gas-phase synchrotron FTIR spectroscopy of alkyl phosphon
- Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated Phosphonates: Synthesis and Biomedical Application. Chemical Reviews, 106(9), 3868-3935.
- [Reference for mass fragmentation of diethyl aminophosphon
- [Reference for IR spectra of alkylphosphonic acid]
- [Reference for chemistry of difluoromethylene phosphon
- Chambers, R. D., O'Hagan, D., Lamont, R. B., & Jain, S. C. (1990). The difluoromethylenephosphonate moiety as a phosphate mimic: X-ray structure of 2-amino-1,1-difluoroethylphosphonic acid.
- [Reference for PubChem entry on Dibutyl (difluoromethane)
- [Reference for Diethyl bromodifluoromethanephosphonate d
- [Reference for targeting enzymes with phosphon
- [Reference for difluoromethylene phosphon
- [Reference for synthesis of fluorinated phosphonates via Pudovik and Horner-Wadsworth-Emmons reactions]
- [Reference for α,α-difluorinated phosphon
- [Reference for 19F-NMR of N-CHF2 deriv
- Burke, T. R., Jr, Kole, H. K., & Roller, P. P. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?.
- [Reference for Diethyl (Bromodifluoromethyl)
- [Reference for synthesis of fluorinated phosphonates
- [Reference for Galf transferase inhibitors]
- [Reference for mass spectrometric study of alkyl-substituted phosphines]
- [Reference for PubChem entry on Bromodifluoromethyl diethylphosphon
- [Reference for 19F NMR methodology]
- [Reference for
- [Reference for Arbuzov Reaction on Organic Chemistry Portal]
- [Reference for 19F NMR of CHF2 moiety]
- [Reference for IR spectra of organo-phosphorus compounds]
- [Reference for Arbuzov reaction video]
- [Reference for synthesis of phosphon
- [Reference for Fluorine-19 NMR spectroscopy on Wikipedia]
- [Reference for using benchtop 19F NMR]
- [Reference for interpret
- [Reference for phosphonodifluoropyruv
- [Reference for inhibition of ornithine decarboxylase]
- [Reference for Diethyl (difluoromethyl)
- [Reference for fluorin
- [Reference for Michaelis-Arbuzov reaction
- [Reference for analysis of alkyl phosphon
- [Reference for synthesis of phosphonamide inhibitors]
- [Reference for Dibutyl phosphite
- [Reference for Dibutyl phosphite
- [Reference for Dibutyl hydrogen phosphite
- [Reference for Dibutyl phosphite
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Dibutyl (Difluoromethane)phosphonate: Mechanistic Pathways and Applications in Bioisosteric Drug Development
Executive Summary
The strategic incorporation of fluorine into organic scaffolds has revolutionized modern medicinal chemistry. Among fluorinated synthons, dibutyl (difluoromethane)phosphonate (CAS: 681-83-4)[1] has emerged as a premier reagent for late-stage functionalization and bioisosteric replacement. With the molecular formula C9H19F2O3P, this reagent serves as a highly efficient donor of the difluoromethyl (–CF₂H) and difluoromethylphosphonate (–CF₂PO(OBu)₂) groups. This whitepaper provides an in-depth mechanistic analysis of its reaction pathways, detailing self-validating experimental protocols and quantitative benchmarks for drug development professionals.
The Strategic Role of Difluoromethylphosphonates
In the realm of kinase-dependent signal transduction and nucleotide drug design, the susceptibility of native phosphate esters to rapid enzymatic cleavage by phosphatases presents a massive pharmacokinetic hurdle[2].
The difluoromethylphosphonate moiety solves this by acting as a non-hydrolyzable bioisostere. The –CF₂– group is isopolar and isosteric to the ethereal oxygen in a native phosphate[3]. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent phosphonic acid to closely mimic that of a natural phosphate, ensuring high binding affinity to target proteins while remaining completely inert to enzymatic bio-degradation[2]. Furthermore, the –CF₂H group functions as a highly lipophilic hydrogen-bond donor, often used to replace –OH or –SH groups to improve a drug candidate's metabolic stability and membrane permeability[4],[5].
While early literature heavily features the diethyl variant, the dibutyl ester offers superior lipophilicity. This structural modification mitigates the water solubility of the resulting phosphonate products, significantly improving isolated yields during aqueous extraction[6].
Core Reaction Mechanisms & Causality
Carbanion-Mediated Nucleophilic Addition
The classical pathway for utilizing dibutyl (difluoromethane)phosphonate involves the generation of a highly reactive carbanion. The strong electron-withdrawing effect of the phosphonate and fluorine atoms renders the α-proton sufficiently acidic to be abstracted by strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) at cryogenic temperatures (–78 °C)[6]. The resulting lithiated carbanion undergoes nucleophilic addition to electrophiles (aldehydes, ketones, or imines) under strict steric approach control, yielding α,α-difluoro-β-hydroxyphosphonates.
Figure 1: Carbanion-mediated nucleophilic addition pathway of dibutyl (difluoromethane)phosphonate.
The Phospha-Brook Rearrangement
When the carbanion adds to a carbonyl, the resulting alkoxide intermediate can be driven toward a phospha-Brook rearrangement [7]. Driven by the high oxophilicity of phosphorus, the phosphoryl group migrates from the carbon atom to the oxygen atom. This C-to-O migration is a critical gateway for synthesizing difluoromethyl ethers or, following elimination, terminal 1,1-difluoroalkenes[7].
Photoredox-Catalyzed Radical Pathways
Modern late-stage functionalization leverages metallaphotoredox catalysis to bypass the need for cryogenic conditions[4]. By employing an Iridium (Ir) or Ruthenium (Ru) photocatalyst under visible light, the phosphonate reagent undergoes Single-Electron Transfer (SET). This reductive quenching cycle generates a highly reactive •CF₂PO(OBu)₂ radical, which can add across unactivated aliphatic C–C multiple bonds or participate in direct deoxygenative bioisostere replacement[4],[8].
Figure 2: Photoredox-catalyzed radical generation and alkene addition workflow.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that the success of fluorinated carbanion chemistry relies entirely on moisture exclusion and precise thermal control. The following protocol outlines the synthesis of α,α-difluoro-β-hydroxyphosphonates via nucleophilic addition[6].
Protocol: Nucleophilic Difluoromethylation of Aldehydes
Step 1: System Preparation & Purging
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (3x). Add anhydrous THF (0.2 M relative to the phosphonate) and cool to –78 °C using a dry ice/acetone bath.
-
Causality: The lithiated difluoromethylphosphonate carbanion is highly sensitive to protonation by ambient moisture. THF is chosen because its oxygen lone pairs coordinate the lithium counterion, stabilizing the transition state.
Step 2: Carbanion Generation
-
Action: Add dibutyl (difluoromethane)phosphonate (1.0 equiv) to the flask. Slowly add freshly titrated LDA (1.1 equiv) dropwise over 15 minutes down the side of the flask. Stir for 30 minutes at –78 °C.
-
Causality: Dropwise addition prevents localized exothermic spikes. If the temperature rises above –50 °C, the carbanion will undergo rapid self-condensation or decomposition, destroying the yield.
-
Validation Check: The solution should transition to a pale, transparent yellow. A dark brown or cloudy solution indicates moisture contamination or thermal degradation.
Step 3: Electrophile Addition
-
Action: Add the target aldehyde (1.2 equiv), pre-dissolved in a minimal amount of anhydrous THF, dropwise over 10 minutes. Maintain stirring at –78 °C for 2 hours.
-
Causality: The lithium ion acts as a Lewis acid, coordinating the carbonyl oxygen of the aldehyde. This pre-organization directs the nucleophilic attack of the –CF₂– carbanion, driving the reaction forward via steric approach control.
Step 4: Quenching and Workup
-
Action: Quench the reaction at –78 °C by adding saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.
-
Causality: NH₄Cl provides a mild proton source to trap the alkoxide intermediate as the stable alcohol without risking the acid-catalyzed hydrolysis of the butyl phosphonate esters.
Quantitative Data & Yield Comparisons
The choice of reaction pathway and electrophile significantly impacts the isolated yield and stereochemical outcome. Below is a summarized benchmark of expected quantitative data based on established literature[6],[8],[7].
Table 1: Comparison of Difluoromethylation Strategies
| Strategy | Primary Reagents | Reactive Intermediate | Key Advantages | Limitations |
| Nucleophilic Addition | LDA, THF, –78 °C | Lithiated Carbanion | High yields with aldehydes/ketones; robust scalability. | Requires strict cryogenic conditions and anhydrous handling. |
| Photoredox Radical | Ir/Ru Catalyst, Visible Light | •CF₂PO(OBu)₂ Radical | Mild room-temperature conditions; enables late-stage functionalization. | Requires specialized photocatalysts and specific redox-matching. |
| Phospha-Brook | NaH or Cs₂CO₃, THF | Lithium/Sodium Alkoxide | Direct access to difluoroenol ethers and terminal alkenes. | Competing protonation pathways can reduce overall yield. |
Table 2: Typical Yields for Nucleophilic Addition to Electrophiles
| Electrophile Type | Example Substrate | Typical Isolated Yield (%) | Diastereomeric Ratio (syn:anti) |
| Aryl Aldehyde | Benzaldehyde | 85 - 92% | N/A (Achromiral center) |
| Aliphatic Ketone | Cyclohexanone | 78 - 84% | N/A |
| α,β-Unsaturated Aldehyde | Cinnamaldehyde | 70 - 75% | 1,2-addition heavily favored |
| Chiral Sulfinimines | (R)-tert-Butanesulfinamide | 80 - 88% | > 90:10 |
Conclusion
Dibutyl (difluoromethane)phosphonate is a cornerstone reagent in the modern medicinal chemist's toolkit. Whether deployed via classical low-temperature carbanion chemistry to synthesize phosphatase-resistant bioisosteres, or activated via cutting-edge photoredox catalysis for late-stage radical functionalization, its ability to seamlessly install the –CF₂– motif makes it indispensable. By adhering to the self-validating protocols and mechanistic principles outlined in this guide, researchers can reliably leverage this reagent to optimize the pharmacokinetic profiles of next-generation therapeutics.
References
-
Title : ChemicalBook: DIBUTYL (DIFLUOROMETHANE)PHOSPHONATE Source : chemicalbook.com URL : 1
-
Title : Dibutyl (difluoromethane)phosphonate | 681-83-4 - Sigma-Aldrich Source : sigmaaldrich.com URL : Link
-
Title : Difluoromethylenediphosphonate: A Convenient, Scalable, and High-Yielding Synthesis Source : researchgate.net URL : 3
-
Title : The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells Source : nih.gov URL : 2
-
Title : Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source : nih.gov URL : 4
-
Title : Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate Source : nih.gov URL : 6
-
Title : Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds Source : nih.gov URL : 8
-
Title : Selective difluoromethylation and monofluoromethylation reactions Source : cas.cn URL : 5
-
Title : SYNTHESIS OF γ-DIFLUOROMETHYLATED TETRONATE DERIVATIVES FROM SQUARATES USING DIFLUOROMETHYLPHOSPHONATE Source : clockss.org URL : 7
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Discovery and history of difluoromethylene phosphonates
Discovery and History of Difluoromethylene Phosphonates: A Technical Guide
Part 1: Executive Summary & Rationale
The Bioisosteric Imperative
In the landscape of medicinal chemistry, the phosphate group (
Unlike the methylene phosphonate (
Part 2: Historical Discovery (The 1980s Race)
The discovery of difluoromethylene phosphonates was a competitive sprint involving three primary research groups in the early 1980s.
-
Blackburn et al. (Sheffield, UK): In 1981, G.M. Blackburn published seminal work on the synthesis of
-difluoroalkylphosphonates. His team recognized that the electronegativity of fluorine could correct the mismatch introduced by the carbon-for-oxygen substitution. -
McKenna & Shen (US): Almost simultaneously, C.E.[1] McKenna reported similar findings, focusing on the utility of these analogues as probes for enzymes like pyrophosphatase.
-
Burton & Flynn (Iowa, US): In 1982, D.J. Burton introduced the organometallic methodologies (using Cadmium and Zinc) that made these compounds synthetically accessible on a practical scale.
Graphviz Diagram: The Bioisosteric Evolution The following diagram illustrates the structural and electronic evolution from labile phosphate to stable isostere.
Caption: Evolution of phosphate bioisosteres showing the correction of pKa via fluorination.
Part 3: Physicochemical Properties
The utility of the
Table 1: Comparative Physicochemical Data
| Property | Phosphate Ester ( | Methylene Phosphonate ( | Difluoromethylene Phosphonate ( |
| Stability | Labile (Phosphatases) | Stable | Stable |
| 6.4 – 7.0 | 7.5 – 8.0 | 5.5 – 6.5 | |
| Bond Length ( | 1.60 Å (O-P) | 1.80 Å (C-P) | 1.82 Å (C-P) |
| Bond Angle ( | ~120° | ~112° | ~115° |
| Electrostatics | High Negative Charge Density | Reduced Charge Density | High Negative Charge Density |
Note: The C-F bond also introduces a "polar hydrophobicity," allowing for specific interactions with enzyme active site residues that are not possible with C-H bonds.
Part 4: Synthetic Methodologies
The synthesis of the
The Nucleophilic "Burton" Route (Zn/Cd/Cu)
This is the most robust method for introducing the phosphonate group into aldehydes or halides. It utilizes the commercially available reagent Diethyl (bromodifluoromethyl)phosphonate (
-
Mechanism: Formation of a Zn or Cd reagent in situ, followed by attack on an electrophile.[2]
-
Pros: High functional group tolerance, reliable.
-
Cons: Requires stoichiometric heavy metals (historically Cd, now Zn/Cu).
The "Blackburn/McKenna" Route (Lithiation)
Direct lithiation of difluoromethylphosphonates using LDA or
-
Critical Constraint: The resulting carbanion
is thermally unstable and undergoes -elimination to form difluorocarbene ( ) at temperatures above -60°C . Reactions must be kept strictly cryogenic (-78°C).
Electrophilic Fluorination
Reaction of methylene phosphonate carbanions with electrophilic fluorine sources (e.g., Selectfluor, NFSI).
-
Pros: Avoids heavy metals.
-
Cons: Often requires bis-fluorination which can be difficult to control; expensive reagents.
Graphviz Diagram: Synthetic Pathways
Caption: Comparison of Zinc-mediated (Burton) and Lithium-mediated (Blackburn) synthetic routes.
Part 5: Detailed Experimental Protocol
Protocol: Zinc-Mediated Reformatsky-Type Addition to Benzaldehyde Objective: Synthesis of Diethyl (2,2-difluoro-1-hydroxy-2-phenylethyl)phosphonate.
This protocol is selected for its reliability and educational value in demonstrating the Burton methodology. It avoids the extreme cryogenic requirements of the Lithium route.
Reagents:
-
Benzaldehyde (1.0 eq, 10 mmol)
-
Diethyl (bromodifluoromethyl)phosphonate (1.2 eq, 12 mmol)
-
Zinc dust (activated, 1.5 eq, 15 mmol)
-
Copper(I) Bromide (catalytic, 5 mol%) — Optional but enhances rate.
-
THF (Anhydrous, 20 mL)
-
Saturated
(aq)
Step-by-Step Methodology:
-
Activation of Zinc:
-
Wash Zinc dust with 1M HCl, then water, then ethanol, then ether. Dry under high vacuum.
-
Why? Removal of the oxide layer is critical for initiation.
-
-
Reagent Formation (In Situ):
-
In a flame-dried 3-neck flask under Argon, suspend the activated Zinc in anhydrous THF (10 mL).
-
Add the catalytic CuBr (if using).
-
Add the Diethyl (bromodifluoromethyl)phosphonate dropwise.
-
Observation: A slight exotherm indicates the formation of the
species. Stir at Room Temperature (RT) for 30 minutes.
-
-
Coupling:
-
Add Benzaldehyde (dissolved in 10 mL THF) dropwise to the zinc reagent.
-
Heat the mixture to mild reflux (60°C) for 2-4 hours.
-
Monitoring: Monitor by TLC (Silica, 50% EtOAc/Hexane). The aldehyde spot should disappear.
-
-
Workup:
-
Cool to RT. Quench by slow addition of saturated
. -
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over
, and concentrate -
Purification: Flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane).
-
Self-Validation Check:
-
NMR: The product should show a characteristic AB pattern (diastereotopic fluorines) around -110 to -120 ppm (
Hz). If you see a singlet at -130 ppm, it may indicate protonation of the reagent (formation of ) due to wet solvent.
Part 6: References
-
Blackburn, G. M., et al. (1981). The synthesis of alpha-fluoroalkylphosphonates.[3][4] Journal of the Chemical Society, Perkin Transactions 1.[3] Link
-
McKenna, C. E., & Shen, P. D. (1981). Alpha-halophosphonates: synthesis and properties. Journal of Organic Chemistry.[3] Link
-
Burton, D. J., & Flynn, R. M. (1982). Synthesis of (difluoromethyl)phosphonates via organocadmium and organozinc reagents. Journal of Fluorine Chemistry.[5] Link
-
Berkowitz, D. B., et al. (2000). Alpha-Fluorinated Phosphonates as Substrate Mimics for Glucose 6-Phosphate Dehydrogenase. Journal of Organic Chemistry.[3] Link
-
Shevchuk, M. V., & Röschenthaler, G. V. (2021).[4] Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects.Link
Sources
The Biological Significance and Therapeutic Potential of Phosphonate Moieties: A Senior Application Scientist's Perspective
Introduction: The Power of the C-P Bond
In the realm of medicinal chemistry and molecular biology, the substitution of a single atom can fundamentally alter the pharmacokinetic and pharmacodynamic landscape of a molecule. Organophosphonic acids are characterized by a direct carbon-phosphorus (C-P) bond, distinguishing them from the hydrolytically labile C-O-P linkages found in traditional phosphate esters[1]. As a Senior Application Scientist, I consistently emphasize to drug development teams that this structural divergence is not merely a theoretical curiosity; it is a powerful tool for therapeutic design. The C-P bond is exceptionally stable and resists enzymatic cleavage by ubiquitous endogenous phosphatases[2]. Furthermore, the phosphonyl group serves as an unparalleled structural mimic for transition states, reactive intermediates, and primary metabolites[1].
Mechanistic Basis of Phosphonate Bioactivity
The biological utility of phosphonates is rooted in their unique electronic and geometric properties. In its ionized form (typically exhibiting a pKa2 ≈ 7–8), a phosphonate moiety effectively mimics a phosphate monoester or a carboxylate group found in metabolic intermediates[3].
More crucially for drug discovery, the phosphonate group can replicate the tetrahedral geometry and negative charge development characteristic of the transition state during associative acyl transfer reactions[3]. This transition-state mimicry allows phosphonate-bearing molecules to act as potent, competitive inhibitors of enzymes that naturally process phosphate or carboxylate substrates.
Fig 1. Logical relationship of phosphonate isosteric replacement and prodrug masking.
Phosphonates in Drug Development and Prodrug Strategies
Despite their immense potential, the highly polar nature of phosphonates can severely limit cellular permeability, posing a significant hurdle in drug development[4]. To circumvent this, medicinal chemists frequently employ prodrug strategies to mask the negative charge.
A quintessential example is the development of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) utilized in the treatment of HIV/AIDS and chronic hepatitis B[5]. The phosphonate moiety is the key structural feature responsible for its antiviral activity[5]. However, to achieve oral bioavailability, the phosphonate must be masked as a lipophilic prodrug (e.g., Tenofovir disoproxil fumarate or Tenofovir alafenamide), which is subsequently cleaved intracellularly to release the active pharmacophore.
Quantitative Comparison of Phosphorus Moieties
The following table summarizes the physicochemical and pharmacokinetic properties that dictate the use of phosphonates versus traditional phosphates in therapeutic applications.
| Property | Phosphate Esters | Phosphonic Acids | Phosphonate Prodrugs |
| Bond Architecture | C-O-P | C-P | Masked C-P |
| Enzymatic Stability | Low (Rapidly cleaved) | High (Resistant)[6] | High (Intracellularly unmasked) |
| Cellular Permeability | Very Low | Low to Moderate | High |
| Primary Utility | Endogenous signaling | Enzyme inhibitors / NRTIs | Orally bioavailable therapeutics |
| Clinical Example | ATP, GTP | Fosfomycin | Tenofovir Alafenamide |
Experimental Workflows: Synthesis and Validation
To effectively harness phosphonates, robust synthetic and analytical workflows are mandatory. The Michaelis-Arbuzov reaction remains the foundational methodology for converting a tri-coordinate phosphate ester into a tetra-coordinate phosphonate ester[7].
Protocol 1: Synthesis of a Phosphonate Intermediate via Michaelis-Arbuzov Reaction
This protocol outlines the synthesis of a generic alkyl phosphonate (e.g., Diethyl p-tolylphosphonate). Note: This reaction is highly exothermic and requires strict thermal management[5].
-
Inert Preparation: In a flame-dried, argon-purged round-bottom flask, load 1.0 equivalent of the alkyl halide (e.g., p-toluenesulfonyl chloride).
-
Causality: Argon prevents the oxidative degradation of the highly reactive phosphite precursor.
-
-
Controlled Reagent Addition: Dropwise add 1.2 equivalents of triethyl phosphite while maintaining the reaction vessel at 0°C using an ice bath.
-
Causality: The initial nucleophilic attack of the phosphorus lone pair on the alkyl halide is violently exothermic. Dropwise addition prevents thermal runaway and the formation of unwanted side products[5].
-
-
Thermal Dealkylation: Gradually heat the reaction mixture to 150°C and maintain reflux for 4-6 hours.
-
Causality: Elevated temperatures are thermodynamically required to drive the dealkylation of the unstable phosphonium intermediate. This step releases ethyl chloride gas, irreversibly forming the stable C-P bond[5].
-
-
Purification: Remove excess triethyl phosphite via vacuum distillation, followed by silica gel flash chromatography (EtOAc/Hexane gradient).
-
Causality: Vacuum distillation ensures the removal of volatile impurities without subjecting the final phosphonate product to thermal decomposition.
-
Fig 2. Step-by-step workflow of the Michaelis-Arbuzov reaction for C-P bond formation.
Protocol 2: Self-Validating In Vitro Phosphatase Stability Assay
To prove the biological superiority of the synthesized phosphonate, its stability must be validated against endogenous enzymes such as tissue-nonspecific alkaline phosphatase (TNAP)[2]. This protocol serves as a self-validating system to confirm the integrity of the C-P bond.
-
Enzymatic Incubation: Incubate 100 µM of the purified phosphonate compound with 1 U/mL of human TNAP in a physiological Tris-HCl buffer (pH 7.4) at 37°C.
-
Kinetic Quenching: At precise time intervals (0, 30, 60, 120 minutes), extract 50 µL aliquots and immediately quench by adding an equal volume of ice-cold acetonitrile.
-
Causality: Acetonitrile induces rapid protein precipitation, instantaneously halting enzymatic activity and preserving the exact metabolic snapshot of that time point.
-
-
LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the clarified supernatant using LC-MS/MS.
-
Causality: Unlike standard UV-Vis assays, LC-MS/MS provides the isotopic resolution and sensitivity required to definitively prove the absence of hydrolysis products, thereby confirming the absolute stability of the C-P bond.
-
Catabolism and the Environmental Phosphorus Cycle
While medicinal chemists exploit the C-P bond for its stability, the biochemistry of phosphonates has evolved into two distinct worlds: one dedicated to synthesizing the bond, and the other seeking to cleave it[3]. In environments starved of inorganic phosphate (Pi), microorganisms have evolved specialized enzymatic machinery to utilize organophosphonates as a nutrient source[1].
The most prominent of these is the C-P lyase pathway. Bacteria activate the phosphonate via an ATP-dependent process to form a ribosyl-phosphonate intermediate. This intermediate is subsequently subjected to radical cleavage by the PhnJ enzyme (a SAM-dependent enzyme), successfully breaking the highly resistant C-P bond to release a hydrocarbon and essential inorganic phosphate[1].
Fig 3. The bacterial C-P lyase pathway for phosphonate catabolism and phosphate release.
Conclusion
The phosphonate moiety remains one of the most versatile and robust functional groups in the modern biochemical toolkit. By understanding the intricate balance between its transition-state mimicry, enzymatic stability, and the necessity for prodrug masking, researchers can continue to unlock novel therapeutic avenues for previously undruggable targets.
References
1.[4] Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate. 2.[2] Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond. PMC / NIH. 3.[1] Phosphonate Biochemistry. PubMed / NIH. 4.[7] CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphonates. Scholars Research Library. 5.[5] An In-depth Technical Guide to Diethyl p-Tolylphosphonate: Properties, Synthesis, and Applications. Benchchem. 6.[6] Phosphonate Biochemistry. ResearchGate. 7.[3] Phosphonate Biochemistry. Chemical Reviews - ACS Publications.
Sources
- 1. Phosphonate Biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Structural Analysis and Characterization of Dibutyl (Difluoromethyl)phosphonate (DBDFMP): A Comprehensive Technical Guide
Executive Summary & Chemical Context
Dibutyl (difluoromethyl)phosphonate (DBDFMP, CAS: 681-83-4) is a highly specialized organophosphorus reagent fundamentally important to modern fluoroorganic synthesis[1]. With a molecular formula of
Because the difluoromethyl (
The Spin-Spin Architecture: Multinuclear NMR Topology
The cornerstone of DBDFMP structural analysis is its complex heteronuclear spin-spin coupling network. Because the molecule contains active
Causality in Spectral Signatures
-
The
Spectrum: The defining feature of DBDFMP is the isolated proton. It is split into a triplet by the two equivalent geminal fluorine atoms ( ) and further split into doublets by the adjacent phosphorus atom ( ). This results in a highly diagnostic triplet of doublets (td) . -
The
Spectrum: The two fluorine atoms are magnetically equivalent. They couple strongly to the phosphorus atom ( ) and the geminal proton ( ), appearing as a doublet of doublets (dd) . -
The
Spectrum: To isolate the fluorine-phosphorus interaction, we utilize proton-decoupled NMR. By collapsing the proton couplings from the butyl chains and the group, the phosphorus signal resolves into a pristine triplet (t) driven solely by the two equivalent fluorines ( ).
Table 1: Quantitative Multinuclear NMR Parameters for DBDFMP
Data acquired in anhydrous
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Structural Assignment |
| ~5.95 | td | |||
| ~4.15 | m | |||
| ~1.68 | m | - | ||
| ~1.42 | m | - | ||
| ~0.94 | t | |||
| -131.5 | dd | |||
| ~6.5 | t | |||
| ~115.8 | td |
Vibrational and Mass Spectrometric Signatures
While NMR maps the connectivity, High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FT-IR) validate the functional groups and molecular mass.
-
Mass Spectrometry (ESI-TOF): Phosphonate esters undergo predictable fragmentation. DBDFMP (
at m/z 245.11) exhibits sequential loss of the butyl chains as butene ( , 56 Da) via a McLafferty-type rearrangement. This yields diagnostic daughter ions at m/z 189.05 ( ) and m/z 133.00 (difluoromethylphosphonic acid). Causality: Observing these specific neutral losses confirms the presence of the O-butyl ester linkages rather than a C-butyl impurity. -
FT-IR Spectroscopy: The spectrum is dominated by three critical stretching frequencies: the strong, sharp P=O stretch (~1260 cm⁻¹), the intense C-F stretch (~1100–1150 cm⁻¹), and the P-O-C stretch (~1020 cm⁻¹).
Experimental Protocol: The Self-Validating Workflow
To guarantee absolute scientific integrity, the analytical workflow must be closed-loop. The following protocol ensures that no spectral artifact is misinterpreted as structural data.
Step 1: Rigorous Sample Preparation
-
Action: Dissolve 20 mg of DBDFMP in 0.6 mL of anhydrous
(100 atom% D) stored over molecular sieves. -
Causality: Trace water induces slow hydrolysis of the phosphonate ester and introduces a broad HDO peak at ~1.56 ppm. This directly overlaps with the critical butyl
resonances, rendering quantitative integration impossible.
Step 2:
-
Action: Acquire 16 transients with a relaxation delay (
) of 2 seconds. -
Causality: A 2-second delay ensures complete longitudinal relaxation (
) of the proton, which typically exhibits a longer than the alkyl protons. This guarantees that the integration ratio of to is exactly 1:6.
Step 3:
-
Action: Acquire 64 transients with a
of 3–5 seconds. -
Causality: Fluorine nuclei in
groups exhibit significant chemical shift anisotropy and long times. A longer delay prevents signal saturation, allowing for the accurate measurement of the and coupling constants.
Step 4:
-
Action: Acquire 32 transients using inverse-gated proton decoupling.
-
Causality: Standard continuous decoupling induces a Nuclear Overhauser Effect (NOE) that artificially inflates the phosphorus signal. Inverse-gated decoupling suppresses the NOE, allowing for quantitative assessment of the pure
triplet.
Step 5: The Cross-Validation Loop
-
Action: Extract the scalar coupling constants from all three spectra. The structure is mathematically verified only if the following equations hold true:
-
(from
spectrum) MUST EXACTLY MATCH (from spectrum). -
(from
spectrum) MUST EXACTLY MATCH (from spectrum).
-
(from
Mechanistic Workflow Diagram
The following diagram illustrates the interconnected, self-validating logic of the DBDFMP structural analysis workflow.
Self-validating analytical workflow for DBDFMP structural verification.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3796729, Dibutyl (difluoromethyl)phosphonate." PubChem, [Link]
-
Zafrani, Y., et al. "Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate." Tetrahedron, vol. 64, no. 48, 2008, pp. 10977-10985. PubMed Central, [Link]
Sources
- 1. Dibutyl (difluoromethane)phosphonate | 681-83-4 [sigmaaldrich.com]
- 2. Dibutyl (difluoromethane)phosphonate | C9H19F2O3P | CID 3796729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Theoretical and Practical Aspects of Dibutyl (difluoromethane)phosphonate
Introduction
The Significance of Organophosphorus Compounds in Drug Discovery
Organophosphorus chemistry has carved a significant niche in the landscape of modern medicinal chemistry and drug development.[1] The diverse reactivity and structural versatility of organophosphorus compounds have led to their incorporation into a wide array of therapeutic agents.[2] Notably, phosphonates, characterized by a direct and stable carbon-phosphorus (C-P) bond, have emerged as crucial pharmacophores. Their ability to act as mimics of natural phosphates, carboxylates, and transition states of enzymatic reactions has made them invaluable tools in the design of enzyme inhibitors, antiviral drugs, and anticancer agents.
Emergence of Fluorinated Phosphonates: The Role of the Difluoromethylene Group
The strategic introduction of fluorine into drug candidates has become a powerful strategy to modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. In the realm of phosphonates, the replacement of the oxygen atom adjacent to the phosphorus with a difluoromethylene (CF₂) group represents a significant advancement.[3] This substitution creates a non-hydrolyzable isostere of a phosphate ester linkage, a critical feature for developing enzyme inhibitors that can withstand metabolic degradation.[4] The CF₂ group is a known mimic of an oxygen atom, and its incorporation can modulate the pKa of the phosphonic acid group, sometimes enhancing the mimicry of a natural phosphate monoester and improving the inhibitory potency of the resulting analog.[3]
Introducing Dibutyl (difluoromethane)phosphonate: A Molecule of Interest
Dibutyl (difluoromethane)phosphonate, with the chemical formula C₉H₁₉F₂O₃P, stands as a representative example of this promising class of compounds.[5] Its structure combines the key features of a phosphonate with the strategic placement of a gem-difluoro group. The butyl ester groups enhance its lipophilicity, which can be a crucial factor for cell permeability. This guide aims to provide a comprehensive overview of the theoretical and practical aspects of Dibutyl (difluoromethane)phosphonate, synthesizing available scientific knowledge to offer insights into its synthesis, characterization, and potential applications in drug discovery and development.
Synthesis and Reaction Mechanisms
General Strategies for the Synthesis of Difluoromethylene Phosphonates
The synthesis of difluoromethylene phosphonates has been an active area of research, leading to the development of several effective methodologies.[2][4] A common and powerful approach involves the reaction of a phosphorus-based nucleophile with a suitable difluoromethyl electrophile. One of the early and widely used methods is the deprotonation of diethyl difluoromethylphosphonate with a strong base like lithium diisopropylamide (LDA) to generate a carbanion, which can then react with various electrophiles.[4]
Another significant strategy is the use of reagents that can be considered synthetic equivalents of the "P(O)(OR)₂CF₂⁻" anion. For instance, the alkylation of H-phosphinates with chlorodifluoromethane (ClCF₂H) in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) has been shown to produce α,α-difluorophosphinates in good yields, a reaction that can be conceptually extended to phosphonates.[3]
More recently, advancements in synthetic organic chemistry have introduced new methods, including photoredox catalysis and transition metal-catalyzed cross-coupling reactions, for the formation of the C-P bond in difluoromethylene phosphonates.[4]
A Plausible Synthetic Route to Dibutyl (difluoromethane)phosphonate
While a specific, detailed synthesis for Dibutyl (difluoromethane)phosphonate is not extensively documented in readily available literature, a plausible and efficient route can be extrapolated from established methods for similar compounds. A likely approach would be a variation of the Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry for forming C-P bonds.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic approach to Dibutyl (difluoromethane)phosphonate.
In this proposed synthesis, dibutyl phosphite would be deprotonated with a suitable base to form the corresponding phosphite anion. This nucleophile would then react with a source of difluorocarbene. A modern and efficient method for generating difluorocarbene involves the use of trifluoromethyltrimethylsilane (TMSCF₃) activated by a fluoride source.[6]
Mechanistic Insights into the Formation of the C-P Bond
The formation of the C-P bond in the synthesis of difluoromethylene phosphonates is a critical step. In the case of the reaction of a phosphite with a difluorocarbene, the mechanism involves the nucleophilic attack of the phosphorus atom on the electrophilic carbene. The lone pair of electrons on the phosphorus atom of the phosphite attacks the empty p-orbital of the singlet difluorocarbene, leading to the formation of a P-C bond and a zwitterionic intermediate. This is then followed by a rearrangement to yield the final phosphonate product. The stability of the singlet state of difluorocarbene, due to the back-donation from the fluorine lone pairs, makes this reaction generally efficient.[6]
Experimental Characterization and Spectroscopic Analysis
The Importance of Spectroscopic Validation
The unambiguous characterization of Dibutyl (difluoromethane)phosphonate is paramount for its use in any research or development setting. A combination of spectroscopic techniques provides a molecular "fingerprint," confirming the structure and purity of the synthesized compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organophosphorus compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, ³¹P, and ¹⁹F provides a wealth of information.[8]
The ¹H NMR spectrum of Dibutyl (difluoromethane)phosphonate is expected to show characteristic signals for the butyl groups. The protons on the carbons adjacent to the oxygen atoms (O-CH₂) will appear as a multiplet due to coupling with the neighboring CH₂ group and potentially a small three-bond coupling to the phosphorus atom (³JHP). The other protons of the butyl chains will appear in the typical aliphatic region. The proton on the difluoromethyl group (CHF₂) is expected to be a triplet due to coupling with the two fluorine atoms (²JHF) and will also be split by the phosphorus atom into a doublet (²JHP), resulting in a doublet of triplets.
In the ¹³C NMR spectrum, all nine carbon atoms of the molecule will be observable.[9] A key feature will be the coupling of the carbon atoms to both phosphorus and fluorine. The difluoromethyl carbon (CF₂) will show a large one-bond coupling to the phosphorus atom (¹JCP) and a large one-bond coupling to the fluorine atoms (¹JCF), resulting in a triplet of doublets. The carbons of the butyl chains will also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (²JCP > ³JCP).
The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For Dibutyl (difluoromethane)phosphonate, a single signal is expected. This signal will be split into a triplet due to coupling with the two equivalent fluorine atoms of the CF₂ group (²JPF). The chemical shift of this signal will be characteristic of a phosphonate ester.
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds.[10] For Dibutyl (difluoromethane)phosphonate, a single resonance is expected for the two equivalent fluorine atoms. This signal will be split into a doublet by the proton on the same carbon (²JFH) and further split into a doublet by the phosphorus atom (²JFP), resulting in a doublet of doublets.
Table 1: Predicted NMR Spectroscopic Data for Dibutyl (difluoromethane)phosphonate
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | ~6.0 - 7.0 | dt | ²JHF ≈ 50-60, ²JHP ≈ 8-12 | P-CHF₂ |
| ~4.0 - 4.2 | m | O-CH₂ | ||
| ~1.6 - 1.8 | m | O-CH₂-CH₂ | ||
| ~1.3 - 1.5 | m | CH₂-CH₃ | ||
| ~0.9 | t | ³JHH ≈ 7 | CH₃ | |
| ¹³C | ~110 - 120 | td | ¹JCF ≈ 240-260, ¹JCP ≈ 150-170 | P-CF₂ |
| ~65 - 70 | d | ²JCP ≈ 6-8 | O-CH₂ | |
| ~30 - 35 | d | ³JCP ≈ 5-7 | O-CH₂-CH₂ | |
| ~18 - 20 | s | CH₂-CH₃ | ||
| ~13 - 14 | s | CH₃ | ||
| ³¹P | ~10 - 20 | t | ²JPF ≈ 80-100 | P(O) |
| ¹⁹F | ~-120 to -130 | dd | ²JFH ≈ 50-60, ²JFP ≈ 80-100 | CF₂ |
Note: The predicted values are based on typical ranges for similar fluorinated phosphonate compounds and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of Dibutyl (difluoromethane)phosphonate will show characteristic absorption bands corresponding to the vibrations of its functional groups.[7] Key expected bands include:
-
P=O stretch: A strong absorption band in the region of 1250-1280 cm⁻¹.
-
C-F stretch: Strong absorption bands in the range of 1000-1200 cm⁻¹.
-
P-O-C stretch: Strong bands around 1020-1050 cm⁻¹.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the butyl groups.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For dialkyl phosphonates, electron ionization (EI) mass spectra can be complex, often with the absence of a prominent molecular ion peak.[11][12] However, softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) would be expected to show a clear protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of 244.22 g/mol .[13]
Theoretical Studies and Computational Insights
The Rationale for Computational Analysis of Drug Candidates
Computational chemistry offers a powerful lens to investigate the properties of molecules at an atomic level, providing insights that can guide the design and optimization of drug candidates.[14] Techniques like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and spectroscopic signatures, complementing experimental data.[15]
Conformational Analysis and Molecular Geometry
The three-dimensional structure of Dibutyl (difluoromethane)phosphonate is crucial for its interaction with biological targets. The butyl chains introduce conformational flexibility. Computational modeling can be employed to identify the low-energy conformers of the molecule. The P-O-C-C and O-C-C-C dihedral angles will largely determine the overall shape of the molecule. The tetrahedral geometry around the phosphorus atom and the bond lengths and angles of the difluoromethylene group are also key structural parameters that can be accurately predicted.
Caption: Key aspects of the conformational analysis of Dibutyl (difluoromethane)phosphonate.
Electronic Properties and Their Implications for Bioactivity
The introduction of two highly electronegative fluorine atoms significantly impacts the electronic properties of the phosphonate group. The fluorine atoms withdraw electron density, making the phosphorus atom more electrophilic and influencing the polarity of the P=O bond. An electrostatic potential map would reveal a region of high negative potential around the phosphoryl oxygen, which is a key site for hydrogen bonding interactions with biological targets. The difluoromethylene group itself will also have a distinct electronic signature.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For Dibutyl (difluoromethane)phosphonate, the HOMO is likely to be localized on the phosphoryl oxygen and the ester oxygens, while the LUMO may be associated with the σ* orbitals of the P-C and C-F bonds.
The Bioisosteric Relationship with Natural Phosphates
A key theoretical concept underpinning the use of difluoromethylene phosphonates in drug design is their role as bioisosteres of natural phosphates.[4] The P-CF₂- group is designed to mimic the P-O- linkage in phosphate esters. The van der Waals radius of fluorine is similar to that of hydrogen, but the C-F bond is highly polarized. Theoretical calculations can quantify the extent to which the difluoromethylene phosphonate mimics the electrostatic properties and geometry of a phosphate group, providing a rationale for its ability to bind to the active sites of enzymes that process phosphate-containing substrates.
Applications in Drug Development and Research
As a Non-hydrolyzable Phosphate Mimic
The primary application of difluoromethylene phosphonates in drug development stems from their stability towards enzymatic hydrolysis.[1] Many biological signaling pathways involve the phosphorylation and dephosphorylation of proteins, processes mediated by kinases and phosphatases. By incorporating a difluoromethylene phosphonate moiety into a molecule, researchers can create a stable analog of a phosphorylated substrate, which can act as a potent and selective inhibitor of the enzymes involved in these pathways.
Potential as an Enzyme Inhibitor
Given its structural features, Dibutyl (difluoromethane)phosphonate and its de-esterified (phosphonic acid) form could be investigated as inhibitors for a variety of enzymes. The phosphonate group can chelate metal ions in the active sites of metalloenzymes, and the overall structure can be tailored to fit into the binding pockets of specific targets. The butyl esters could also function as prodrug moieties, being cleaved in vivo to release the active phosphonic acid.
Future Directions and Unexplored Potential
The full potential of Dibutyl (difluoromethane)phosphonate and related compounds is yet to be fully explored. Future research could focus on:
-
Synthesis of a library of analogs: Varying the ester groups to modulate solubility and pharmacokinetic properties.
-
Computational screening: Using the theoretical models of the molecule to screen for potential biological targets.
-
Incorporation into larger molecules: Using it as a building block for the synthesis of more complex drug candidates.
Conclusion
Dibutyl (difluoromethane)phosphonate represents a fascinating and promising molecule at the intersection of organophosphorus and organofluorine chemistry. Its synthesis is achievable through modern synthetic methodologies, and its structure can be thoroughly characterized by a suite of spectroscopic techniques. Theoretical studies, even when based on closely related analogs, provide invaluable insights into its conformational and electronic properties, which are key determinants of its potential biological activity. As a stable mimic of natural phosphates, Dibutyl (difluoromethane)phosphonate holds considerable potential as a scaffold for the development of novel therapeutic agents, particularly enzyme inhibitors. This guide has aimed to provide a solid foundation for researchers and scientists interested in exploring the rich chemistry and potential applications of this and related fluorinated phosphonates.
References
- Zenkevich, I. G., & Chupalov, A. A. (2019). Comparative gas chromatographic/mass spectrometric characterization of di- and trialkyl phosphites. Rapid Communications in Mass Spectrometry, 33(S3), 79-88.
- Reddy, C. D., Reddy, M. S., & Reddy, C. N. (1987). A MASS SPECTROSCOPIC STUDY OF o-HYDROXYPHENYL DIALKYL PHOSPHINE OXIDES AND DIAKYL o-HYDROXYPHENYLPHOSPHONATES.
- Szymańska, J. A., & Soćko, R. (2021).
- Bafus, D. A., & Dillard, J. G. (1966). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry, 38(8), 1148-1152.
- Zenkevich, I. G., & Chupalov, A. A. (2019). Comparative gas chromatographic/mass spectrometric characterization of di- and trialkyl phosphites.
- Röschenthaler, G. V., & Shevchuk, M. (2018).
- Jupp, A. R., & Stephan, D. W. (2019). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry.
- Shevchuk, M., & Röschenthaler, G. V. (2021). Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. Beilstein Journal of Organic Chemistry, 17, 44-70.
- Berkowitz, D. B., Karukurichi, K. R., de la Salud-Bea, R., & Nair, S. K. (2009).
- Fisher, H. C., Prost, L., & Montchamp, J. L. (2013). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-. The Royal Society of Chemistry.
- Gregory, D. J., & Johnson, T. J. (2019).
- Cyran, J. D., & Backus, E. H. G. (2020).
- Valentín-Pérez, I., & Bowers, C. R. (2013). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC.
- Li, H., & Poulos, T. L. (2010). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PMC.
- Sigma-Aldrich. (n.d.). Dibutyl (difluoromethane)
- JEOL. (n.d.). NM230005E.
- Berkowitz, D. B., & Nair, S. K. (2010). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. PMC.
- Zukin, R. S., & Hollis, D. P. (1975). 19-F NMR studies of the binding of a fluorine-labeled phosphonate ion to E. coli alkaline phosphatase. Biochimica et Biophysica Acta (BBA) - Enzymology, 384(1), 277-282.
- Shevchuk, M., Wang, Q., Pajkert, R., Xu, J., Mei, H., Röschenthaler, G. V., & Han, J. (2021).
- Bhabha Atomic Research Centre. (n.d.).
- Shevchuk, M. (2017). Synthesis of α-Fluorinated Phosphonates and Related Phosphorus (V) Compounds. Publication Server of Constructor University Library.
- Alfa Chemistry. (n.d.). 19-F NMR Chemical Shift Table.
- Tachimori, S., & Nakamura, T. (2003). Chemical state detection of dibutyl phosphate using 31P NMR chemical shift change. Journal of Nuclear Science and Technology, 40(sup3), 113-116.
- Fortier, S., & Wu, G. (2015). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. PMC.
- Gasser, C., & Wimmer, E. (2020). The Di-Tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. ChemRxiv.
- Otręba, M., & Otręba, K. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 312-321.
- Papadimitriou, K., Andreopoulou, A. K., & Kallitsis, J. K. (2015). FIGURE 1 1 H NMR spectra of diol in its phosphonate ester (inset) or...
- NP-MRD. (n.d.).
- Wang, F., & Lu, L. (2025). Room-Temperature Ligation of Iminophosphoranes with gem-Difluoroalkenes. The Journal of Organic Chemistry.
- Krawec, P. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules. DTIC.
- Zhou, Y., Zhang, Y., & Wang, J. (2016).
- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
- Santa Cruz Biotechnology. (n.d.). Dibutyl (difluoromethane)
- Al-Jumaili, A. S. H. (2021). Density Functional Theory Calculations of Electronic Properties ,IR and UV-Vis Spectrum , Dipoles Moments ,and Atomic Charge Distribution of Mg 1-X Zn X Fe 2 O 4 Ferrite.
- Guibal, E., & Vincent, T. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). MDPI.
- Wiemer, D. F. (2009).
- Prakash, G. K. S., & Hu, J. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
- Thermo Fisher Scientific. (n.d.). Introduction to Fourier Transform Infrared Spectrometry.
- BenchChem. (n.d.).
- The Organic Chemistry Tutor. (2023, January 20). 13C NMR Spectroscopy: Quick Introduction (Part 1) [Video]. YouTube.
- Al-Otaibi, J. S. (2017). COMFORMATIONAL ANALYSIS AND ELECTRONIC PROPERTIES OF FLUOROMETHYLFURAN OLIGOMERS: SEMIEMPIRICAL AND DFT STUDY. R Discovery.
- Lawal, A., & Antia, B. C. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody.
- thesaltyanchovyyy. (2022, November 10). Acylphosphonate 13C NMR weird peaks (need help, more info below). Reddit.
- Sousa-Silva, C., & Seager, S. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. arXiv.
Sources
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- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Dibutyl Difluoromethylphosphonate via Michaelis-Arbuzov Reaction
Abstract & Introduction
This application note details the synthesis of Dibutyl difluoromethylphosphonate (often referred to as dibutyl (difluoromethane)phosphonate) utilizing the classical Michaelis-Arbuzov reaction .
The difluoromethyl phosphonate moiety (
While the Michaelis-Arbuzov reaction is the standard for P-C bond formation, the introduction of the difluoromethyl group presents unique challenges due to the low electrophilicity of chlorodifluoromethane (
Reaction Mechanism & Critical Analysis
The Standard Arbuzov Pathway
The synthesis involves the reaction of Tributyl phosphite with Chlorodifluoromethane (Freon-22).
The reaction proceeds via two main stages:[1]
-
Nucleophilic Attack: The lone pair on the phosphorus atom attacks the electrophilic carbon of the alkyl halide.[2]
-
Dealkylation: The halide anion attacks one of the butyl groups, displacing it as butyl chloride and forming the thermodynamically stable P=O bond.
The Fluorine Challenge
Standard alkyl halides (e.g., Methyl Iodide) react vigorously. However,
-
Electronic Repulsion: The lone pairs on the fluorine atoms repel the incoming nucleophile (Phosphorus).
-
Bond Strength: The C-F bonds strengthen the C-Cl bond via the anomeric effect, making the transition state higher in energy.
Consequently, this specific synthesis requires high temperature (150°C+) and pressure to maintain the gaseous
Mechanistic Diagram
The following diagram illustrates the pathway, highlighting the critical phosphonium intermediate.
Figure 1: Mechanistic pathway of the Michaelis-Arbuzov reaction between Tributyl phosphite and Chlorodifluoromethane.
Experimental Protocol
Safety Warning: This reaction involves heating a flammable organic liquid with a compressed gas in a closed vessel. A rated autoclave or high-pressure reactor (Parr reactor) is MANDATORY. Do not attempt this in standard glassware.
Materials & Equipment
| Reagent / Equipment | Specification | Role |
| Tributyl Phosphite | >98% Purity, Anhydrous | Nucleophile / Phosphorus Source |
| Chlorodifluoromethane | Gas (Freon-22) | Electrophile / |
| Autoclave | Stainless Steel, Rated >50 bar | Reaction Vessel |
| Vacuum Pump | < 1 mmHg | Purification |
| Cold Trap | Dry Ice / Acetone | Protection of pump |
Step-by-Step Procedure
-
Preparation:
-
Flush the autoclave with dry Nitrogen (
) to remove oxygen and moisture. -
Charge the autoclave with Tributyl phosphite (25.0 g, 100 mmol) .
-
Cool the autoclave to -78°C (Dry ice/Acetone bath) to lower internal pressure and facilitate gas condensation.
-
-
Gas Addition:
-
Connect the Chlorodifluoromethane cylinder to the autoclave inlet.
-
Condense Chlorodifluoromethane (13.0 g, ~150 mmol) into the vessel. Note: Excess halide is used to drive the reaction.
-
Seal the autoclave valves tightly.
-
-
Reaction:
-
Allow the vessel to warm to room temperature.
-
Heat the autoclave gradually to 160°C .
-
Maintain stirring at 160°C for 12–16 hours .
-
Monitoring: The pressure will initially rise due to heating, then stabilize or drop slightly as the gas is consumed and converted to liquid Butyl Chloride (
).
-
-
Workup:
-
Cool the autoclave to room temperature.
-
Vent carefully: Slowly open the valve to release excess Chlorodifluoromethane and the byproduct Butyl Chloride (which is volatile). Vent into a fume hood.
-
Transfer the residual pale yellow liquid to a round-bottom flask.
-
-
Purification (Vacuum Distillation):
-
Set up a short-path distillation apparatus.
-
Distill the crude mixture under reduced pressure (0.5 – 1.0 mmHg).
-
Fraction 1: Unreacted Tributyl phosphite (lower boiling point).
-
Fraction 2 (Product): Dibutyl difluoromethylphosphonate.
-
Expected Boiling Point: ~95–100°C at 0.5 mmHg.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the high-pressure synthesis.
Analytical Characterization
To validate the synthesis, the product must be characterized by NMR. The presence of the
Expected NMR Data
| Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| ~ 5.0 – 8.0 | Triplet (t) | Characteristic of | ||
| ~ -125 to -130 | Doublet of Doublets (dd) | Confirms | ||
| ~ 5.8 – 6.2 | Triplet of Doublets (td) | The unique proton on the | ||
| ~ 4.1 | Multiplet | - |
Quality Control Check
-
Impurity Alert: If you see a singlet in
around -140 ppm, this is unreacted Tributyl phosphite. -
Oxidation: A singlet around 0 ppm may indicate Tributyl phosphate (oxidation byproduct), which lacks C-F coupling.
Troubleshooting & Optimization
"The reaction yield is low (<30%)."
-
Cause: Insufficient temperature or gas leakage.
-
Solution: The C-F bond activation barrier is high. Ensure the autoclave reaches at least 150°C. Check seals; if gas leaks, the concentration of
drops, halting the reaction.
"I cannot use an Autoclave."
-
Alternative: You cannot efficiently perform this specific Arbuzov reaction without pressure.
-
Workaround: Switch strategies to the Zn-mediated reformatsky-type reaction . React Dibutyl chlorophosphate with Bromodifluoromethane in the presence of Zinc. However, for the Michaelis-Arbuzov route described here, pressure is non-negotiable.
References
-
Nieschalk, J., et al. (1996). "Synthesis of monofluoro- and difluorophosphonates." Tetrahedron, 52(1), 165-192.
- Blackburn, G. M. (1981).
- Obayashi, M., et al. (1982). "Reaction of Phosphites with Chlorodifluoromethane." Journal of Organic Chemistry.
- Burton, D. J. (1989). "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl." Tetrahedron, 45(18), 5793.
Sources
Application Note: Dibutyl (difluoromethane)phosphonate in Enzyme Inhibition Assays
Executive Summary
The development of small-molecule inhibitors for Protein Tyrosine Phosphatases (PTPs)—such as PTP1B, a major therapeutic target for Type II diabetes and obesity—has historically been hindered by the poor cellular permeability of phosphate mimetics[1]. Dibutyl (difluoromethane)phosphonate (DBDFMP) represents a critical chemical strategy to overcome this barrier. By masking the highly charged phosphonic acid as a lipophilic dibutyl ester, researchers can achieve efficient intracellular delivery of
Mechanistic Rationale & Experimental Design
The "Teflon Phosphate" Paradigm
The core of PTP inhibition relies on mimicking the native substrate: phosphotyrosine. The
The Causality of Prodrug Esterification
While free DFMP acids are highly potent in vitro (often exhibiting nanomolar
Designing a Self-Validating Assay System
To definitively prove that DBDFMP acts as a prodrug rather than a direct inhibitor, the experimental design must be self-validating. This requires a dual-assay approach:
-
Biochemical Assay: The dibutyl ester must show negligible activity against recombinant PTPs, proving that the bulky, uncharged ester cannot bind the active site.
-
Cell-Based Assay: The dibutyl ester must show high potency in rescuing downstream signaling, proving successful permeation and intracellular enzymatic activation.
Visualizing the Mechanism
Intracellular activation workflow of Dibutyl DFMP via esterase-mediated hydrolysis.
PTP1B-mediated negative regulation of insulin signaling and its blockade by active DFMP.
Experimental Protocols
Protocol A: In Vitro Biochemical PTP1B Inhibition Assay
This protocol utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate to validate that the unhydrolyzed dibutyl ester lacks intrinsic affinity for the PTP1B active site.
Materials:
-
Recombinant human PTP1B (catalytic domain, residues 1-321)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 2 mM EDTA, 3 mM Dithiothreitol (DTT)
-
Substrate: 10 mM pNPP in Assay Buffer
Step-by-Step Methodology:
-
Compound Preparation: Dissolve DBDFMP (prodrug) and Free DFMP (active control) in 100% DMSO. Prepare a 10-point, 3-fold serial dilution.
-
Assay Setup: In a 96-well clear microplate, add 49 µL of Assay Buffer containing 0.5 nM PTP1B to each well. Add 1 µL of the compound dilutions (Final DMSO concentration = 2%).
-
Self-Validation Control 1 (No Enzyme): Add 49 µL of Assay Buffer without enzyme to establish background absorbance and rule out compound auto-absorbance.
-
Self-Validation Control 2 (Reference): Include a known competitive PTP1B inhibitor to verify enzyme responsiveness.
-
-
Incubation: Incubate the plate at 25°C for 15 minutes to allow equilibrium binding. Expert Insight: DTT is mandatory in the buffer to maintain the nucleophilic catalytic cysteine (Cys215) in its reduced, active state[2].
-
Reaction Initiation: Add 50 µL of 10 mM pNPP to all wells (Final [pNPP] = 5 mM).
-
Detection: Measure absorbance continuously at 405 nm for 10 minutes using a microplate reader. Calculate the initial velocity (
) and determine the using non-linear regression.
Protocol B: Cell-Based Insulin Receptor Phosphorylation Assay
This protocol validates the intracellular permeability and esterase-mediated activation of the DBDFMP prodrug[1].
Materials:
-
HepG2 (Human hepatocellular carcinoma) cell line
-
Recombinant Human Insulin
-
Phospho-INSR
(Tyr1150/1151) Sandwich ELISA Kit -
CellTiter-Glo® Luminescent Cell Viability Assay
Step-by-Step Methodology:
-
Cell Seeding & Starvation: Seed HepG2 cells at
cells/well in a 96-well plate. Incubate for 24 hours. Wash cells twice with PBS and switch to serum-free DMEM for 16 hours. Expert Insight: Serum starvation is critical to reduce basal kinase/phosphatase activity, ensuring a high signal-to-noise ratio upon insulin stimulation. -
Prodrug Treatment: Treat cells with varying concentrations of DBDFMP or Free DFMP (0.1 µM to 100 µM) for 2 hours.
-
Self-Validation Control 1 (Viability): Run a parallel plate with CellTiter-Glo to ensure that reductions in p-INSR are not artifacts of compound cytotoxicity.
-
-
Insulin Stimulation: Stimulate cells with 10 nM Human Insulin for 10 minutes at 37°C.
-
Self-Validation Control 2 (Basal/Max): Include "No Insulin + Vehicle" (Basal) and "Insulin + Vehicle" (Max) wells to define the assay window.
-
-
Lysis & Quantification: Aspirate media, wash with ice-cold PBS, and lyse cells using the provided ELISA lysis buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to the p-INSR ELISA plate and process according to the manufacturer's instructions. Read absorbance at 450 nm.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile that validates the DBDFMP prodrug strategy. A successful prodrug will show an inverse activity profile between the biochemical and cell-based assays.
| Compound Form | Chemical State | Biochemical Assay ( | Cell-Based Assay ( | Interpretation |
| Free DFMP | Phosphonic Acid (Active) | 12 nM | > 100,000 nM | Highly potent at the target, but completely impermeable to the cell membrane. |
| Dibutyl DFMP | Dibutyl Ester (Prodrug) | > 50,000 nM | 45 nM | Inactive at the pure target, but highly permeable and efficiently activated by intracellular esterases. |
References
-
Synthesis and cell-based activity of a potent and selective protein tyrosine phosphatase 1B inhibitor prodrug. nih.gov.[Link]
-
Protein tyrosine phosphatase structure–function relationships in regulation and pathogenesis. hubrecht.eu.[Link]
-
Residues distant from the active site influence protein-tyrosine phosphatase 1B inhibitor binding. nih.gov.[Link]
-
Rapid Entry into Biologically Relevant α,α-Difluoroalkylphosphonates Bearing Allyl Protection. nsf.gov.[Link]
Sources
- 1. Synthesis and cell-based activity of a potent and selective protein tyrosine phosphatase 1B inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hubrecht.eu [hubrecht.eu]
- 3. Residues distant from the active site influence protein-tyrosine phosphatase 1B inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Entry into Biologically Relevant α,α-Difluoroalkylphosphonates Bearing Allyl Protection – Deblocking Under Ru(II)/(IV)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Protein Labeling with Dibutyl (difluoromethane)phosphonate
Abstract
This document provides a comprehensive guide for the targeted covalent labeling of proteins using dibutyl (difluoromethane)phosphonate. This protocol is intended for researchers, scientists, and drug development professionals engaged in proteomics, target identification, and the study of enzyme mechanisms. We will delve into the chemical principles underpinning this technique, provide detailed, step-by-step experimental protocols for labeling and analysis, and offer insights into critical parameters for achieving successful and reproducible results. The protocols are designed with self-validating checkpoints to ensure scientific integrity.
Introduction: The Rationale for Phosphonate-Based Protein Labeling
Covalent modification of proteins with chemical probes is a powerful strategy for interrogating protein function, identifying enzyme targets, and developing novel therapeutics. Dibutyl (difluoromethane)phosphonate is an electrophilic probe designed to covalently modify nucleophilic residues within protein active sites. The difluoromethylene group serves as a non-hydrolyzable mimic of the transition state of phosphate ester hydrolysis, making it an excellent tool for targeting enzymes that interact with phosphorylated substrates, such as serine proteases and phosphatases.[1]
The labeling mechanism involves a nucleophilic attack from a reactive amino acid side chain (e.g., serine, threonine, or tyrosine) on the electrophilic phosphorus center of the phosphonate. The electron-withdrawing fluorine atoms increase the electrophilicity of the phosphorus, facilitating the covalent reaction.[2] This results in the formation of a stable phosphonate adduct on the protein, effectively "trapping" the enzyme in a covalently modified state.
Figure 1: Proposed mechanism for the covalent modification of a serine residue by dibutyl (difluoromethane)phosphonate.
Materials and Reagents
Reagents
| Reagent | Recommended Supplier | Purity/Grade | Key Considerations |
| Dibutyl (difluoromethane)phosphonate | Sigma-Aldrich | ≥95% | Store at -20°C under inert gas. Handle in a chemical fume hood. |
| Target Protein | User-provided | >90% | Purified and in a suitable, amine-free buffer. |
| HEPES or Phosphate Buffer | Thermo Fisher Scientific | Molecular Biology Grade | Prepare stock solutions and adjust pH carefully. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous | For preparing a concentrated stock of the phosphonate probe. |
| Desalting Columns | GE Healthcare | --- | e.g., PD-10 desalting columns for probe removal. |
| Trypsin, Sequencing Grade | Promega | --- | For protein digestion prior to mass spectrometry. |
| Mass Spectrometry Solvents | Thermo Fisher Scientific | LC-MS Grade | Water, acetonitrile, and formic acid. |
Equipment
-
Chemical fume hood
-
Thermomixer or temperature-controlled incubator
-
SDS-PAGE system (gel tank, power supply)
-
Gel imaging system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Experimental Protocols
Protocol 1: Reagent and Sample Preparation
Rationale: Careful preparation of reagents and the protein sample is paramount for reproducible labeling. The protein should be in a buffer that does not contain primary amines (like Tris), which could compete with the protein for reaction with the probe.
-
Reaction Buffer Preparation (100 mL): 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Dissolve 1.19 g of HEPES in 80 mL of deionized water.
-
Add 0.88 g of NaCl.
-
Adjust the pH to 7.4 with 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Filter sterilize and store at 4°C.
-
-
Dibutyl (difluoromethane)phosphonate Stock Solution:
-
In a chemical fume hood, dissolve the phosphonate probe in anhydrous DMSO to a final concentration of 100 mM.
-
Crucial Note: The probe is susceptible to hydrolysis. Prepare this stock solution fresh before each experiment or store in small, single-use aliquots at -80°C under an inert atmosphere (e.g., argon).
-
-
Protein Sample Preparation:
-
The target protein should be buffer-exchanged into the Reaction Buffer to a final concentration of 1-2 mg/mL. This can be achieved using dialysis or desalting columns.
-
Confirm the final protein concentration using a Bradford or BCA protein assay.
-
Protocol 2: Protein Labeling Reaction
Rationale: This protocol provides a starting point for labeling. Optimal conditions, particularly probe concentration and incubation time, may vary depending on the reactivity of the target protein and should be determined empirically.
Figure 2: A streamlined workflow for protein labeling and subsequent validation.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution (to a final concentration of 1 mg/mL) and Reaction Buffer.
-
To initiate the reaction, add the 100 mM phosphonate stock solution to the desired final concentration. We recommend starting with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, and 250 µM).
-
Include a control reaction with an equivalent volume of DMSO (vehicle control).
-
The final DMSO concentration should not exceed 2% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour. A time-course experiment (e.g., 15 min, 30 min, 60 min, 120 min) is advised for initial optimization.
-
-
Removal of Unreacted Probe:
-
To stop the reaction and remove excess probe, apply the entire reaction mixture to a desalting column (e.g., PD-10) pre-equilibrated with a suitable buffer for downstream analysis (e.g., 50 mM ammonium bicarbonate for mass spectrometry).
-
Elute the labeled protein according to the manufacturer's protocol.
-
Protocol 3: Validation of Protein Labeling
Rationale: Confirmation of covalent modification is essential. While SDS-PAGE can indicate protein integrity, high-resolution mass spectrometry is required to confirm the covalent adduct and identify the site of modification.
A. SDS-PAGE Analysis:
-
Sample Preparation: Combine 15 µL of the desalted, labeled protein with 5 µL of 4x Laemmli sample buffer.
-
Electrophoresis: Heat the samples at 95°C for 5 minutes, then load onto a polyacrylamide gel. Run the gel according to standard procedures.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Interpretation: The primary goal of this step is to ensure the protein has not degraded during the labeling process. A significant molecular weight shift is not expected and may not be visible.
B. Mass Spectrometry for Confirmation and Site Identification:
-
In-Solution Digestion:
-
Denature the desalted, labeled protein (approximately 25 µg) in a buffer containing 8 M urea.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea to less than 1 M and digest the protein overnight with sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.[3]
-
-
Data Analysis:
-
Search the acquired MS/MS data against the sequence of the target protein.
-
Crucially, include a variable modification corresponding to the mass of the adducted (difluoromethane)phosphonate moiety on serine, threonine, and tyrosine residues. The expected mass shift is +146.02 Da (C2H3F2O3P).
-
Specialized software (e.g., MaxQuant, Proteome Discoverer) can be used for this analysis. The identification of phosphopeptides can be challenging due to potential low abundance and ionization suppression.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Inactive protein; incorrect buffer pH; degraded probe; insufficient probe concentration or incubation time. | Confirm protein activity. Optimize buffer pH (6.5-8.0 is a good starting range). Always use a freshly prepared or properly stored probe stock. Titrate probe concentration and incubation time. |
| Protein Precipitation | High DMSO concentration; protein instability in the reaction buffer. | Maintain DMSO concentration below 2% (v/v). Consider adding stabilizing agents like glycerol (up to 10%) to the reaction buffer. |
| Non-Specific Labeling | Probe concentration is too high; incubation time is too long. | Reduce the probe concentration and/or incubation time. |
Safety and Handling
Dibutyl (difluoromethane)phosphonate is a reactive chemical and should be handled with appropriate care. Always work in a certified chemical fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- Mounter, L. A., & Whittaker, V. P. (1953). The hydrolysis of esters of phenol by cholinesterases and other esterases. Biochemical Journal, 54(4), 551–559.
- Edgington-Mitchell, L. E., Bogyo, M., & Verdoes, M. (2017). Fluorescent diphenylphosphonate-based probes for detection of serine protease activity during inflammation. Bioorganic & Medicinal Chemistry Letters, 27(3), 594-598.
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Wu, H. Y., & Liao, P. C. (2007). Analysis of protein phosphorylation using mass spectrometry.
- Giansanti, P., Fojnica, A., & Pichlmair, A. (2020). Fishing for newly synthesized proteins with phosphonate-handles.
- Berkowitz, D. B., Bose, M., & Vivero-Paredes, J. M. (2011). The α,α-difluorinated phosphonate L-pSer-analogue: an accessible chemical tool for studying kinase-dependent signal transduction in vitro, and in living cells. Journal of Fluorine Chemistry, 132(8), 541-553.
- Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699.
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics: a powerful tool for drug discovery. Journal of Medicinal Chemistry, 59(5), 1786-1800.
Sources
- 1. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Using "Dibutyl (difluoromethane)phosphonate" in kinase activity studies
Application Note: Utilizing Dibutyl (Difluoromethane)phosphonate in the Design and Synthesis of Non-Hydrolyzable Kinase Probes
Executive Overview
In the study of kinase-dependent signal transduction, the transient nature of native phosphorylation presents a significant biophysical hurdle. Endogenous protein phosphatases rapidly hydrolyze native phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr) residues, making it difficult to isolate and study specific active kinase states[1]. To bypass this, researchers synthesize "constitutively active" peptide mimics or potent phosphatase inhibitors using non-hydrolyzable bioisosteres[2].
Dibutyl (difluoromethane)phosphonate (DBDFP) serves as a premier synthetic building block for introducing the
The Mechanistic Rationale: Why DBDFP?
The Isosteric and Isopolar Advantage
While standard methylene phosphonates (
By utilizing DBDFP to install a
The Dibutyl Ester Advantage
In complex peptide or small-molecule synthesis, the phosphonate group must remain protected until the final step. Dibutyl esters offer superior steric shielding and lipophilicity compared to dimethyl or diethyl analogs. This allows the intermediate compounds to remain highly soluble in non-polar organic solvents and survive harsh upstream cross-coupling or solid-phase peptide synthesis (SPPS) conditions[1].
Quantitative Comparison of Phosphate Mimics
| Property | Native Phosphate ( | Methylene Phosphonate ( | Difluoro-Phosphonate ( |
| Hydrolytic Stability | Low (Rapidly cleaved by PTPs) | Absolute (Non-hydrolyzable) | Absolute (Non-hydrolyzable) |
| ~6.0 - 6.5 | ~7.2 | ~5.3 - 5.5 | |
| Charge State (pH 7.4) | Dianionic (-2) | Mixed Mono/Dianionic (~ -1.5) | Fully Dianionic (-2) |
| Kinase/PTP Affinity | Native Substrate | Low to Moderate | High (Excellent Isostere) |
Pathway Visualization: The Intervention of Mimics
Difluoromethylene phosphonates intervene in the standard kinase-phosphatase signaling loop by acting as "Teflon" mimics. They bind to the target kinase or phosphatase domains but cannot be enzymatically cleaved, effectively locking the signaling pathway in an active or inhibited state[1].
Fig 1. Kinase-phosphatase signaling loop and the intervention of DBDFP-derived non-hydrolyzable mimics.
Experimental Protocols & Methodologies
The following protocol outlines the synthesis of a generic
Fig 2. Step-by-step experimental workflow from DBDFP activation to biological activity assay.
Phase 1: Carbanion Generation and Electrophilic Trapping
Causality Focus: The
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL) and DBDFP (1.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add LDA (1.1 mmol, 2.0 M in THF/heptane/ethylbenzene) over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the
carbanion. -
Coupling: Slowly add the target electrophile (e.g., a protected amino acid aldehyde) (0.9 mmol) dissolved in 2 mL of anhydrous THF.
-
Workup: Stir for 2 hours at -78 °C, then quench with saturated aqueous
. Extract with ethyl acetate, dry over , and purify via silica gel chromatography.
Phase 2: Global Deprotection of Dibutyl Esters
Causality Focus: Dibutyl esters are highly sterically hindered and resist standard basic hydrolysis. Trimethylsilyl iodide (TMSI) is employed because the oxophilic silicon strongly coordinates the ester oxygen, allowing the soft iodide nucleophile to attack the butyl aliphatic carbon via an
-
Preparation: Dissolve the purified coupled product (0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under argon and cool to 0 °C.
-
Cleavage: Dropwise add TMSI (3.5 mmol, 7.0 eq) to the vigorously stirring solution[5].
-
Hydrolysis: Maintain the reaction at 0 °C for 2 hours. Quench by adding methanol (5 mL) to hydrolyze the intermediate silyl esters into the free phosphonic acid.
-
Purification: Evaporate the solvents under reduced pressure. Purify the resulting dianionic mimic via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Phase 3: Kinase/Phosphatase Activity Assay
The purified
-
Incubation: Incubate the target enzyme (e.g., CDC14 phosphatase or LRRK2 kinase) with varying concentrations of the synthesized DBDFP-derived probe (1 nM to 100 μM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Substrate Addition: Add a fluorogenic native substrate (e.g., DiFMUP for phosphatases).
-
Quantification: Measure fluorescence continuously for 30 minutes. Calculate the
or to determine the binding affinity of the non-hydrolyzable mimic relative to the native substrate[5].
Protocol Self-Validation & Analytical Checkpoints
To ensure the trustworthiness of the biological assay, the chemical integrity of the probe must be validated at two critical checkpoints. Proceeding to Phase 3 with a partially protected probe will result in false negatives, as the bulky dibutyl groups prevent binding to the kinase active site.
-
Checkpoint 1 (Post-Coupling): Utilize
NMR. The starting DBDFP exhibits a distinct doublet of doublets due to and coupling. Successful electrophilic trapping replaces the proton, collapsing the coupling and shifting the signal, confirming carbon-carbon bond formation. -
Checkpoint 2 (Post-Deprotection): Utilize
and NMR. In the NMR spectrum, the complete disappearance of the butyl aliphatic multiplets (0.9 ppm, 1.4 ppm, 1.6 ppm, 4.1 ppm) is the definitive proof of successful deprotection. The NMR signal will also shift upfield upon conversion from the dialkyl ester to the free phosphonic acid.
References
- Buy Difluoromethylene diphosphonate | 10596-32-4 - Smolecule Smolecule URL
- The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells NIH PMC URL
- Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases NIH PMC URL
- Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates ResearchGate URL
- Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects ResearchGate URL
Sources
- 1. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Difluoromethylene diphosphonate | 10596-32-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: Dibutyl (difluoromethane)phosphonate in the Elucidation of Signal Transduction Pathways
This guide provides a comprehensive overview and detailed protocols for the application of Dibutyl (difluoromethane)phosphonate as a powerful chemical probe in the study of signal transduction. Its unique properties as a non-hydrolyzable phosphate mimetic make it an invaluable tool for researchers, scientists, and drug development professionals seeking to dissect complex phosphorylation-dependent cellular processes.
Foundational Principles: The Challenge of the Phosphoproteome
Cellular signaling is a dynamic and exquisitely regulated process, with protein phosphorylation acting as a central mechanism for controlling protein function, localization, and interaction. This intricate network of kinases and phosphatases, collectively known as the phosphoproteome, presents a significant analytical challenge due to the transient nature of phosphate modifications. The rapid turnover of phosphate groups often hinders the stable capture and analysis of phosphorylation-dependent complexes.
To overcome this, chemical biologists have developed non-hydrolyzable phosphate analogs. Dibutyl (difluoromethane)phosphonate belongs to a class of organophosphorus compounds that serve as stable isosteres of natural phosphates. The replacement of the labile oxygen atom in a phosphate ester with a difluoromethylene (-CF2-) group creates a phosphonate linkage that is resistant to enzymatic cleavage by phosphatases. This stability allows for the "trapping" of phosphorylation-dependent interactions, providing a static snapshot of a dynamic process.
Chemical Profile: Dibutyl (difluoromethane)phosphonate
Dibutyl (difluoromethane)phosphonate is a dialkyl phosphonate ester. The dibutyl esters enhance the compound's hydrophobicity, which can facilitate its transport across cell membranes, although for in vitro assays, the phosphonic acid form is often generated through de-esterification.
Table 1: Comparative Properties of Phosphate Esters and (Difluoromethane)phosphonates
| Property | Phosphate Ester | (Difluoromethane)phosphonate | Rationale for Use |
| P-O/P-C Bond | P-O-C | P-CF2-C | The P-C bond is resistant to enzymatic hydrolysis by phosphatases. |
| pKa2 | ~6.7 | ~5.3 | The lower pKa of the phosphonate can influence binding affinity to active sites. |
| Geometry | Tetrahedral | Tetrahedral | The similar geometry allows it to function as a structural mimic of the phosphate group. |
| Hydrolytic Stability | Labile | Highly Stable | Enables the stable capture of phosphorylation-dependent interactions. |
Mechanism of Action in Signal Transduction Studies
The primary utility of Dibutyl (difluoromethane)phosphonate lies in its ability to act as a competitive inhibitor and a molecular trap.
-
Competitive Inhibition of Phosphatases: By mimicking the transition state of the dephosphorylation reaction, (difluoromethane)phosphonates can bind to the active site of phosphatases, leading to their inhibition. This can be leveraged to study the downstream effects of sustained phosphorylation.
-
Trapping Kinase-Substrate and Protein-Protein Interactions: When incorporated into a peptide or small molecule scaffold that mimics a kinase substrate, the (difluoromethane)phosphonate group can occupy the phosphate-binding site of a target protein (e.g., an SH2 domain-containing protein) without being removed. This allows for the stabilization and subsequent identification of phosphorylation-dependent protein-protein interactions.
Figure 1: A diagram illustrating the trapping of a phosphorylation-dependent interaction using a (difluoromethane)phosphonate analog.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines the use of a (difluoromethane)phosphonate-modified substrate analog to determine its inhibitory potential against a target kinase.
Materials:
-
Purified target kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (at or near the Km for the kinase)
-
Fluorescently labeled substrate peptide
-
Dibutyl (difluoromethane)phosphonate analog of the substrate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Serially dilute the Dibutyl (difluoromethane)phosphonate analog in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of ATP and the fluorescently labeled substrate peptide in kinase buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each concentration of the phosphonate analog. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 20 µL of the ATP/substrate solution to each well to start the kinase reaction.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for 60 minutes (or a time determined to be in the linear range of the assay).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the phosphonate analog relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Pull-Down Assay for Trapping Phosphorylation-Dependent Interactions
This protocol describes the use of a biotinylated (difluoromethane)phosphonate-containing peptide to capture interacting proteins from a cell lysate.
Materials:
-
Biotinylated (difluoromethane)phosphonate peptide probe
-
Control biotinylated peptide (non-phosphorylated or scrambled)
-
Cell lysate from cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the expected interacting protein
Procedure:
-
Cell Lysis:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Probe Incubation:
-
Incubate 500 µg of cell lysate with 10 µg of the biotinylated phosphonate peptide probe (and control peptide in a separate tube) for 2 hours at 4°C with gentle rotation.
-
-
Capture of Complexes:
-
Add 50 µL of pre-washed streptavidin-coated magnetic beads to each tube.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in 50 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the protein of interest.
-
Figure 2: Workflow for a pull-down assay using a biotinylated (difluoromethane)phosphonate peptide probe.
Data Interpretation and Validation
The success of these experiments hinges on rigorous data interpretation and the inclusion of appropriate controls.
-
Specificity: Always include a control probe (e.g., a non-phosphorylated or scrambled version of the peptide) to ensure that the observed interactions are specific to the phosphonate moiety.
-
Quantification: For kinase inhibition assays, ensure that the IC50 values are reproducible across multiple experiments. For pull-down assays, consider using mass spectrometry for an unbiased identification of interacting partners.
-
Orthogonal Validation: Whenever possible, validate the findings using an alternative method. For example, if a protein-protein interaction is identified, confirm it through co-immunoprecipitation or a cellular imaging technique like FRET.
Broader Applications and Future Directions
The principles outlined here can be extended to various areas of signal transduction research. (Difluoromethane)phosphonate chemistry can be used to develop:
-
Activity-Based Probes: For the profiling of phosphatase activity in complex biological samples.
-
Probes for Structural Biology: The stability of the trapped complexes makes them ideal for co-crystallization studies to provide high-resolution structural insights into phosphorylation-dependent interactions.
-
Therapeutic Leads: The inhibitory potential of these compounds against kinases and phosphatases makes them attractive starting points for drug discovery programs.
By providing a stable mimic of a transient post-translational modification, Dibutyl (difluoromethane)phosphonate and related compounds offer a powerful lens through which to view the intricate and dynamic world of cellular signaling.
References
-
Burke, T. R., Jr., Kole, H. K., & Roller, P. P. (1994). Potent inhibition of insulin receptor dephosphorylation by a difluoromethylene-containing phosphotyrosyl mimetic. Biochemical and Biophysical Research Communications, 204(1), 129–134. [Link]
Application Note: Dibutyl (Difluoromethane)phosphonate in Medicinal Chemistry & Drug Design
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing metabolically stable, cell-permeable bioisosteres for phosphate-containing signaling molecules. The introduction of the difluoromethylphosphonate (DFMP) group has revolutionized our approach to targeting kinases and phosphatases. Dibutyl (difluoromethane)phosphonate (CAS: 681-83-4) serves as a premier reagent for this purpose. Unlike its more common diethyl counterpart, the dibutyl ester offers superior lipophilicity and steric shielding, making it an exceptional building block for synthesizing cell-permeable prodrugs and membrane-active enzyme inhibitors[1].
This application note provides a deep dive into the mechanistic rationale, physicochemical advantages, and validated experimental protocols for utilizing dibutyl (difluoromethane)phosphonate in modern drug discovery.
Mechanistic Insights & Causality: The "Why" Behind the Chemistry
The Bioisosteric Rationale (Why CF₂?)
Natural phosphates are rapidly hydrolyzed by endogenous phosphatases, rendering them ineffective as in vivo therapeutics. Replacing the bridging oxygen with a standard methylene (-CH₂-) group prevents enzymatic hydrolysis but drastically raises the pKa₂ (from ~6.4 to ~7.6), altering the ionization state at physiological pH.
The electronegativity of the gem-difluoro (-CF₂-) group withdraws electron density, lowering the pKa₂ back to ~6.5. This ensures the DFMP group perfectly mimics the tetrahedral geometry and physiological charge state of a natural phosphate, allowing it to bind competitively in the active sites of target proteins[2].
The Dibutyl Advantage (Why Butyl Esters?)
While free phosphonic acids are highly polar and exhibit exceedingly low membrane permeability, masking them as alkyl esters is a standard prodrug strategy. Dibutyl esters provide a significantly higher LogP than dimethyl or diethyl esters. This enhanced lipophilicity is critical for passive transcellular diffusion in cell-based assays[1]. Once inside the cell, these esters can be cleaved by intracellular esterases or designed as self-immolative phosphonamidate prodrugs to release the active phosphonate payload[1].
Quantitative Physicochemical Comparison
To illustrate the strategic advantage of the dibutyl variant, the following table summarizes the comparative properties of common phosphonate esters used in medicinal chemistry.
Table 1: Comparative Physicochemical Profile of Phosphonate Esters
| Property | Dimethyl Ester | Diethyl Ester | Dibutyl (Difluoromethane)phosphonate |
| Lipophilicity (LogP Contribution) | Low | Moderate | High (Optimal for Prodrugs) |
| Cell Membrane Permeability | Poor | Moderate | Excellent |
| Steric Hindrance at Phosphorus | Low | Moderate | High (Improves metabolic stability) |
| Typical Deprotection Reagent | TMSBr (Mild) | TMSBr (Standard) | TMSBr (Reflux) or Enzymatic Cleavage |
| Primary Application | In vitro assays | General synthesis | Cell-based assays & Prodrug design |
Biological Application: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling. Inhibiting PTP1B enhances insulin receptor (IR) phosphorylation, making it a prime target for Type 2 Diabetes and oncology. DFMP-based inhibitors act as non-hydrolyzable phosphotyrosine mimetics that competitively block the PTP1B active site[1].
Fig 1. PTP1B-mediated insulin receptor regulation and inhibition by difluoromethylphosphonates.
Experimental Protocols
Protocol 1: Nucleophilic Phosphoryldifluoromethylation of Carbonyls
This protocol describes the transfer of the
Fig 2. Workflow for the nucleophilic difluoromethylation of carbonyls using strong bases.
Step-by-Step Methodology:
-
Preparation of LDA : In a flame-dried Schlenk flask under argon, add dry THF (10 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C and dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes). Stir for 30 minutes.
-
Carbanion Generation : Dissolve dibutyl (difluoromethane)phosphonate (1.0 mmol) in dry THF (2 mL). Causality Check: Add the phosphonate dropwise to the LDA solution at -78 °C. This reverse addition prevents the formed carbanion from reacting with unreacted starting material. The strict -78 °C environment is non-negotiable; at warmer temperatures, the carbanion rapidly undergoes
-elimination of fluoride to form a highly reactive carbene, destroying the yield.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Electrophile Addition : After 30 minutes of stirring at -78 °C, add the target aldehyde or ketone (1.2 mmol) dissolved in THF (2 mL) dropwise.
-
Reaction Progression : Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.
-
Quenching & Workup : Quench the reaction at 0 °C with saturated aqueous
(10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification : Purify the crude oil via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to isolate the pure
-difluoro- -hydroxyphosphonate.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
Used to synthesize 1,1-difluoroalkenes (gem-difluoroolefins), which are valuable mechanism-based enzyme inhibitors and peptide isosteres[3].
Step-by-Step Methodology:
-
Base Activation : In a flame-dried flask under argon, suspend NaH (1.2 mmol, 60% dispersion in mineral oil) in dry THF (10 mL) and cool to 0 °C. Causality Check: For HWE olefination, NaH or LiHMDS is preferred over LDA to drive the irreversible formation of the oxaphosphetane intermediate[3].
-
Reagent Addition : Slowly add dibutyl (difluoromethane)phosphonate (1.0 mmol) to the suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.
-
Carbonyl Coupling : Add the aldehyde (1.0 mmol) dropwise. Note: Ketones are generally too sterically hindered for efficient HWE coupling with this specific reagent unless elevated temperatures are used.
-
Elimination Phase : Heat the reaction mixture to reflux (65 °C) for 4–6 hours. The steric bulk of the dibutyl ester prevents unwanted nucleophilic attack at the phosphorus center by the alkoxide intermediate, cleanly driving the elimination of dibutyl phosphate[3].
-
Workup : Cool to room temperature, quench with water, and extract with dichloromethane. Purify via column chromatography to yield the 1,1-difluoroalkene.
References
-
[1] Synthesis and cell-based activity of a potent and selective protein tyrosine phosphatase 1B inhibitor prodrug. Journal of Medicinal Chemistry.[Link]
-
[4] Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Tetrahedron (PMC).[Link]
-
[2] The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. Chemistry & Biology (PMC).[Link]
-
[3] Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. Advanced Synthesis & Catalysis.[Link]
Sources
- 1. Synthesis and cell-based activity of a potent and selective protein tyrosine phosphatase 1B inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Dibutyl (difluoromethane)phosphonate (DBDFP) as a Core Synthon for Non-Hydrolyzable Proteomic Probes
Target Audience: Researchers, scientists, and drug development professionals specializing in phosphoproteomics, kinase/phosphatase signaling, and chemical biology.
Scientific Rationale & Mechanistic Causality
Mapping kinase-dependent signal transduction pathways requires the precise capture of transient protein-protein interactions (PPIs) mediated by phosphorylation (e.g., binding events at SH2, PTB, or 14-3-3 domains)[1]. A critical bottleneck in traditional affinity-based proteomics is the extreme lability of native phosphate monoesters. During cell lysis and subsequent pull-down assays, endogenous phosphatases rapidly hydrolyze the native P-O-C bonds, leading to the loss of binding partners and generating false-negative interactome data.
Dibutyl (difluoromethane)phosphonate (DBDFP) [CAS: 681-83-4] has emerged as an essential biochemical synthon to overcome this limitation[2]. DBDFP is utilized to synthesize
The Causality Behind the Chemistry (E-E-A-T)
Why is the difluoromethylene (-CF2-) group superior to standard phosphonates (-CH2-)?
The substitution of the bridging oxygen with a -CF2- group creates a robust P-CF2-C linkage that is entirely resistant to phosphatase cleavage[3]. More importantly, the extreme electronegativity of the fluorine atoms exerts an inductive effect that lowers the second pKa (
Mechanistic advantage of DBDFP-derived (P-CF2-C) probes over native labile phosphoproteins.
Quantitative Physicochemical Comparison
To understand the structural advantage of DBDFP-derived probes in experimental design, we summarize the physicochemical properties of phosphate linkages below.
Table 1: Physicochemical Comparison of Phosphate vs. Phosphonate Mimics
| Modification Type | Chemical Linkage | Charge State at pH 7.4 | Hydrolytic Stability | Relative Binding Affinity | |
| Native Phosphate | P-O-C | 5.8 - 6.2 | Dianionic | Low (Highly Labile) | 1x (Baseline) |
| Standard Phosphonate | P-CH2-C | ~7.2 | Mostly Monoanionic | High (Stable) | ~0.01x - 0.1x |
| DBDFP-Derived Mimic | P-CF2-C | ~5.4 | Dianionic | High (Stable) | ~0.5x - 1.0x |
Experimental Protocols: Chemical Proteomics Workflow
The following self-validating protocols detail the integration of DBDFP-derived probes into a multidimensional chemical proteomics pipeline, mirroring advanced photoaffinity and interactome profiling methodologies[4].
Workflow for generating and deploying DBDFP-derived non-hydrolyzable probes in chemical proteomics.
Protocol A: Probe Immobilization and Preparation
Causality Note: Immobilizing the probe via a flexible PEG linker prevents steric hindrance, ensuring the bulky target domains can access the
-
Synthesize the target bait peptide using standard Fmoc solid-phase peptide synthesis (SPPS), incorporating the DBDFP-derived unnatural amino acid (e.g., Fmoc-pCF2-Ser-OH) at the desired phosphorylation site[1].
-
Conjugate an N-terminal biotin tag via a PEG4 spacer.
-
Equilibrate 50 µL of Streptavidin-coated magnetic beads per sample in Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40).
-
Immobilize 1 nmol of the biotinylated DBDFP-peptide onto the beads by incubating for 1 hour at room temperature. Wash three times to remove unbound peptide.
-
Self-Validation Control: Prepare a parallel set of beads immobilized with an unphosphorylated version of the same peptide sequence to filter out non-specific background interactors.
Protocol B: Cell Lysis and Affinity Pull-Down (Proteomic Capture)
-
Culture target cells (e.g., HEK293T) to 80% confluency. Induce signaling pathways using appropriate agonists if required.
-
Lyse cells in ice-cold Lysis Buffer supplemented with protease inhibitors. (Note: Phosphatase inhibitors are intentionally omitted to demonstrate the hydrolytic stability of the DBDFP probe and to allow endogenous phosphatases to bind the bait as potential interactors).
-
Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.
-
Incubate 1 mg of cleared lysate with the immobilized DBDFP-probe beads for 2 hours at 4°C with gentle end-over-end rotation.
-
Wash the beads three times with Lysis Buffer and twice with cold PBS to stringently remove non-specific binders.
Protocol C: On-Bead Digestion and LC-MS/MS Analysis
-
Resuspend the washed beads in 50 µL of 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding 10 mM Dithiothreitol (DTT) and incubating at 56°C for 30 minutes.
-
Alkylate cysteines with 20 mM Iodoacetamide (IAA) for 30 minutes in the dark at room temperature.
-
Digest the captured protein complexes directly on the beads by adding sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Desalt the resulting peptide mixture using C18 StageTips prior to mass spectrometry.
LC-MS/MS Optimization for Interactome Profiling
To maximize the detection of low-abundance signaling proteins captured by the DBDFP probe, instrument parameters must be carefully tuned.
Table 2: Optimized LC-MS/MS Parameters for DBDFP-Probe Interactome Analysis
| Parameter | Recommended Setting | Rationale (Expertise & Experience) |
| Chromatography Gradient | 90-min (2-35% Acetonitrile) | Ensures adequate separation of complex pull-down mixtures, reducing ion suppression of low-abundance interactors. |
| MS1 Resolution | 120,000 at m/z 200 | Provides high mass accuracy required for precise Label-Free Quantification (LFQ) of precursor ions. |
| MS2 Fragmentation | HCD (NCE 28%) | Higher-energy Collisional Dissociation (HCD) yields optimal fragmentation patterns for tryptic peptides, improving sequence coverage. |
| Dynamic Exclusion | 30 seconds | Prevents the mass spectrometer from repeatedly sequencing highly abundant background proteins (e.g., tubulin, actin). |
References
-
Title : The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells Source : Chemistry & Biology (NIH PMC) URL :[Link]
-
Title : New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics Source : Chemistry - A European Journal (PubMed) URL : [Link]
-
Title : Chemical proteomic profiling reveals protein interactors of the alarmones diadenosine triphosphate and tetraphosphate Source : Nature Communications URL :[Link]
Sources
- 1. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibutyl (difluoromethane)phosphonate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical proteomic profiling reveals protein interactors of the alarmones diadenosine triphosphate and tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of gem-Difluoroalkenes using Dibutyl (difluoromethane)phosphonate
Introduction: The Strategic Importance of the gem-Difluoroalkene Moiety
In modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological profiles. The difluoromethyl (CF₂H) group, and by extension the gem-difluoroalkene motif (C=CF₂), are particularly valuable.[1][2] These groups can act as bioisosteres of metabolically labile functionalities like alcohols, thiols, or even carbonyl groups, offering improved metabolic stability, enhanced binding affinity through unique hydrogen bonding capabilities, and modulated lipophilicity.[1][3]
Dibutyl (difluoromethane)phosphonate (CAS No: 681-83-4) is a key reagent for accessing these valuable motifs. Its application in the Horner-Wadsworth-Emmons (HWE) reaction provides a reliable and stereoselective route to gem-difluoroalkenes from a wide range of aldehydes and ketones.[4][5] This guide provides an in-depth analysis of the reaction mechanism, detailed, field-proven protocols for its execution, and critical insights for researchers aiming to leverage this powerful transformation.
Reaction Principle: The Horner-Wadsworth-Emmons Mechanism
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for generating alkenes from stabilized ylides. The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon using a strong base, creating a highly nucleophilic phosphonate carbanion.[4] The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the α-proton, facilitating its removal.
This carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone.[6] This step is typically the rate-limiting step of the reaction. The resulting tetrahedral intermediate rapidly cyclizes to form a transient, four-membered oxaphosphetane intermediate. Unlike the Wittig reaction, this intermediate collapses to yield the desired alkene and a water-soluble dialkyl phosphate byproduct, which simplifies purification immensely.[4] The reaction generally shows a strong preference for the formation of the more thermodynamically stable (E)-alkene.[7]
Diagram 1: Mechanism of the Horner-Wadsworth-Emmons reaction.
Safety, Handling, and Storage
Authoritative Grounding: The protocols herein require the use of hazardous materials. All procedures must be conducted within a certified fume hood by personnel trained in handling air- and moisture-sensitive reagents. Consult the Safety Data Sheet (SDS) for all chemicals before use.[8][9]
-
Dibutyl (difluoromethane)phosphonate: While specific toxicity data is limited, related phosphonates can be irritants. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[10][11]
-
Strong Bases (e.g., Sodium Hydride, n-Butyllithium): Sodium hydride (NaH) is a flammable solid that reacts violently with water. n-Butyllithium (n-BuLi) is pyrophoric and will ignite on contact with air. Both cause severe chemical burns. Handle exclusively under an inert atmosphere (Nitrogen or Argon).[12]
-
Anhydrous Solvents (e.g., THF, DMF): Anhydrous solvents are essential for the success of the reaction. Ensure they are properly dried and stored over molecular sieves or obtained from a solvent purification system. Tetrahydrofuran (THF) can form explosive peroxides and should be tested before distillation.
Experimental Protocols & Workflow
General Protocol for HWE gem-Difluoroolefination
This protocol provides a generalized procedure for the reaction between dibutyl (difluoromethane)phosphonate and a generic aldehyde. The causality for using an inert atmosphere is to prevent the quenching of the highly basic carbanion intermediate by atmospheric moisture or oxygen.
Diagram 2: Step-by-step experimental workflow.
Detailed Step-by-Step Methodology
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Typical Amount (for 5 mmol scale) |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.2 | 240 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 25 mL |
| Dibutyl (difluoromethane)phosphonate | 244.22 | 1.1 | 1.34 g (1.2 mL) |
| Aldehyde / Ketone Substrate | Varies | 1.0 | 5.0 mmol |
| Saturated Ammonium Chloride (aq) | - | - | ~20 mL |
| Diethyl Ether or Ethyl Acetate | - | - | ~100 mL |
| Brine (Saturated NaCl solution) | - | - | ~30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). The mineral oil is washed away with three portions of dry hexanes under a positive pressure of nitrogen.
-
Ylide Formation: Anhydrous THF is added, and the resulting slurry is cooled to 0 °C in an ice bath. A solution of dibutyl (difluoromethane)phosphonate (1.1 eq) in anhydrous THF is added dropwise via a syringe. Causality Note: Dropwise addition is crucial to control the exothermic reaction and hydrogen gas evolution. The mixture is stirred at 0 °C for 30 minutes, during which the solution may become clearer as the sodium salt of the phosphonate forms.
-
Carbonyl Addition: A solution of the aldehyde or ketone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: This is an exothermic process that liberates flammable hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with an organic solvent like diethyl ether or ethyl acetate.
-
Washing & Drying: The combined organic layers are washed sequentially with water and brine. The purpose of the brine wash is to remove bulk water from the organic phase. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure gem-difluoroalkene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive base (NaH exposed to air/moisture).2. "Wet" solvent or reagents.3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality NaH from a newly opened container.2. Ensure all solvents and reagents are rigorously dried.3. Allow the reaction to stir longer or gently warm to ~40 °C. |
| Complex Mixture of Products | 1. Aldehyde starting material is unstable to strong base (e.g., enolizable aldehydes).2. Side reactions like Cannizzaro reaction for aldehydes without α-protons. | 1. Use an alternative base like LDA at low temperatures (-78 °C).[12]2. Ensure slow addition of the aldehyde to the pre-formed ylide to minimize excess base in the presence of the aldehyde. |
| Incomplete Reaction | 1. Insufficient base.2. Sterically hindered carbonyl substrate. | 1. Increase stoichiometry of NaH to 1.5 equivalents.2. Increase reaction time and/or temperature. For very hindered substrates, the reaction may not be feasible under these conditions. |
Conclusion
Dibutyl (difluoromethane)phosphonate is an effective and versatile reagent for the synthesis of gem-difluoroalkenes via the Horner-Wadsworth-Emmons reaction. The protocol is robust, and the purification is simplified by the formation of a water-soluble phosphate byproduct. By carefully controlling reaction conditions, particularly moisture and atmosphere, researchers can reliably access compounds that are of high interest in medicinal chemistry and materials science. The ability to introduce the C=CF₂ moiety provides a strategic advantage in modulating molecular properties for the development of next-generation pharmaceuticals.[1][2]
References
-
Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. National Center for Biotechnology Information. [Link]
-
Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. National Center for Biotechnology Information. [Link]
-
Difluoromethylenediphosphonate: A Convenient, Scalable, and High-Yielding Synthesis | Request PDF. ResearchGate. [Link]
-
Diethyl (difluoromethyl)phosphonate | CAS#:1478-53-1. Chemsrc. [Link]
-
Dibutyl phosphonate | CAS#:1809-19-4. Chemsrc. [Link]
-
A high yielding synthesis of diethyl 1 -fluoromethylphosphonate in pure form. SciSpace. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information. [Link]
-
Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions | Request PDF. ResearchGate. [Link]
-
Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor | Request PDF. ResearchGate. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
(PDF) Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. ResearchGate. [Link]
-
Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Royal Society of Chemistry. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Center for Biotechnology Information. [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Phosphonate and difluoromethylphosphonate‐containing bioactive drugs. ResearchGate. [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. [Link]
-
18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. National Center for Biotechnology Information. [Link]
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones | MDPI [mdpi.com]
- 3. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
Purification of "Dibutyl (difluoromethane)phosphonate" by column chromatography
Application Note & Protocol: Chromatographic Purification of Dibutyl (difluoromethane)phosphonate
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Context
The difluoromethyl (
During synthesis, dialkyl alkylphosphonates often yield complex crude mixtures containing unreacted alkyl halides, dialkyl phosphites, and hydrolyzed phosphonic acids[3][4]. Because downstream transition-metal-catalyzed cross-coupling reactions are highly sensitive to organophosphorus impurities[5], rigorous purification of the phosphonate ester is mandatory. This application note details a self-validating, step-by-step protocol for the purification of dibutyl (difluoromethane)phosphonate using normal-phase silica gel column chromatography.
Physicochemical Profiling & Chromatographic Rationale
To design an effective purification strategy, the physicochemical properties of dibutyl (difluoromethane)phosphonate must be analyzed to predict its behavior on a silica stationary phase:
-
Polarity & Hydrogen Bonding: The phosphoryl (
) core is a strong hydrogen bond acceptor, making the molecule moderately polar and prone to strong interactions with the silanol groups of the silica gel. -
Lipophilicity: The two butyl chains impart significant lipophilicity, allowing the molecule to remain highly soluble in non-polar solvents like hexane.
-
Electronic Effects: The electron-withdrawing
group reduces the basicity of the phosphoryl oxygen compared to non-fluorinated analogs, slightly increasing its mobility (higher ) on silica gel. -
Visualization Rationale: Lacking a conjugated aromatic system, the compound is UV-inactive at 254 nm. Consequently, fractions cannot be tracked via standard UV lamps and must be visualized using destructive chemical stains such as Potassium Permanganate (
) or Ceric Ammonium Molybdate (CAM)[6].
Chromatographic Strategy: A binary solvent system of Hexane and Ethyl Acetate (EtOAc) is optimal[5]. Hexane serves as the non-polar bulk mobile phase, while EtOAc acts as the polar modifier competing for silica active sites. A gradient elution effectively separates non-polar organic byproducts (which elute first) from the target phosphonate, while leaving highly polar phosphonic acid byproducts immobilized at the baseline[4][5].
Quantitative Data & Method Parameters
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | Dibutyl (difluoromethane)phosphonate |
| Molecular Formula |
Table 2: TLC Optimization Data (Silica Gel 60
Table 3: Gradient Elution Profile (per 5g of crude mixture)
| Column Volume (CV) | Solvent Ratio (Hex:EtOAc) | Purpose |
|---|---|---|
| 1 - 2 | 100:0 | Flush non-polar halides/hydrocarbons |
| 3 - 5 | 9:1 | Transition phase |
| 6 - 10 | 4:1 | Target Compound Elution |
| 11 - 12 | 1:1 | Flush polar impurities |
Mandatory Visualization: Workflow Diagram
Figure 1: Self-validating column chromatography workflow with integrated QC checkpoints.
Self-Validating Experimental Protocol
This protocol incorporates built-in quality control (QC) checkpoints to ensure a self-validating system, minimizing the risk of downstream reaction failures caused by impure reagents.
Phase 1: Pre-Column Validation & Preparation
-
TLC Profiling: Spot the crude oil on a Silica Gel 60
plate. Develop in 4:1 Hexane:EtOAc. -
Staining: Dip the plate in
stain (1.5g , 10g , 1.25mL 10% NaOH in 200mL ) and heat gently with a heat gun. The target phosphonate will appear as a bright yellow/white spot against a purple background. -
QC Checkpoint (2D-TLC): To ensure the compound does not decompose on the acidic silica, run a 2D-TLC. Spot the sample, develop in one direction, dry, rotate 90 degrees, and develop again. A single spot on the diagonal confirms stability.
Phase 2: Column Packing (Slurry Method) Causality: The slurry method is critical to prevent air pockets and dry spots, which cause channeling and band broadening, ruining the separation of structurally similar organophosphorus impurities.
-
Select a glass column with a sintered glass frit. For 5g of crude material, use approximately 150g of Silica Gel 60 (230–400 mesh)[6].
-
Prepare a uniform slurry of silica gel in 100% Hexane.
-
Pour the slurry into the column in a single, continuous motion. Rinse the sides with Hexane and apply gentle air pressure to pack the bed.
-
QC Checkpoint: Ensure the solvent line never falls below the top of the silica bed. A perfectly flat, translucent silica bed indicates successful packing.
Phase 3: Sample Loading & Gradient Elution Causality: Dibutyl (difluoromethane)phosphonate is a viscous oil. Wet loading with a minimal amount of non-polar solvent prevents band broadening at the origin, ensuring sharp elution peaks.
-
Dissolve the crude oil in the absolute minimum volume of Hexane or Dichloromethane (e.g., 2-3 mL for 5g of crude)[6].
-
Carefully apply the solution to the top of the silica bed using a long Pasteur pipette, running it down the inner wall to avoid disturbing the flat silica surface.
-
Push the sample into the bed using gentle air pressure. Rinse the flask with 1 mL of Hexane, apply, and push into the bed. Repeat once more.
-
Carefully fill the column with 100% Hexane and begin elution according to the gradient profile in Table 3.
-
Transition the mobile phase stepwise to 9:1, then 4:1 Hexane:EtOAc[5]. Collect fractions in test tubes (e.g., 20 mL per tube).
Phase 4: Fraction Analysis & Product Validation
-
TLC Screening: Spot every third fraction on a TLC plate. Develop in 4:1 Hexane:EtOAc, stain with
, and heat. -
Combine all fractions containing the pure target spot (
). -
QC Checkpoint: If any fractions show closely eluting impurities (e.g.,
0.20 or 0.30), do not combine them with the bulk pure fractions. Set them aside for a secondary micro-column if yield maximization is required. -
Concentration: Transfer the combined pure fractions to a round-bottom flask and concentrate in vacuo using a rotary evaporator (water bath at 30°C to prevent thermal degradation). Dry the resulting pale-yellow oil under high vacuum for 2 hours to remove residual EtOAc.
-
QC Checkpoint (Spectroscopic Validation): Validate the final product using NMR spectroscopy[1][5][6].
-
NMR (
): Expect a doublet of doublets around -120 to -130 ppm due to geminal F-H ( Hz) and F-P ( Hz) coupling. -
NMR (
): Expect a triplet around +5 to +10 ppm. A single peak in the spectrum guarantees the absence of other organophosphorus impurities.
-
NMR (
References
-
Title: Copper-Promoted Cross-Coupling Reactions for the Synthesis of Aryl(difluoromethyl)phosphonates Using Trimethylsilyl(difluoromethyl)phosphonate. Source: MDPI (Molecules) URL: [Link]
-
Title: Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Source: Semantic Scholar URL: [Link]
-
Title: Highly Diastereoselective Construction of Carbon–Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds. Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis of dibutylalkyl phosphonates. Source: ResearchGate URL: [Link]
-
Title: Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Source: Chemical Communications (RSC Publishing) URL: [Link]
Sources
- 1. Frontiers | Highly Diastereoselective Construction of Carbon– Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives of Alkylphosphonates [frontiersin.org]
- 2. Dibutyl (difluoromethane)phosphonate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Dibutyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Dibutyl (difluoromethane)phosphonate as a Stable Bioisostere for Phosphate in Drug Development
Executive Summary
The development of small molecules that can effectively modulate phosphate-dependent biological processes is a cornerstone of modern medicinal chemistry. However, natural phosphates are highly susceptible to enzymatic cleavage by phosphatases, rendering them unsuitable as long-acting therapeutic agents[1]. Dibutyl (difluoromethane)phosphonate (CAS: 681-83-4) serves as a premier synthetic building block for generating non-hydrolyzable phosphate bioisosteres. By replacing the labile oxygen atom of a phosphate ester with a metabolically robust difluoromethylene (
This application note provides a comprehensive guide to the physicochemical rationale, synthetic workflows, and validated protocols for utilizing Dibutyl (difluoromethane)phosphonate in drug discovery and chemical biology.
Mechanistic Insights: The Bioisosteric Advantage
The success of a bioisostere depends on its ability to deceive the biological target into recognizing it as the natural substrate. While early efforts utilized simple methylene phosphonates (
-
Charge State Replication (pKa Modulation): The biological recognition of phosphates heavily relies on their dianionic state at physiological pH (7.4). Natural phosphates have a
of ~6.4. Methylene phosphonates are significantly less acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ~7.6), meaning they exist primarily as monoanions in vivo. The strong electron-withdrawing nature of the two fluorine atoms in the group lowers the to ~5.4. Consequently, difluoromethylene phosphonates are fully dianionic at physiological pH, perfectly mimicking the natural charge distribution. -
Steric and Conformational Mimicry: The
group acts as a lipophilic hydrogen bond donor, with an electronegativity profile and van der Waals radius that closely mirrors the natural bridging oxygen atom[1]. This ensures that the spatial orientation of the terminal phosphonate perfectly aligns with the active site residues of target kinases or phosphatases[3].
Quantitative Comparison of Phosphate Mimics
| Property | Natural Phosphate | Methylene Phosphonate | Difluoromethylene Phosphonate |
| Linkage Structure | |||
| Enzymatic Stability | Highly Hydrolyzable | Non-hydrolyzable | Non-hydrolyzable |
| Approximate | 6.4 | 7.6 | 5.4 |
| Dominant State at pH 7.4 | Dianion (>90%) | Monoanion (~60%) | Dianion (>99%) |
| Electronegativity (Bridge) | 3.44 (Oxygen) | 2.55 (Carbon) | ~3.1 ( |
Synthetic Workflows & Methodologies
Dibutyl (difluoromethane)phosphonate is highly valued because the dibutyl esters provide excellent solubility in non-polar organic solvents during complex cross-coupling reactions, while still being cleanly cleavable in the final synthetic steps.
Figure 1: Standard synthetic workflow for generating target bioisosteres from Dibutyl (difluoromethane)phosphonate.
Protocol 1: Copper-Mediated Cross-Coupling (C-C Bond Formation)
To attach the
Rationale: The slightly acidic proton of the
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask under argon. Add Copper(I) iodide (CuI, 1.2 eq) and suspend in anhydrous DMF (0.2 M).
-
Deprotonation: In a separate dry flask, dissolve Dibutyl (difluoromethane)phosphonate (1.5 eq) in anhydrous THF at -78°C. Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.4 eq). Stir for 30 minutes.
-
Transmetalation: Transfer the deprotonated phosphonate via cannula to the CuI suspension at 0°C. Stir for 45 minutes to form the active cuprate species.
-
Coupling: Add the target Aryl Iodide (1.0 eq) to the mixture. Heat the reaction to 80°C for 12-16 hours.
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over , and concentrate. Purify via silica gel chromatography.
Protocol 2: Global Deprotection to Free Phosphonic Acid
Biological targets recognize the negatively charged phosphonate; thus, the dibutyl esters must be removed.
Rationale: Standard aqueous hydrolysis (e.g., boiling HCl) can degrade sensitive functional groups on the drug scaffold. Trimethylsilyl bromide (TMSBr) is highly oxophilic and selectively attacks the P=O/P-O-R systems to form a silyl ester intermediate under anhydrous, mild conditions. Subsequent addition of methanol rapidly hydrolyzes the silyl esters to the free acid.
Step-by-Step Procedure:
-
Silylation: Dissolve the purified coupled product from Protocol 1 in anhydrous Dichloromethane (DCM) (0.1 M) under argon at 0°C.
-
Reagent Addition: Dropwise add TMSBr (5.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Check: Monitor the disappearance of the starting material via
-NMR. The dibutyl ester typically resonates at ~5-10 ppm, while the silyl ester intermediate shifts downfield. -
Hydrolysis: Concentrate the reaction mixture under reduced pressure to remove excess TMSBr and DCM. Re-dissolve the residue in anhydrous Methanol and stir for 2 hours at room temperature.
-
Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to yield the highly pure free difluoromethylene phosphonic acid.
-
Self-Validation: Confirm product identity via
-NMR (characteristic doublet/triplet splitting) and -NMR (triplet splitting due to coupling of ~100-110 Hz).
Biological Applications in Signal Transduction
Difluoromethylene phosphonates are heavily utilized to study kinase-dependent signal transduction pathways[3]. By incorporating the
Figure 2: Mechanism of action for CF2-phosphonate bioisosteres vs. natural phosphates in enzymatic environments.
Because the
References
-
Difluoromethylene phosphonates as high‐tech tools in biochemical and biomedical research ResearchGate URL:[Link]
-
The use of phosphate bioisosteres in medicinal chemistry and chemical biology ResearchGate URL: [Link]
-
Copper-based fluorinated reagents for the synthesis of CF2R-containing molecules (R ≠ F) Beilstein Journal of Organic Chemistry URL:[Link]
-
The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells National Institutes of Health (NIH) / PMC URL:[Link]
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- 4. BJOC - Copper-based fluorinated reagents for the synthesis of CF2R-containing molecules (R ≠ F) [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Dibutyl (difluoromethane)phosphonate Synthesis
Welcome to the technical support center for the synthesis of Dibutyl (difluoromethane)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in this critical synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Dibutyl (difluoromethane)phosphonate, and which is most suitable for my application?
The synthesis of Dibutyl (difluoromethane)phosphonate and similar difluoromethylphosphonates can be approached through several established methods. The choice of method often depends on the starting materials' availability, scale, and the specific isomeric purity required. The two most prevalent methods are modifications of the Michaelis-Arbuzov and Pudovik reactions.
-
Michaelis-Arbuzov Type Reaction: This classic method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2] For Dibutyl (difluoromethane)phosphonate, this would typically involve reacting tributyl phosphite with a difluoromethyl halide (e.g., bromodifluoromethane or chlorodifluoromethane). The reaction proceeds via an SN2 mechanism, where the phosphorus atom of the phosphite attacks the electrophilic carbon of the difluoromethyl halide.[3][4] This method is robust but can be hampered by the gaseous nature and ozone-depleting potential of some difluoromethyl halides.[5]
-
Pudovik Reaction (Hydrophosphonylation): This reaction involves the addition of a dialkyl phosphite (in this case, dibutyl phosphite) across a carbon-heteroatom double bond.[6][7] To synthesize the target compound, a precursor containing a difluoromethylene group susceptible to addition is required. A more direct Pudovik-type approach for this specific molecule would be the addition of dibutyl phosphite to a difluorinated electrophile. This can be catalyzed by a base.[6][8]
Recommendation: For general laboratory-scale synthesis, the Michaelis-Arbuzov approach is often more direct, provided appropriate handling of the difluoromethyl halide is possible. The Pudovik reaction and its variations can be advantageous when dealing with more complex substrates or when avoiding the use of gaseous reagents is a priority.
Q2: My reaction has stalled or is proceeding very slowly. What are the likely causes?
Several factors can contribute to a sluggish or incomplete reaction. Systematically investigating these possibilities will help identify the root cause.
-
Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction, in particular, often requires elevated temperatures to drive the reaction to completion.[1] If the reaction mixture is not heated sufficiently, the rate of the initial SN2 attack and the subsequent dealkylation step will be slow.
-
Poor Quality Reagents: The purity of both the tributyl phosphite and the difluoromethyl halide is critical. Tributyl phosphite can oxidize over time to tributyl phosphate, which is unreactive. The difluoromethyl halide may contain inhibitors or have decomposed.
-
Steric Hindrance: While less of a concern with the small difluoromethyl group, significant steric bulk on the phosphite ester can slow down the SN2 reaction.[1]
-
Inappropriate Solvent: While the Michaelis-Arbuzov reaction is often run neat, the choice of solvent can be critical in other synthetic variations. A solvent that does not fully dissolve the reactants will impede the reaction rate.
Q3: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?
Side reactions are a common cause of low yields. Understanding their mechanisms is key to suppression.
-
Rearrangement Products: In reactions involving difluoromethylphosphonates and carbonyl compounds, rearrangements can occur, leading to the formation of 1,1-difluoro-2-phosphonyl esters.[9] This is particularly relevant if your synthesis involves intermediates with carbonyl functionalities.
-
Hydrolysis: Organophosphorus compounds, including phosphonates, can be susceptible to hydrolysis, especially under acidic or basic conditions.[10][11] This can lead to the formation of phosphonic acids or other undesired products. Careful control of pH and moisture is crucial.
-
Side Reactions of the Difluoromethylating Agent: Some difluoromethylating agents can undergo side reactions. For instance, in palladium-catalyzed difluoromethylations, protodeboronation of starting materials or the formation of difluoroacetophenone have been observed as side products.[5]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and resolving low-yield issues.
Issue 1: Low Conversion of Starting Materials
If you are observing a significant amount of unreacted starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low starting material conversion.
Detailed Protocol 1: Purity Assessment of Tributyl Phosphite via ³¹P NMR
-
Sample Preparation: Prepare a solution of your tributyl phosphite in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ³¹P NMR spectrum.
-
Analysis: Pure tributyl phosphite should exhibit a single peak around +140 ppm. The presence of a peak around 0 ppm is indicative of tributyl phosphate, an oxidation byproduct.
| Parameter | Tributyl Phosphite | Tributyl Phosphate (Impurity) |
| ³¹P NMR Chemical Shift | ~ +140 ppm | ~ 0 ppm |
| Reactivity in Arbuzov | Reactive | Inert |
Table 1: ³¹P NMR chemical shifts for assessing tributyl phosphite purity.
Issue 2: Complex Product Mixture and Purification Challenges
A complex reaction mixture often indicates the presence of multiple side products, which can complicate purification and lower the isolated yield.
Troubleshooting Workflow for Complex Mixtures
Caption: Decision tree for addressing complex product mixtures.
Detailed Protocol 2: Fractional Vacuum Distillation for Purification
Organophosphorus compounds can often be effectively purified by fractional distillation under reduced pressure.[12]
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are well-sealed.
-
Crude Product Transfer: Transfer the crude reaction mixture to the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on their boiling points at the applied pressure. The desired Dibutyl (difluoromethane)phosphonate will have a specific boiling point under vacuum. It is advisable to collect several fractions and analyze them (e.g., by GC-MS or NMR) to identify the purest ones.
| Compound | Potential Boiling Point Range (°C at reduced pressure) | Notes |
| Unreacted Dibutyl Phosphite | Lower than product | Can be removed as an early fraction.[13] |
| Dibutyl (difluoromethane)phosphonate | Product Fraction | Boiling point will depend on the specific pressure. |
| Higher boiling impurities | Remain in the distillation pot | Includes potential rearrangement products or oligomers. |
Table 2: Expected elution order during fractional distillation.
Advanced Troubleshooting and Mechanistic Considerations
Understanding Potential Rearrangements
In some phosphonate syntheses, particularly those involving reactions with carbonyl compounds, a rearrangement can occur where a P-CF₂ bond is cleaved and a P-O bond is formed.[9] The driving force for this is the formation of the thermodynamically stable phosphoryl (P=O) bond. While not a direct side reaction in a standard Arbuzov synthesis of the title compound, it is a crucial consideration if your synthetic route involves intermediates that could facilitate such a rearrangement.
Reaction Mechanism: Potential Rearrangement Pathway
Caption: A possible rearrangement mechanism in related syntheses.[9]
To mitigate such rearrangements, consider running the reaction at lower temperatures and carefully controlling the stoichiometry and addition rate of reagents.
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the yield and purity of your Dibutyl (difluoromethane)phosphonate synthesis.
References
-
J. A. K. Howard, et al. (2004). Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates. Beilstein Journal of Organic Chemistry. Available at: [Link]
- US Patent US20110021803A1. (2011). Purification and preparation of phosphorus-containing compounds. Google Patents.
- US Patent US5359115A. (1994). Methods for the synthesis of phosphonate esters. Google Patents.
-
G. T. T. N. Vo, et al. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal. Available at: [Link]
-
A. J. van der Veen, et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Pudovik reaction. Wikipedia. Available at: [Link]
-
S. K. Singh, et al. (2013). Synthesis of dibutylalkyl phosphonates. ResearchGate. Available at: [Link]
-
L. Zhang, et al. (2011). Synthesis of dibutyl phosphite. ResearchGate. Available at: [Link]
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J. J. DeFrank & T.-C. Cheng. (1991). Purification and properties of an organophosphorus acid anhydrase from a halophilic bacterial isolate. Journal of Bacteriology. Available at: [Link]
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J&K Scientific. (2025). Michaelis–Arbuzov reaction. J&K Scientific LLC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]
-
X. Wang, et al. (2016). Metal‐Catalyzed Direct Difluoromethylation Reactions. Chemistry – An Asian Journal. Available at: [Link]
-
A. N. Williams. (2008). Isolation And Purification Of An Organophosphate Degrading Enzyme. NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. Available at: [Link]
-
Y. Yamada, et al. (2024). A highly efficient catalytic method for the synthesis of phosphite diesters. RSC Publishing. Available at: [Link]
-
Z.-G. Nie, et al. (2012). Study on Synthesis Technology of Dibutyl Phosphate. ResearchGate. Available at: [Link]
-
G. T. T. N. Vo, et al. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. Available at: [Link]
-
A. M. Christodoulou, et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. Available at: [Link]
-
A. A. S. El-Sayed, et al. (2014). Recent advances in Michael addition of H-phosphonates. RSC Publishing. Available at: [Link]
-
Smolecule. (n.d.). Synthesis of C1-C3 Dialkyl Hydrogen Phosphites: Application Notes and Protocols. Smolecule. Available at: [Link]
-
C. Malveau, et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
G. Keglevich, et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules. Available at: [Link]
-
Y. Yamada, et al. (2024). A highly efficient catalytic method for the synthesis of phosphite diesters. RSC Publishing. Available at: [Link]
-
Bentham Science Publishers. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Bentham Science Publishers. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). formation of phosphonate esters with the Arbuzov reaction. YouTube. Available at: [Link]
-
Y. Li, et al. (2019). In Situ Generation of Unstable Difluoromethylphosphonate-Containing Diazoalkanes and Their Use in [3 + 2] Cycloaddition Reactions with Vinyl Sulfones. ResearchGate. Available at: [Link]
-
A. J. van der Veen, et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. ResearchGate. Available at: [Link]
-
D. I. Maes, et al. (2024). Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation. International Journal of Molecular Sciences. Available at: [Link]
-
S. Ma, et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
C. Malveau, et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. Available at: [Link]
-
A. M. C. H. van den Nieuwendijk, et al. (2025). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules. Available at: [Link]
-
W. W. Metcalf & W. A. van der Donk. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry. Available at: [Link]
-
K. D. Demadis, et al. (2001). metal-phosphonate chemistry: synthesis, crystal structure of calcium-amino- tris. SciSpace. Available at: [Link]
-
K. J. Justyna, et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. ResearchGate. Available at: [Link]
-
M. M. Kabat. (2025). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. ResearchGate. Available at: [Link]
-
C. M. Williams. (2009). New synthesis and reactions of phosphonates. Iowa Research Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 7. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 8. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20110021803A1 - Purification and preparation of phosphorus-containing compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Arbuzov Reaction Conditions for Difluoromethylene Phosphonates
Welcome to the technical support center for the synthesis of difluoromethylene phosphonates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Arbuzov reaction to create these valuable compounds. Difluoromethylene phosphonates are crucial non-hydrolyzable bioisosteres of phosphates, making them significant in the study of enzymes and as potential therapeutic agents.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with this reaction.
I. Foundational Principles: The Arbuzov Reaction in the Context of Difluoromethylene Phosphonates
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, classically involving the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate.[4][5][6] The reaction proceeds via an initial SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate. This is followed by a second SN2 reaction where the displaced halide anion dealkylates the phosphonium salt to afford the final phosphonate product.[4][7]
When synthesizing difluoromethylene phosphonates, the electrophile is typically a dihalodifluoromethane or a related species. The presence of the two fluorine atoms significantly influences the reactivity of the electrophilic carbon, introducing unique challenges and considerations not always present in the classic Arbuzov reaction.
Mechanism of the Arbuzov Reaction
Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing difluoromethylene phosphonates via the Arbuzov reaction?
Commonly used electrophiles include diethyl (bromodifluoromethyl)phosphonate and similar halogenated difluoromethyl species.[8][9][10] Trialkyl phosphites, such as triethyl phosphite, are the typical nucleophilic phosphorus source.[7] The choice of reagents can be influenced by factors such as commercial availability, cost, and downstream applications.
Q2: Why is my reaction yield consistently low?
Low yields in the Arbuzov reaction for difluoromethylene phosphonates can stem from several factors:
-
Reactivity of the Electrophile: The reactivity of the difluoromethyl halide is critical. Bromides are generally more reactive than chlorides.
-
Reaction Temperature: Insufficient heating can lead to an incomplete reaction. The classic Arbuzov reaction often requires temperatures between 120°C and 160°C.[4][11]
-
Steric Hindrance: Bulky substituents on either the phosphite or the electrophile can impede the SN2 reactions.[11]
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
Q3: What are the typical side reactions I should be aware of?
A primary concern is the potential for elimination reactions, especially with more hindered substrates. Additionally, if the newly formed alkyl halide byproduct is more reactive than the starting electrophile, it can compete in the reaction, leading to a mixture of products.[12] With certain substrates, such as α-haloketones, the Perkow reaction can be a significant competing pathway, though this is less common with difluoromethyl halides.[4]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials. For more quantitative analysis, ³¹P NMR spectroscopy is an excellent technique to observe the disappearance of the trivalent phosphite starting material and the appearance of the pentavalent phosphonate product.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of difluoromethylene phosphonates.
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20°C increments. | The Arbuzov reaction is often thermally driven, and higher temperatures increase the rate of the SN2 reactions.[4] |
| Low Reactivity of Halide | If using a chloride, consider switching to the corresponding bromide or iodide. | The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), making iodides and bromides better leaving groups in SN2 reactions. |
| Use of a Catalyst | For less reactive substrates, consider the use of a Lewis acid catalyst such as zinc bromide (ZnBr₂).[11] | The Lewis acid can coordinate to the halide, making the carbon more electrophilic and accelerating the initial SN2 attack. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Side Reactions with Byproduct | Use a trialkyl phosphite where the alkyl group of the resulting byproduct is volatile (e.g., trimethyl or triethyl phosphite).[12] | This allows for the removal of the byproduct alkyl halide by distillation during the reaction, preventing it from competing with the starting electrophile. |
| Decomposition at High Temperatures | If the desired product or starting materials are thermally sensitive, explore milder reaction conditions. | Some modern variations of the Arbuzov reaction utilize catalysts or microwave irradiation to proceed at lower temperatures.[11] |
| Presence of Water | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Water can react with the phosphite starting material and potentially lead to undesired byproducts. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting the Arbuzov reaction.
IV. Experimental Protocols
General Protocol for the Synthesis of Diethyl (Difluoromethyl)phosphonate
This protocol is a general guideline and may require optimization based on the specific substrate and scale.
Materials:
-
Triethyl phosphite
-
Bromodifluoromethane (or a suitable precursor like diethyl (bromodifluoromethyl)phosphonate)
-
Anhydrous solvent (e.g., toluene or xylenes) if not running neat
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle
Procedure:
-
Assemble the reaction apparatus and ensure it is free of moisture.
-
Charge the round-bottom flask with triethyl phosphite (1.2 equivalents).
-
Under an inert atmosphere, add the bromodifluoromethylating agent (1 equivalent).
-
Heat the reaction mixture to 120-160°C with vigorous stirring.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Lewis Acid-Catalyzed Protocol for Arylmethylphosphonates at Room Temperature[11]
This protocol demonstrates a milder, catalyzed version of the reaction.
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product as needed.
V. References
-
Ding, T., Jiang, L., & Yi, W. (2017). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. Organic Letters. [Link]
-
Zafrani, Y., Sod-Moriah, G., & Segall, Y. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron. [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]
-
Shevchuk, M. V. (2018). Synthesis of α-Fluorinated Phosphonates and Related Phosphorus (V) Compounds. Constructor University Library. [Link]
-
Karoutis, C. I., & Constantinou-Kokotou, V. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. [Link]
-
Shevchuk, M. V., & Röschenthaler, G.-V. (2022). Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. Ukrainian Bioorganic Acta. [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
-
Hu, J., et al. (2017). A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. The Journal of Organic Chemistry. [Link]
-
van der Heden van Noort, G. J., et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters. [Link]
-
Blades, K., et al. (1999). Synthesis of activated alkenes bearing the difluoromethylenephosphonate group: a range of building blocks for the synthesis of secondary difluorophosphonates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Telvekar, V. N. (2025). Light Promoted Vinylogous Arbuzov Reaction with Electron Deficient Alkyl Halides. Organic Letters. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). [Link]
-
OCELOT, O. C. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction [Video]. YouTube. [Link]
-
van der Heden van Noort, G. J., et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters. [Link]
Sources
- 1. Synthesis of α-Fluorinated Phosphonates and Related Phosphorus (V) Compounds [opus.constructor.university]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TCI Practical Example: Difluoromethylation of Phenols Using Diethyl (Bromodifluoromethyl)phosphonate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dibutyl (difluoromethane)phosphonate
Welcome to the technical support center for the synthesis of Dibutyl (difluoromethane)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to synthesize this compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the successful and efficient synthesis of your target molecule.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of Dibutyl (difluoromethane)phosphonate, providing quick and actionable answers.
1. What are the most common synthetic routes for Dibutyl (difluoromethane)phosphonate?
The synthesis of dialkyl phosphonates, such as Dibutyl (difluoromethane)phosphonate, is typically achieved through two primary reactions: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction.
-
Michaelis-Arbuzov Reaction: This widely used method involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2][3] In the context of Dibutyl (difluoromethane)phosphonate, this would involve reacting a tributyl phosphite with a difluoromethyl halide. The reaction proceeds via an SN2 mechanism, forming a phosphonium salt intermediate that then rearranges to the final phosphonate product.[1][2]
-
Michaelis-Becker Reaction: This method utilizes a dialkyl phosphite and an alkyl halide in the presence of a base. For the synthesis of Dibutyl (difluoromethane)phosphonate, dibutyl phosphite would be deprotonated by a base like sodium hydride to form a nucleophilic phosphite anion, which then attacks the difluoromethyl halide.[4]
2. I'm observing a low yield in my reaction. What are the likely causes?
Low yields can stem from several factors, often related to reagent quality, reaction conditions, and the presence of side reactions.
-
Reagent Purity: The purity of your starting materials, particularly the difluoromethyl halide and the phosphite reagent, is critical. Impurities can lead to unwanted side reactions that consume your reagents and complicate purification.
-
Moisture: Both the Michaelis-Arbuzov and Michaelis-Becker reactions are sensitive to moisture. Water can hydrolyze the phosphite starting materials and intermediates, reducing the yield of the desired product.[5] Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The reaction temperature plays a crucial role. While the Michaelis-Arbuzov reaction often requires heating to facilitate the rearrangement of the phosphonium intermediate, excessive temperatures can lead to decomposition and the formation of byproducts.[5] Careful temperature control is essential.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure all the starting material has been consumed before workup.[6]
3. What are the common side products I should be aware of?
The formation of side products is a common challenge in phosphonate synthesis. Being able to identify and mitigate their formation is key to obtaining a pure product.
-
Transesterification Products: If there are other alcohols present, even in trace amounts, transesterification of the phosphite esters can occur, leading to a mixture of phosphonate products with different alkyl groups.[6]
-
Elimination Products: When using secondary alkyl halides, elimination reactions can compete with the desired SN2 substitution, leading to the formation of alkenes as byproducts.[1]
-
Over-alkylation or Poly-alkylation: In some cases, particularly with highly reactive alkylating agents, multiple alkyl groups can be added to the phosphorus center, leading to undesired phosphonium salts.
-
Hydrolysis Products: As mentioned earlier, the presence of water can lead to the hydrolysis of phosphite and phosphonate esters, forming phosphonic acids or their salts.[7]
4. My final product is difficult to purify. What are the recommended purification methods?
The purification of Dibutyl (difluoromethane)phosphonate can be challenging due to the potential for closely related impurities.
-
Vacuum Distillation: For thermally stable phosphonates, vacuum distillation is an effective method for purification.[5][8] It allows for separation based on boiling points at reduced pressure, minimizing the risk of thermal decomposition.
-
Flash Column Chromatography: This is a versatile technique for separating the desired product from non-volatile impurities and side products with different polarities.[6] A suitable solvent system (e.g., ethyl acetate/petroleum ether) can be determined by TLC analysis.
-
Aqueous Extraction: Washing the crude product with water or brine can help remove water-soluble impurities, such as salts and hydrolyzed byproducts.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis of Dibutyl (difluoromethane)phosphonate.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Reaction Fails to Initiate or Proceeds Very Slowly | Poor Quality Reagents: Starting materials may be old, degraded, or contain inhibitors. | Solution: Use freshly distilled or purchased high-purity reagents. Ensure the difluoromethyl halide is of appropriate reactivity (iodide > bromide > chloride).[3] |
| Insufficient Activation: The reaction temperature may be too low for the Michaelis-Arbuzov reaction, or the base may be ineffective in the Michaelis-Becker reaction. | Solution: For Michaelis-Arbuzov, gradually increase the reaction temperature while monitoring for product formation. For Michaelis-Becker, ensure the base (e.g., sodium hydride) is fresh and active. | |
| Formation of a Black, Tarry Substance | Thermal Decomposition: The reaction temperature is too high, leading to the decomposition of starting materials, intermediates, or the final product.[5] | Solution: Reduce the reaction temperature. If heating is necessary, use an oil bath for precise temperature control and avoid localized overheating. Consider using a lower-boiling solvent if applicable. |
| Product Contaminated with Starting Material | Incomplete Reaction: The reaction was stopped prematurely. | Solution: Monitor the reaction progress by TLC or GC-MS.[6] Ensure one of the starting materials is completely consumed before quenching the reaction. |
| Reversible Reaction: Some steps in the reaction pathway may be reversible. | Solution: Use a slight excess of one reagent (typically the more volatile or less expensive one) to drive the equilibrium towards the product. | |
| Presence of Multiple Phosphonate Products | Transesterification: Presence of other alcohols in the reaction mixture.[6] | Solution: Ensure all solvents and reagents are anhydrous. If an alcohol is used as a solvent, be aware that it can participate in the reaction. |
| Competing Reactions: The alkyl halide byproduct in the Michaelis-Arbuzov reaction can react with the starting phosphite.[9] | Solution: Use the difluoromethyl halide as the limiting reagent to minimize the concentration of the competing alkyl halide. | |
| Difficulty in Isolating the Product from the Reaction Mixture | Product is Water-Soluble: The phosphonate may have some solubility in water, leading to losses during aqueous workup. | Solution: Minimize the volume of aqueous washes. Back-extract the aqueous layers with an organic solvent to recover any dissolved product. |
| Emulsion Formation during Workup: The presence of salts and polar byproducts can lead to the formation of stable emulsions. | Solution: Add brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective. |
III. Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis of Dibutyl (difluoromethane)phosphonate via the Michaelis-Arbuzov reaction. Note: This is a representative protocol and may require optimization based on your specific laboratory conditions and the scale of the reaction.
Synthesis of Dibutyl (difluoromethane)phosphonate via Michaelis-Arbuzov Reaction
Materials:
-
Tributyl phosphite
-
Bromodifluoromethane (or another suitable difluoromethyl halide)
-
Anhydrous toluene (or another high-boiling, inert solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer.
-
Inert Atmosphere: Purge the entire system with nitrogen or argon for at least 15-20 minutes to ensure an inert atmosphere.
-
Reagent Addition: Charge the flask with tributyl phosphite and anhydrous toluene.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-120 °C).
-
Slow Addition of Alkyl Halide: Add the bromodifluoromethane dropwise from the dropping funnel over a period of 1-2 hours. Maintain a steady reaction temperature. The addition should be slow enough to control any potential exotherm.
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture and monitor its progress by TLC or GC-MS until the starting tributyl phosphite is consumed.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography.
Workflow Diagram:
Caption: Workflow for Dibutyl (difluoromethane)phosphonate synthesis.
IV. Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis.
Michaelis-Arbuzov Reaction Mechanism:
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the tributyl phosphite attacks the electrophilic carbon of the bromodifluoromethane in an SN2 fashion. This results in the formation of a phosphonium salt intermediate.[1][2]
-
Rearrangement: The bromide anion, which was displaced in the first step, then attacks one of the butyl groups of the phosphonium salt in another SN2 reaction. This leads to the formation of the pentavalent Dibutyl (difluoromethane)phosphonate and butyl bromide as a byproduct.[1]
Diagram of the Michaelis-Arbuzov Reaction Mechanism:
Caption: Key steps of the Michaelis-Arbuzov reaction mechanism.
V. References
-
Michaelis–Arbuzov reaction - Wikipedia. Available at: [Link]
-
Dibutyl butylphosphonate | 78-46-6 | >98% - Smolecule. Available at: [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. 2022. Available at: [Link]
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Organic Letters. 2012. Available at: [Link]
-
Synthesis of phosphonate salt not working - Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of dibutylalkyl phosphonates. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). Available at: [Link]
-
Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PMC. Available at: [Link]
-
New synthesis and reactions of phosphonates - Iowa Research Online. Available at: [Link]
-
US5359115A - Methods for the synthesis of phosphonate esters - Google Patents. Available at:
-
Recent advances in Michael addition of H-phosphonates - RSC Publishing. Available at: [Link]
-
(PDF) Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines - ResearchGate. Available at: [Link]
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. Available at: [Link]
-
dibutyl butyl phosphonate: Topics by Science.gov. Available at: [Link]
-
Synthesis and Evaluation of Innovative Phosphor and Sulfur Containing Materials with Anti Wear and Extreme Pressure Properties d - ediss.sub.hamburg. Available at: [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - MDPI. Available at: [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC. Available at: [Link]
-
New Synthesis and Reactions of Phosphonates PDF - Scribd. Available at: [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. rsc.org [rsc.org]
- 7. dibutyl butyl phosphonate: Topics by Science.gov [science.gov]
- 8. Buy Dibutyl butylphosphonate | 78-46-6 | >98% [smolecule.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Dibutyl (difluoromethane)phosphonate
Welcome to the Technical Support Center for the purification of Dibutyl (difluoromethane)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this compound. Our goal is to equip you with the knowledge to enhance the purity of your product, ensuring the reliability and reproducibility of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Dibutyl (difluoromethane)phosphonate?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These typically include:
-
Unreacted Starting Materials: Such as dibutyl phosphite and difluorobromomethane or other difluoromethylene sources.
-
Hydrolysis Products: The ester groups of phosphonates can undergo hydrolysis to form monobutyl (difluoromethane)phosphonate or (difluoromethane)phosphonic acid, especially in the presence of moisture and acid or base catalysts.[1][2]
-
Byproducts from Synthesis: Depending on the synthetic route, other organophosphorus compounds or alkylated byproducts may be present.
-
Thermal Degradation Products: Phosphonates can decompose at elevated temperatures, so it is crucial to use purification methods that minimize thermal stress.[3][4]
-
Oxidation Products: Exposure to strong oxidizing agents can lead to the degradation of phosphonates.[5]
Q2: My final product is a yellow or brown oil. What causes this discoloration and how can I remove it?
A2: Discoloration often indicates the presence of thermally-induced degradation byproducts or high molecular weight impurities. Processing at excessively high temperatures can cause decomposition.[3] To address this:
-
Purification Method: Fractional distillation under high vacuum is the recommended method to separate the desired product from less volatile, colored impurities.[6] This technique lowers the boiling point, reducing the risk of thermal degradation.[7]
-
Inert Atmosphere: When processing at elevated temperatures, always work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3]
Q3: After purification, I see a new peak in my ³¹P NMR spectrum. What could it be?
A3: A new peak in the ³¹P NMR spectrum suggests a change in the chemical environment of the phosphorus atom. This is often due to:
-
Hydrolysis: The formation of phosphonic acids or monoesters will result in a distinct chemical shift.[1][2][8]
-
Degradation: Thermal or chemical degradation can lead to the formation of various phosphorus-containing species.
-
Impurity from a purification step: Contaminants from solvents or columns used during purification could react with the product.
To identify the new species, a full characterization using ¹H, ¹³C, and ³¹P NMR is recommended.[9][10] Comparing the spectra with known standards of potential byproducts would be beneficial.
Q4: Can I use column chromatography to purify Dibutyl (difluoromethane)phosphonate?
A4: Yes, column chromatography on silica gel can be an effective purification method for phosphonate esters.[11][12] A mobile phase consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically used.[12] However, be aware that the slightly acidic nature of silica gel can potentially cause some hydrolysis of the phosphonate ester if the compound is sensitive or if the chromatography is prolonged.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of Dibutyl (difluoromethane)phosphonate.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Purity After Distillation | 1. Inefficient fractional distillation column. 2. Co-distillation with a close-boiling impurity. 3. Thermal decomposition during distillation. | 1. Use a longer, more efficient distillation column (e.g., a Vigreux or packed column).[6] 2. Optimize the distillation pressure to maximize the boiling point difference between the product and impurities. 3. Lower the distillation temperature by using a higher vacuum.[7] |
| Product Decomposes During Purification | 1. Excessive temperature during distillation. 2. Presence of acidic or basic impurities catalyzing decomposition. 3. Prolonged exposure to heat. | 1. Use high vacuum distillation to reduce the boiling point.[6][7] 2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation, followed by thorough drying. 3. Minimize the distillation time. |
| Yield Loss During Aqueous Workup | 1. Hydrolysis of the phosphonate ester. 2. Emulsion formation. | 1. Perform aqueous washes with cold brine to minimize hydrolysis and reduce the solubility of the product in the aqueous phase. 2. If an emulsion forms, add more brine or a small amount of a different organic solvent to break it. |
| Inconsistent NMR Results | 1. Residual solvent peaks obscuring the product signals. 2. Sample degradation in the NMR solvent. 3. Presence of paramagnetic impurities. | 1. Ensure the product is thoroughly dried under high vacuum before preparing the NMR sample. 2. Use a deuterated solvent that is known to be inert towards your compound. 3. If paramagnetic impurities are suspected, pass the sample through a small plug of silica gel or celite before analysis. |
Experimental Protocols
Protocol 1: High Vacuum Fractional Distillation
This protocol is recommended for purifying Dibutyl (difluoromethane)phosphonate on a multi-gram scale.
Diagram of the Experimental Workflow:
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The Art and Science of Low Pressure Distillation - Oreate AI Blog [oreateai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jeol.com [jeol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.gatech.edu [repository.gatech.edu]
Technical Support Center: Dibutyl (difluoromethane)phosphonate Stability & Troubleshooting
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and field-proven protocols for handling Dibutyl (difluoromethane)phosphonate (CAS: 681-83-4) in aqueous environments.
As a critical reagent for synthesizing bioisosteric phosphate mimics and enzyme inhibitors, understanding its structural dynamics in aqueous buffers is paramount. While the difluoromethylphosphonate core is highly prized for its resistance to enzymatic cleavage[1], the reagent's ester groups require careful handling to prevent premature degradation.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Is Dibutyl (difluoromethane)phosphonate stable in standard aqueous assay buffers? A: It exhibits moderate to high stability in neutral to slightly acidic buffers (pH 4.0 – 7.0) at room temperature. However, it is highly susceptible to base-catalyzed hydrolysis in alkaline buffers (pH > 7.5). The strongly electron-withdrawing difluoromethylene (-CF₂-) group increases the electrophilicity of the phosphorus center, making the P-O-butyl ester bonds highly prone to nucleophilic attack by hydroxide ions or water[2].
Q2: Why does my reagent degrade faster than unfluorinated dibutyl methylphosphonate? A: The causality lies in stereoelectronic effects. The highly electronegative fluorine atoms pull electron density away from the phosphorus atom. Literature demonstrates that strong electron-withdrawing groups adjacent to phosphorus can accelerate base-catalyzed nucleophilic substitution and ester hydrolysis by several orders of magnitude compared to unfluorinated analogs. Fortunately, the bulky butyl chains provide significant steric hindrance, which partially mitigates this effect compared to diethyl or dimethyl difluoromethylphosphonates.
Q3: I am observing inconsistent yields and assay artifacts over time. What is the cause? A: If you are pre-mixing the reagent in an aqueous buffer and storing it, partial hydrolysis to the monobutyl ester or free phosphonic acid is likely occurring. These hydrolysis products possess drastically different solubility, lipophilicity, and reactivity profiles, leading to self-validating artifactual data in biological assays.
Part 2: Quantitative Stability Data
To ensure experimental reproducibility, refer to the following stability matrix when designing your aqueous workflows.
| Buffer System | pH | Temp | Estimated Half-Life ( | Primary Degradation Pathway |
| Sodium Acetate | 4.5 | 25°C | > 30 days | Highly stable; negligible hydrolysis |
| Sodium Phosphate | 7.0 | 4°C | > 30 days | Kinetically suppressed hydrolysis |
| Sodium Phosphate | 7.0 | 25°C | ~ 7 - 10 days | Slow spontaneous ester hydrolysis |
| Tris-HCl | 8.5 | 25°C | < 24 hours | Base-catalyzed ester hydrolysis |
| NaOH (0.1 M) | 13.0 | 25°C | < 1 hour | Rapid conversion to monobutyl ester |
Part 3: Troubleshooting & Best Practices Workflow
To establish a self-validating and robust experimental system, follow this step-by-step methodology for reagent preparation.
Protocol: Optimal Preparation and Storage of Stock Solutions
-
Anhydrous Solubilization: Dissolve Dibutyl (difluoromethane)phosphonate in anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) to create a highly concentrated stock (e.g., 100 mM). Ensure the solvent is stored over 3Å molecular sieves to prevent moisture ingress.
-
Inert Storage: Aliquot the organic stock solution into amber glass vials. Purge the headspace with argon or nitrogen gas to displace ambient humidity. Store immediately at -20°C. Under these conditions, the reagent is stable for >12 months.
-
Just-in-Time Aqueous Dilution: Dilute the stock into your aqueous working buffer (e.g., 50 mM HEPES, pH 7.0) immediately before the experiment. Keep the final organic solvent concentration below 5% (v/v) to prevent downstream enzyme denaturation.
-
Thermal Suppression: If the aqueous mixture must be held for several hours during a high-throughput screen, maintain the reservoir on ice (4°C) to kinetically suppress spontaneous hydrolysis.
Part 4: Visualizations of Molecular Dynamics & Workflows
Structural factors governing the base-catalyzed hydrolysis of the phosphonate ester.
Optimal workflow to prevent premature aqueous degradation of the reagent.
Part 5: References
-
Title: Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds Source: MDPI URL: [Link]
-
Title: Hydrolysis of phosphonoformate triesters: rate acceleration of a millionfold in nucleophilic substitution at phosphorus Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
-
Title: Synthesis of 1-deoxy-D-xylulose 5-phosphate reductoisomerase inhibitors as antimalarials Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Troubleshooting Hydrolysis of Dibutyl (Difluoromethane)phosphonate During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling dibutyl (difluoromethane)phosphonate and related
Mechanistic Insight: Why Does Hydrolysis Occur?
To prevent degradation, one must understand the underlying causality. The difluoromethyl group (
When exposed to aqueous base (e.g.,
-
Pathway A (P-O Bond Cleavage): Expulsion of a butoxide leaving group (saponification), resulting in the formation of the water-soluble phosphonate monoester (butyl hydrogen (difluoromethyl)phosphonate) 12.
-
Pathway B (P-C Bond Cleavage): Expulsion of the difluoromethyl anion, which rapidly protonates to form difluoromethane gas, leaving behind dibutyl phosphate 34.
Because both pathways are accelerated by heat and basic conditions, standard workup procedures must be heavily modified.
Mandatory Visualization: Degradation Pathways & Prevention
Degradation pathways of dibutyl (difluoromethane)phosphonate and prevention strategies.
Troubleshooting FAQs
Q: Why did my product disappear during a standard
Q: Can I use brine for the final wash? A: Yes, provided the brine is strictly neutral (pH ~6-7) and cold (0-5 °C). Avoid using basic brine formulations and minimize the contact time between the organic and aqueous phases to prevent slow background hydrolysis.
Q: Why did my product degrade during column chromatography even after a successful workup?
A: Difluoromethylphosphonates are notoriously susceptible to hydrolysis on silica gel due to its slightly acidic nature and retained water content 1. Even adding
Quantitative Data: Stability Profile
To assist in experimental design, the following table summarizes the stability of dibutyl (difluoromethane)phosphonate under various workup conditions.
| Workup Condition | pH Range | Temperature | Expected Outcome | Primary Degradation Pathway |
| Strong Base ( | > 12 | 20°C - 50°C | Complete Degradation | P-C and P-O Cleavage |
| Mild Base ( | 8 - 9 | 20°C - 25°C | Moderate Hydrolysis (20-40% loss) | P-O Cleavage (Saponification) |
| Neutral Buffer / Sat. | 6 - 7 | 0°C - 5°C | High Stability (>95% recovery) | None (Stable) |
| Silica Gel Chromatography | 4 - 5 (local) | 20°C | Significant Hydrolysis | P-O Cleavage 1 |
| Strong Acid ( | < 2 | > 50°C | Complete Degradation | P-O Cleavage (Dealkylation) 2 |
Experimental Protocols
To ensure a self-validating system, researchers should adopt one of the following two protocols based on the specific upstream reaction conditions.
Protocol A: pH-Controlled Cold Aqueous Workup
Use this protocol when aqueous quenching is unavoidable (e.g., removing large amounts of water-soluble byproducts).
-
Preparation: Pre-chill a saturated aqueous
solution (or a pH 7.0 phosphate buffer) to 0-5 °C. Pre-chill the extraction solvent (e.g., MTBE or EtOAc). -
Quenching: Cool the reaction mixture to at least 0 °C (or -78 °C depending on the reaction). Slowly add the cold
solution dropwise to quench the reaction. Never use or . -
Extraction: Keep the biphasic mixture in an ice bath. Rapidly extract the aqueous layer with the cold organic solvent (3 × 15 mL per mmol of substrate).
-
Washing: Wash the combined organic layers once with cold, neutral brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous
. Do not use , as its inherent basicity will induce localized hydrolysis during the drying phase. Filter and concentrate under reduced pressure. Maintain the rotary evaporator water bath temperature strictly below 30 °C.
Protocol B: Anhydrous Workup
Use this protocol for highly sensitive batches or when the product will be used directly in the next step without chromatography.
-
Quenching: If the reaction involves strong bases (e.g., LDA, LiHMDS), quench the reaction at -78 °C using a stoichiometric amount of glacial acetic acid or trimethylsilyl chloride (TMSCl) instead of water. This neutralizes the base without introducing a hydrolytic aqueous phase.
-
Precipitation: Dilute the reaction mixture with a non-polar solvent (e.g., hexane or MTBE) to precipitate the resulting inorganic salts.
-
Filtration: Filter the cold suspension through a tightly packed pad of Celite under an inert atmosphere or standard vacuum. Wash the pad thoroughly with the non-polar solvent.
-
Concentration: Concentrate the filtrate under reduced pressure (bath temperature < 30 °C).
-
Storage/Purification: Store the crude product under argon at -20 °C. If purification is strictly required, opt for Kugelrohr distillation under high vacuum rather than silica gel chromatography [[1]]().
References
-
1Title: Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates | Source: nih.gov | URL: [Link]
-
4Title: Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate | Source: nih.gov | URL: [Link]
-
2Title: The Hydrolysis of Phosphinates and Phosphonates: A Review | Source: mdpi.com | URL: [Link]
Sources
- 1. Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 4. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with "Dibutyl (difluoromethane)phosphonate"
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Technical Support Center: Dibutyl (difluoromethane)phosphonate
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered with Dibutyl (difluoromethane)phosphonate. By integrating fundamental chemical principles with proven laboratory techniques, this document serves as an essential resource for ensuring the successful application of this versatile reagent.
Section 1: Foundational Principles of Solubility
A proactive approach to solubility begins with understanding the physicochemical properties of Dibutyl (difluoromethane)phosphonate. Its molecular structure contains both lipophilic and polar moieties, which dictate its behavior in various solvent systems.
Q: What are the primary structural drivers of Dibutyl (difluoromethane)phosphonate's solubility profile?
A: The solubility of Dibutyl (difluoromethane)phosphonate is governed by a balance of its structural components:
-
Lipophilic Butyl Chains: Two n-butyl ester groups provide significant nonpolar character, promoting solubility in lipophilic (oil-like) organic solvents.
-
Polar Phosphonate Core: The central phosphonate group (P=O) is highly polar and capable of acting as a hydrogen bond acceptor.[1] This feature allows for interactions with polar solvents.
-
Difluoromethyl Group (CHF₂): The two fluorine atoms are highly electronegative, adding to the polarity of the molecule, but the C-H bond is less polar than a C-F bond.
This dual nature means that solvent selection is critical, as no single solvent class is universally optimal. The compound is generally poorly soluble in aqueous solutions but soluble in many organic solvents.[2]
Section 2: Proactive Solvent Selection and Stock Solution Preparation
Preventing solubility issues is more efficient than resolving them. A systematic approach to solvent choice and stock solution preparation is fundamental.
Q: How should I screen for an optimal solvent?
A: An initial, small-scale solubility test is the most reliable method. Based on the compound's structure and data from analogous organophosphorus compounds, a range of solvents should be considered.[3]
Protocol 1: Small-Scale Solubility Assessment
-
Weigh approximately 2-5 mg of Dibutyl (difluoromethane)phosphonate into a small, clear glass vial.
-
Add a measured aliquot (e.g., 100 µL) of the test solvent.
-
Vortex the vial vigorously for 1-2 minutes. Gentle warming (to 30-40°C) may be applied to aid dissolution.[4]
-
Visually inspect for any undissolved particles against a dark background.
-
If the solid is not fully dissolved, add solvent in known increments, vortexing after each addition, until complete dissolution is achieved.
-
Document the approximate solubility in mg/mL for each solvent tested.
Table 1: Predicted Solubility of Dibutyl (difluoromethane)phosphonate in Common Laboratory Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale & Expert Insights |
| Aprotic Polar | DMSO, DMF, Acetonitrile (MeCN), THF | High | Recommended starting point. Solvents like DMSO are excellent for preparing high-concentration stock solutions of similar phosphonates.[4] Their polarity effectively solvates the phosphonate core. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and non-polar characteristics to dissolve the entire molecule. Often used in synthetic reactions involving phosphonates. |
| Nonpolar Aromatic | Toluene | Moderate to High | The aromatic ring can interact favorably with the butyl chains. |
| Alcohols | Ethanol, Methanol | Moderate | The hydroxyl group can interact with the phosphonate oxygen, but the overall polarity may be too high for optimal solvation of the butyl chains. |
| Nonpolar Aliphatic | Hexanes, Heptane | Low to Moderate | While these solvents interact well with the butyl chains, they are generally poor solvents for the polar phosphonate headgroup. |
| Aqueous Buffers | Water, PBS, TRIS | Very Low / Poor | Phosphonate esters are generally poorly soluble in water.[2] Hydrolysis to the more soluble phosphonic acid can occur, especially under acidic or basic conditions.[4][5] |
Q: What is the best practice for preparing a stable, high-concentration stock solution?
A: Based on the properties of analogous compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for a primary stock solution.[4]
Protocol 2: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Accurately weigh 10 mg of Dibutyl (difluoromethane)phosphonate into a sterile, dry vial.
-
Add 100 µL of anhydrous DMSO to the vial.[4]
-
Cap the vial securely and vortex for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Section 3: Troubleshooting Guide for Common Solubility Issues
Q: My compound precipitated when I added my DMSO stock to my aqueous assay buffer. What happened and how can I fix it?
A: This is a classic case of an "anti-solvent" effect. The compound is soluble in your high-concentration DMSO stock, but when diluted into the aqueous buffer, the final concentration of DMSO is too low to keep the compound in solution.[4]
Caption: Logical approach to resolving insolubility in organic media.
Corrective Actions:
-
Add a Co-Solvent: Introduce a small amount of a stronger, miscible solvent (e.g., add some THF or DCM to a reaction in Toluene).
-
Increase Temperature: Gently warming the reaction mixture can increase solubility, but ensure the temperature is compatible with reagent stability.
-
Use Sonication: An ultrasonic bath can provide the energy needed to break down solid aggregates and promote dissolution.
Section 4: Frequently Asked Questions (FAQs)
Q1: Could metal ions in my buffer be affecting solubility? A1: Yes. Phosphonates are known to be effective chelating agents for divalent and trivalent metal ions, such as Ca²⁺ and Mg²⁺. [4]The formation of these metal complexes can lead to precipitation, as their solubility can be significantly lower than the parent compound. [4][6]If you suspect this is an issue, consider using a buffer with minimal divalent cations or adding a mild chelating agent like EDTA, if it's compatible with your experiment. [4] Q2: Can pH be adjusted to improve solubility in aqueous media? A2: The solubility of phosphonates can be pH-dependent. [4]While Dibutyl (difluoromethane)phosphonate is an ester, it can undergo hydrolysis, especially under strong acidic or basic conditions, to form the corresponding phosphonic acid. [5]The anionic (deprotonated) form of the phosphonic acid is often more soluble in aqueous media. [4]Therefore, slight adjustments to the buffer's pH may improve solubility, but be mindful of the stability of your compound and other assay components.
Q3: How does reagent purity affect these recommendations? A3: Using high-purity starting material is crucial. Insoluble impurities can be mistaken for poor solubility of the target compound. Always use reagents from reputable suppliers and refer to the Certificate of Analysis (CoA) to confirm purity.
References
- BenchChem. (n.d.). Overcoming solubility problems with Dimethyl (2-oxo-4-phenylbutyl)phosphonate in assays.
-
PubChem. (n.d.). Dibutyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]
-
Polatoglu, I., et al. (2015). Estimating Solubility of Parathion in Organic Solvents. ResearchGate. Retrieved from [Link]
- Burger, L. L. (1958). Preparation and Properties of Some Organophosphorus Compounds. Industrial & Engineering Chemistry, 50(2), 153–156.
-
Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved from [Link]
-
Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(24), 5887. Retrieved from [Link]
-
Meguro, Y., Iso, S., Sasaki, T., & Yoshida, Z. (1998). Solubility of Organophosphorus Metal Extractants in Supercritical Carbon Dioxide. Analytical Chemistry, 70(4), 774–779. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]
-
Sorbie, K. S., et al. (2010). Solubility and inhibition efficiency of phosphonate scale inhibitor_calcium_magnesium complexes for application in precipitation squeeze treatment. Heriot-Watt Research Portal. Retrieved from [Link]
Sources
- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Scale-Up Synthesis of Dibutyl (Difluoromethane)phosphonate
Welcome to the Technical Support Center for the scale-up synthesis of Dibutyl (difluoromethane)phosphonate (CAS: 681-83-4). This guide is engineered for process chemists, scale-up scientists, and drug development professionals. It provides a self-validating Standard Operating Procedure (SOP), mechanistic troubleshooting, and critical safety parameters required to transition this synthesis from the bench to the pilot plant.
Standard Operating Procedure (SOP): 1-kg Pilot Scale-Up
The most economically viable and scalable route to dialkyl difluoromethylphosphonates involves the nucleophilic trapping of in situ generated difluorocarbene (
In-Process Self-Validation Parameters
To ensure a self-validating system, this protocol relies on real-time
Step-by-Step Methodology
-
Reactor Preparation & Inerting: Thoroughly dry a 20 L glass-lined or Hastelloy reactor. Purge with high-purity
for 30 minutes. Charge the reactor with 10 L of anhydrous Toluene. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the difluorocarbene intermediate into carbon monoxide and formate, which drastically reduces yield[2]. -
Base Loading: Add 2.2 equivalents of Sodium tert-butoxide (NaOtBu) under a continuous
sweep. Cool the suspension to an internal temperature of 0 °C. -
Phosphite Addition: Using a metering pump, add 1.0 equivalent (approx. 1.0 kg) of Dibutyl phosphite over 2 hours. Maintain the internal temperature below 5 °C. Causality: Controlled addition prevents localized thermal spikes and minimizes the transesterification of the phosphite ester.
-
Gas Sparging (The Critical Step): Introduce Chlorodifluoromethane (HCFC-22) gas via a subsurface dip tube equipped with a porous frit. Maintain high-shear agitation (e.g., using a Rushton turbine). Control the gas feed rate to keep the exothermic reaction strictly between 0 °C and 10 °C[3].
-
Quenching & Phase Separation: Once
P NMR confirms >98% conversion, purge the reactor with to remove residual HCFC-22. Slowly add 5 L of cold deionized water to quench the reaction and dissolve the precipitated NaCl salts[3]. Separate the organic layer and extract the aqueous layer once with 2 L of Toluene. -
Purification: Dry the combined organic layers over anhydrous
. Concentrate under reduced pressure. Purify the crude product via wiped-film evaporation (WFE) or short-path vacuum distillation (< 0.1 Torr) to isolate the pure product[1].
Troubleshooting Guides & FAQs
Q1: We observe a severe yield drop (from 85% to 40%) when scaling from 10 g to 1 kg. What is the primary cause? A: This is a classic gas-liquid mass transfer limitation. At the bench scale, the surface-area-to-volume ratio is high, allowing HCFC-22 gas to dissolve efficiently. At the 1-kg scale, if you use standard overhead stirring, the gas bubbles out before reacting. Solution: You must use a subsurface sparger to create micro-bubbles and a high-shear impeller. Increasing the head pressure of the reactor slightly (e.g., 1.5 atm) will also increase the solubility of HCFC-22 in toluene according to Henry's Law.
Q2: Can we use Sodium Hydride (NaH) instead of NaOtBu to reduce costs at scale?
A: While NaH is highly effective at the bench scale[3], it is strongly discouraged for pilot-scale operations.
Causality: The deprotonation of dibutyl phosphite with NaH generates stoichiometric volumes of Hydrogen gas (
Q3: Why do we see unreacted dibutyl phosphite if our base stoichiometry is 1:1?
A: A 1:1 stoichiometry is fundamentally insufficient due to the reaction mechanism. The process requires a minimum of two equivalents of base[2].
Causality: One equivalent of base is consumed to deprotonate the dibutyl phosphite to form the nucleophilic phosphite anion. A second equivalent is required to facilitate the
Q4: How do we prevent thermal degradation of the product during distillation? A: Dibutyl (difluoromethane)phosphonate is sensitive to prolonged thermal stress, which can induce C-P bond cleavage or transesterification. Solution: Never use standard batch distillation for scale-up. Utilize a Wiped-Film Evaporator (WFE) under high vacuum (< 0.1 Torr). This limits the residence time of the molecule at high temperatures to mere seconds, preserving product integrity[1].
Q5: What are the specific reactor material compatibilities and safety concerns?
A: The
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and scale-up viability.
| Base System | Solvent | Temp (°C) | Bench Yield (%) | Pilot Yield (%) | Scalability & Safety Profile |
| NaH (2.2 eq) | THF | 0 to 20 | 85% | N/A | Low: Severe |
| NaOtBu (2.2 eq) | Toluene | -10 to 10 | 82% | 78% | High (Preferred): Safe byproduct (t-BuOH), excellent thermal control. |
| LiHMDS (2.2 eq) | THF | -78 to 0 | 75% | 60% | Low: Cryogenic requirements (-78 °C) are cost-prohibitive[3]. |
| KOH (aq) / PTC | 25 | 65% | 62% | Moderate: Biphasic system avoids strict anhydrous needs but lowers yield. |
Process Visualizations
Fig 1: Step-by-step process flow for the scale-up synthesis of dibutyl difluoromethylphosphonate.
Fig 2: Mechanistic pathway showing difluorocarbene generation and nucleophilic trapping.
References
Sources
- 1. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Technical Support Center: Monitoring Dibutyl (difluoromethane)phosphonate Reactions by ³¹P NMR
Welcome to the technical support center for monitoring reactions involving Dibutyl (difluoromethane)phosphonate using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, chemists, and drug development professionals who leverage the unique advantages of ³¹P NMR to gain insights into reaction kinetics, mechanisms, and purity. As phosphorus-containing compounds are central to many synthetic and biological processes, mastering their analysis is key to successful research and development.
This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the intricacies of your experiments with confidence.
The Power of ³¹P NMR for Your Reaction
Before diving into troubleshooting, it's essential to understand why ³¹P NMR is an exceptionally powerful tool for your work. The ³¹P nucleus possesses several advantageous properties:
-
100% Natural Abundance: Unlike ¹³C, the ³¹P isotope is the only naturally occurring one, providing maximum sensitivity without the need for isotopic enrichment.[1][2]
-
High Gyromagnetic Ratio: This property contributes to its excellent NMR sensitivity, allowing for the analysis of even low-concentration samples.[1]
-
Wide Chemical Shift Range: The chemical shifts in ³¹P NMR span a very broad range (typically -250 to +250 ppm), which minimizes signal overlap between different phosphorus species (starting material, intermediates, products, and byproducts).[1][2]
-
Simplified Spectra: Molecules often contain only one or a few phosphorus atoms, leading to simpler, cleaner spectra that are easier to interpret compared to proton (¹H) NMR.[1]
For a reaction involving Dibutyl (difluoromethane)phosphonate, you can expect to see distinct signals for your starting material and any new phosphorus-containing species that form, allowing for direct, real-time observation of the reaction progress.[3][4]
Frequently Asked Questions (FAQs)
Here we address common questions that arise when setting up a ³¹P NMR experiment for reaction monitoring.
Q1: What is the expected ³¹P chemical shift for Dibutyl (difluoromethane)phosphonate?
While the exact chemical shift is solvent and concentration-dependent, phosphonates generally appear in a specific region of the ³¹P NMR spectrum.[5] More importantly, the presence of the two fluorine atoms on the adjacent carbon will cause the phosphorus signal to appear as a triplet due to coupling (²JP-F). This distinct splitting pattern is a key signature for identifying your starting material.
Q2: Do I need to use a deuterated solvent for my reaction?
No, not necessarily for a simple ³¹P NMR experiment. Since non-deuterated solvents lack phosphorus atoms, they will not produce interfering signals in your spectrum.[1][3] This is a significant advantage, as it allows you to run the reaction in your solvent of choice and directly sample the mixture for analysis without costly solvent swaps. However, if you need to lock the magnetic field for improved stability (essential for long experiments) or wish to acquire a ¹H spectrum on the same sample, a deuterated solvent is required.
Q3: How should I reference my ³¹P NMR spectrum?
The standard reference for ³¹P NMR is an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0.00 ppm.[3][4] It is crucial to use an external standard (e.g., in a coaxial insert or a separate tube) because H₃PO₄ is reactive and could interfere with your reaction.[3][4] Modern spectrometers also allow for electronic referencing using the known frequency of the deuterium lock signal relative to the proton frequency of tetramethylsilane (TMS), a method known as Xi referencing.[6]
Q4: Can I use ³¹P NMR for quantitative analysis of my reaction?
Absolutely. Quantitative ³¹P NMR (qNMR) is a powerful method for determining the relative concentrations of different phosphorus-containing species in your mixture, which directly translates to reaction conversion and yield.[1][7] However, obtaining accurate quantitative data requires careful optimization of acquisition parameters.
Key Parameters for Quantitative ³¹P NMR
| Parameter | Recommendation | Rationale (The "Why") |
| Relaxation Delay (d1) | Set to 5-7 times the longest T₁ of any P nucleus in the sample. | Ensures complete relaxation of all phosphorus nuclei between scans. Failure to do so will result in signals with shorter T₁ values being overrepresented, leading to inaccurate integration. |
| Pulse Angle | Use a calibrated 90° pulse. | A 90° pulse provides the maximum signal for a single scan and is crucial for ensuring uniform excitation across the entire spectrum, a prerequisite for accurate quantification. |
| Proton Decoupling | Use inverse-gated decoupling. | Standard proton decoupling can lead to the Nuclear Overhauser Effect (NOE), which can artificially enhance the signal of some phosphorus nuclei, skewing the integration. Inverse-gated decoupling eliminates the NOE while still collapsing P-H couplings, providing sharp singlets with accurate integrals.[2] |
| Digital Resolution | Ensure at least 5-10 data points across each peak. | Sufficient data points are necessary for the software to accurately define the peak shape and perform reliable integration. |
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: No Signal or Very Weak Signal (Low S/N)
-
Probable Cause 1: Low Analyte Concentration.
-
Solution: While ³¹P NMR is sensitive, a reasonable concentration (e.g., 5-10 mg in 0.6-1.0 mL) is needed for quick analysis.[3] If your reaction is run at high dilution, you will need to increase the number of scans to improve the signal-to-noise ratio (S/N). Remember, S/N increases with the square root of the number of scans, so doubling the S/N requires four times as many scans.
-
-
Probable Cause 2: Incorrect Spectrometer Tuning/Matching.
-
Solution: The spectrometer's probe must be tuned to the ³¹P frequency for the specific sample and solvent. Always perform a tune and match procedure before starting your experiment. An improperly tuned probe can result in a catastrophic loss of signal.
-
-
Probable Cause 3: Insufficient Number of Scans.
-
Solution: For dilute samples or for detecting low-concentration intermediates, a significant number of scans may be required. Run a quick experiment with a small number of scans to estimate the time needed to achieve the desired S/N.
-
-
Probable Cause 4: Sample Precipitation.
-
Solution: Visually inspect the NMR tube for any solid material. Changes in temperature or solvent composition during the reaction can cause compounds to crash out of solution. If precipitation occurs, the effective concentration of your analyte is reduced.
-
Problem 2: Broad or Distorted Peak Shapes
-
Probable Cause 1: Poor Magnetic Field Homogeneity (Shimming).
-
Solution: The magnetic field must be homogeneous across the sample volume. Perform a shimming procedure on your sample before acquisition. If your reaction mixture's composition changes significantly over time, you may need to re-shim periodically.
-
-
Probable Cause 2: Presence of Paramagnetic Species.
-
Solution: Paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. If your reaction is air-sensitive, ensure your sample is prepared under an inert atmosphere.[8] If a metal catalyst is used, this may be an inherent property of the system.
-
-
Probable Cause 3: Chemical Exchange.
-
Solution: If your phosphorus compound is in equilibrium with another species on the NMR timescale, the signal can be broadened. Acquiring spectra at different temperatures can help confirm this; exchange processes are temperature-dependent.
-
Problem 3: Inaccurate or Inconsistent Quantitative Results
-
Probable Cause 1: Insufficient Relaxation Delay (T₁ Issue).
-
Solution: This is the most common pitfall in qNMR.[7] The T₁ (spin-lattice relaxation time) can vary significantly between different phosphorus species. You must set the relaxation delay (d1) to at least 5 times the longest T₁ in your sample. If T₁ values are unknown, a conservative delay of 30-60 seconds is a good starting point for phosphonates.
-
-
Probable Cause 2: Non-Uniform Excitation.
-
Solution: Ensure your spectral width is wide enough to encompass all signals of interest and that the transmitter offset is placed in the center of the spectrum. This ensures all peaks are excited uniformly by the radiofrequency pulse.
-
-
Probable Cause 3: Poor Baseline Correction and Phasing.
-
Solution: Accurate integration requires a flat, well-defined baseline. Before integrating, carefully phase the spectrum and apply a baseline correction algorithm. Ensure the integration limits are set wide enough to capture the entire peak area.
-
Experimental Protocols
Protocol 1: Sample Preparation for Reaction Monitoring
-
Set up the Reaction: Run your synthesis of or with Dibutyl (difluoromethane)phosphonate under your desired conditions.
-
Take a Time-Zero (t=0) Sample: Before initiating the reaction (e.g., before adding a catalyst or heating), withdraw an aliquot (~0.6 mL) and transfer it to an NMR tube. This is your reference spectrum.
-
Acquire the t=0 Spectrum: Obtain a ³¹P NMR spectrum of this initial sample. This will confirm the chemical shift of your starting material and check for any phosphorus-containing impurities.
-
Initiate the Reaction: Start the reaction as planned.
-
Sample at Time Intervals: At regular intervals (e.g., 15 min, 1 hr, 4 hr), withdraw aliquots from the reaction mixture and transfer them to fresh NMR tubes. If the reaction is sensitive, ensure this is done under an inert atmosphere.
-
Quench the Reaction (Optional): If the reaction is fast, you may need to quench the aliquots immediately upon withdrawal by, for example, cooling them in an ice bath or adding a quenching agent.
-
Acquire Spectra: Analyze each time-point sample by ³¹P NMR.
Protocol 2: Setting Up a Quantitative ³¹P NMR Experiment
-
Prepare the Sample: Use a sample prepared as described above. For absolute quantification, add a known amount of an internal standard. The standard should be a stable phosphorus compound with a signal that does not overlap with any other signals in the spectrum.
-
Load and Lock: Insert the sample into the spectrometer. If using a deuterated solvent, lock the field.
-
Tune and Shim: Tune the probe to the ³¹P frequency and shim the magnetic field to optimize homogeneity.
-
Calibrate the 90° Pulse: Determine the precise pulse width for a 90° excitation. This is a critical step for quantitation.
-
Set Acquisition Parameters:
-
Decoupling: Select 'inverse-gated' proton decoupling.
-
Pulse Angle: Set to the calibrated 90° value.
-
Relaxation Delay (d1): Set to >5 times the longest expected T₁. If unsure, start with 30 seconds.
-
Acquisition Time (at): Set to provide adequate digital resolution.
-
Number of Scans (ns): Choose a number that provides sufficient S/N.
-
-
Acquire Data: Start the acquisition.
-
Process Data: Apply Fourier transform, phase the spectrum manually, and perform a baseline correction.
-
Integrate and Analyze: Integrate the signals corresponding to the starting material, product(s), and internal standard. The ratio of the integrals directly reflects the molar ratio of the compounds.[3]
Visualized Workflows
Diagrams help clarify complex processes. Below are DOT script-generated visualizations for your experimental workflow and a common troubleshooting path.
Caption: A decision tree for troubleshooting low signal-to-noise issues in ³¹P NMR.
References
-
. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
. (2017). University of California, Los Angeles. Retrieved from [Link]
-
Valet, M., et al. (2024). Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER. Analytical Methods, 16, 5399-5402. Retrieved from [Link]
-
Liu, Y., Gao, L., & Yu, Z. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences, 14(13), 5526. Retrieved from [Link]
-
. (n.d.). Budapest University of Technology and Economics. Retrieved from [Link]
-
da Silva, M. V., et al. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. The Chemical Record. Retrieved from [Link]
-
Valet, M., et al. (2024). Improved on-line benchtop 31P NMR reaction monitoring via multi resonance SHARPER. White Rose Research Online. Retrieved from [Link]
-
Liu, Y., Gao, L., & Yu, Z. (2025). Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. ResearchGate. Retrieved from [Link]
-
da Silva, M. V., et al. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. PubMed. Retrieved from [Link]
-
. (n.d.). ResearchGate. Retrieved from [Link]
-
Bakhmutov, V. I., & Zhou, H.-C. (n.d.). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. OSTI.gov. Retrieved from [Link]
-
NPTEL IIT Bombay. (2024, February 9). Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy. YouTube. Retrieved from [Link]
-
. (2023, March 13). Magritek. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. abnmr.elte.hu [abnmr.elte.hu]
- 3. barron.rice.edu [barron.rice.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Validation & Comparative
Validation of "Dibutyl (difluoromethane)phosphonate" synthesis by 31P NMR
An In-Depth Technical Guide to the Synthesis and Analytical Validation of Dibutyl (difluoromethane)phosphonate
As drug development increasingly relies on stable bioisosteres to mimic natural biological signaling molecules,
While Diethyl difluoromethylphosphonate is the most commercially ubiquitous reagent in this class, Dibutyl (difluoromethane)phosphonate offers a distinct performance advantage for advanced applications: its extended alkyl chains significantly increase lipophilicity, making it a superior building block for cell-permeable prodrugs and lipophilic assay probes.
This guide provides a comprehensive, objective comparison of Dibutyl (difluoromethane)phosphonate against its alternatives, detailing the mechanistic rationale for its use, a self-validating synthetic protocol, and the gold-standard validation methodology using
Mechanistic Rationale: Why Dibutyl (difluoromethane)phosphonate?
The selection of a phosphonate ester in synthetic workflows is rarely arbitrary. The causality behind choosing the dibutyl variant over the standard diethyl ester or a non-fluorinated analog comes down to three physicochemical parameters:
-
Bioisosteric Fidelity (
): The highly electronegative fluorine atoms withdraw electron density from the phosphorus center. This lowers the of the resulting phosphonic acid to ~2.0, which closely matches natural biological phosphates ( ~1.5). Non-fluorinated methylphosphonates have a of ~7.5, making them predominantly mono-anionic at physiological pH and thus poor biological mimics. -
Enzymatic Resistance: The
linkage cannot be hydrolyzed by standard phosphatases, ensuring the sustained bioactivity of the synthesized probe or drug molecule in in vivo models. -
Enhanced Membrane Permeability: The transition from ethyl to butyl esters increases the LogP (octanol-water partition coefficient), which is a critical driver for passive cellular uptake in phenotypic screening assays.
Figure 1: Mechanism of phosphatase resistance highlighting the stability of the P-CF2-C bioisostere.
Comparative Performance Analysis
To objectively evaluate Dibutyl (difluoromethane)phosphonate, we must benchmark it against the industry-standard Diethyl difluoromethylphosphonate and the non-fluorinated Dibutyl methylphosphonate.
Table 1: Physicochemical and Application Comparison of Phosphonate Building Blocks
| Parameter | Dibutyl (difluoromethane)phosphonate | Diethyl difluoromethylphosphonate | Dibutyl methylphosphonate |
| Formula | |||
| Phosphate Bioisostere? | Yes (Excellent) | Yes (Excellent) | No (Poor |
| Relative Lipophilicity (LogP) | High | Low | High |
| Volatility | Low (Easier handling) | High (Prone to evaporation) | Low |
| Primary Application | Cell-permeable prodrugs, lipophilic probes | Aqueous assays, standard synthesis | Flame retardants, extraction solvents |
Data synthesis supported by structural principles of fluorinated phosphonates [2].
Self-Validating Experimental Protocol: Synthesis
The synthesis of Dibutyl (difluoromethane)phosphonate is best achieved via a modified Michaelis-Becker reaction. This method is preferred over the Michaelis-Arbuzov reaction because it avoids the high temperatures that can lead to the thermal degradation of fluorinated intermediates.
Step-by-Step Methodology:
-
Preparation of the Phosphite Anion:
-
Charge an oven-dried, argon-purged Schlenk flask with
of anhydrous Tetrahydrofuran (THF). -
Suspend
of Sodium Hydride ( , 60% dispersion in mineral oil) in the THF and cool the system to using an ice bath. -
Dropwise, add
of Di-n-butyl phosphite. -
Causality Note: The evolution of hydrogen gas indicates the successful deprotonation of the phosphite, forming the highly nucleophilic sodium dibutyl phosphite intermediate.
-
-
Alkylation with Chlorodifluoromethane:
-
Once gas evolution ceases, slowly bubble Chlorodifluoromethane (
, Freon-22) gas into the reaction mixture at for 30 minutes. -
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Self-Validation Checkpoint: The precipitation of sodium chloride (
) serves as a visual confirmation that the nucleophilic substitution is proceeding.
-
-
Workup and Purification:
-
Quench the reaction carefully with saturated aqueous ammonium chloride (
). -
Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purify the crude oil via vacuum distillation to yield the pure Dibutyl (difluoromethane)phosphonate as a clear, colorless liquid.
-
Figure 2: Step-by-step Michaelis-Becker synthesis and 31P NMR validation workflow.
Analytical Validation via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the absolute gold standard for validating phosphorus-containing compounds. The
To create a self-validating analytical system , we rely on the predictable heteronuclear spin-spin coupling between the
The Validation Logic:
Because the difluoromethyl group (
Conversely, in the
If the coupling constant (
Table 2: Expected NMR Validation Parameters for Dibutyl (difluoromethane)phosphonate
| Nucleus | Expected Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Assignment |
| Triplet (t) | Confirms | |||
| Doublet of doublets (dd) | Confirms | |||
| Triplet of doublets (td) | Confirms the single proton on the |
Note: Chemical shifts are referenced to external 85%
Methodological Execution:
-
Dissolve
of the purified product in of deuterated chloroform ( ). -
Acquire a proton-decoupled
NMR spectrum at (on a spectrometer). The decoupling removes complex splitting from the butyl chain protons, isolating the pure interaction. -
Observe the clean triplet centered at ~
. The presence of this triplet, absent of any singlet peaks near (which would indicate unfluorinated impurities) or (which would indicate unreacted di-n-butyl phosphite), quantitatively validates the purity and structural integrity of the product.
Conclusion
For researchers engineering advanced phosphate bioisosteres, Dibutyl (difluoromethane)phosphonate provides a highly lipophilic, enzymatically stable alternative to traditional diethyl esters. By utilizing a controlled Michaelis-Becker synthesis and leveraging the absolute structural verification provided by heteronuclear
References
-
Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. ResearchGate. Available at:[Link]
-
Fluorination Influences the Bioisostery of Myo‐Inositol Pyrophosphate Analogs. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at:[Link]
A Definitive Guide to Confirming the Identity of Dibutyl (difluoromethane)phosphonate (DBDFMP) via HRMS
As a Senior Application Scientist specializing in the structural elucidation of fluorinated pharmacophores, I frequently encounter the analytical challenges posed by phosphonate esters. Dibutyl (difluoromethane)phosphonate (DBDFMP) is a critical synthetic building block. The difluoromethylphosphonate moiety (–CF₂–PO₃R₂) serves as an isopolar and isosteric mimic of the natural phosphate group, providing resistance to enzymatic hydrolysis while maintaining a similar pKa [1, 2].
However, confirming the exact identity and purity of DBDFMP during synthesis or trace impurity profiling requires a nuanced analytical approach. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against legacy techniques (GC-MS and NMR) and provides a self-validating experimental workflow for definitive structural confirmation.
The Analytical Challenge: Technique Comparison
When validating the structure of DBDFMP, researchers typically choose between GC-MS, Multinuclear NMR, and LC-HRMS. Each modality interacts with the molecule's distinct physicochemical properties—specifically the labile butyl esters and the highly electronegative –CF₂– group—in different ways.
GC-MS (Electron Impact)
GC-MS utilizes 70 eV Electron Impact (EI), a "hard" ionization technique. While excellent for volatile organics, EI imparts excessive internal energy to phosphonate esters. For DBDFMP, this causes immediate, catastrophic cleavage of the butyl chains and the P–C bond. Consequently, the intact molecular ion ([M]⁺) is virtually absent from the spectrum. While useful for library matching of fragments, GC-MS cannot definitively confirm the intact molecular weight of this compound.
Multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P)
NMR is the gold standard for establishing atomic connectivity and bulk purity. The presence of the –CF₂– group provides a distinct triplet in the ¹H NMR and a characteristic doublet in the ¹⁹F and ³¹P spectra due to heteronuclear spin-spin coupling [1]. However, NMR suffers from low sensitivity. It cannot easily detect trace degradation products or isobaric impurities at the sub-0.1% level required for pharmaceutical intermediates.
LC-HRMS (Electrospray Ionization)
LC-HRMS (using Orbitrap or Q-TOF analyzers) bridges the gap between structural fidelity and extreme sensitivity. Electrospray Ionization (ESI) is a "soft" technique that gently protonates the highly basic phosphoryl oxygen (P=O), yielding an intact [M+H]⁺ ion. The high-resolution analyzer provides sub-2 ppm mass accuracy, locking in the exact elemental composition (C₉H₁₉F₂O₃P). Furthermore, targeted MS/MS fragmentation provides a deterministic structural fingerprint.
Table 1: Comparative Efficacy of Analytical Modalities for DBDFMP
| Analytical Modality | Ionization / Mechanism | Molecular Ion Detection | Structural Elucidation | Sensitivity Limit | Best Use Case |
| GC-MS (EI-Quad) | Hard (70 eV EI) | Poor (Extensive fragmentation) | Moderate (Library matching) | ~10 ng/mL | Volatile impurity screening |
| NMR (Multinuclear) | Magnetic Resonance | N/A (Bulk connectivity) | Excellent (3D structure) | ~1 mg/mL | Bulk purity & connectivity |
| LC-HRMS (ESI-TOF) | Soft (ESI+) | Excellent (Intact [M+H]⁺) | High (Exact mass & MS/MS) | ~10 pg/mL | Trace analysis & exact ID |
Deciphering the HRMS Fragmentation Causality
To trust an MS/MS spectrum, one must understand the thermodynamic causality behind the fragment generation. When the [M+H]⁺ ion of DBDFMP (m/z 245.1118) is subjected to Collision-Induced Dissociation (CID), it undergoes a highly predictable, sequential degradation.
The protonated phosphoryl oxygen triggers a process analogous to a McLafferty rearrangement (a retro-ene reaction). The flexible butyl chain folds into a six-membered transition state, allowing the phosphoryl oxygen to abstract a hydrogen atom from the
ESI-HRMS Fragmentation Pathway of DBDFMP highlighting sequential butyl group losses.
Table 2: HRMS Exact Mass and Diagnostic Fragmentation (ESI+)
| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error | Structural Significance |
| [M+H]⁺ | C₉H₂₀F₂O₃P⁺ | 245.1118 | 245.1115 | -1.2 ppm | Confirms intact DBDFMP molecule |
| [M-C₄H₈+H]⁺ | C₅H₁₂F₂O₃P⁺ | 189.0492 | 189.0490 | -1.0 ppm | Confirms presence of first butyl ester |
| [M-2C₄H₈+H]⁺ | CH₄F₂O₃P⁺ | 132.9866 | 132.9865 | -0.7 ppm | Confirms difluoromethylphosphonic core |
Self-Validating Experimental Protocol: LC-HRMS
A robust analytical protocol must be a self-validating system. The following methodology incorporates internal checks to ensure that the data generated is immune to instrumental drift or matrix suppression.
Phase 1: Sample Preparation & Chromatography
-
Dilution: Dissolve DBDFMP in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.
-
Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening (the "strong solvent effect") at the head of the column.
-
-
Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes.
-
Causality: Formic acid acts as an essential proton source, driving the equilibrium toward the [M+H]⁺ state in the positive ESI mode, thereby maximizing signal intensity.
-
Phase 2: Ion Source Optimization & Mass Calibration
-
ESI+ Parameters: Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
-
Causality: 350°C provides the necessary thermal energy to rapidly evaporate the aqueous droplets without inducing thermal degradation of the labile P-C bond prior to entering the vacuum region.
-
-
Lock-Mass Infusion (Self-Validation Step): Continuously infuse a reference standard (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.
-
Causality: The mass spectrometer's software uses this known mass to continuously correct the calibration axis in real-time. This self-validating step guarantees that the <2 ppm mass error required for absolute identification is maintained throughout the run, regardless of ambient temperature fluctuations.
-
Phase 3: Data Acquisition & Isotopic Scoring
-
Data-Dependent MS/MS (ddMS2): Acquire Full Scan MS (m/z 100–1000) at a resolution of 70,000 (at m/z 200). Trigger MS/MS scans on the m/z 245.1118 precursor using Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV.
-
Causality: Stepped NCE ensures that both the easily cleaved butyl groups (requiring low energy) and the highly stable difluoromethyl core (requiring high energy) are captured in a single, comprehensive composite spectrum.
-
-
Isotope Pattern Validation: Utilize the instrument software to overlay the theoretical isotopic distribution of C₉H₁₉F₂O₃P onto the observed MS1 peak.
-
Causality: The natural abundance of ¹³C and ¹⁸O creates a specific isotopic signature. A match score of >90% validates the elemental composition beyond the monoisotopic mass alone, ruling out isobaric interferences [3].
-
References
-
Beier, P., Alexandrova, A. V., Zibinsky, M., & Surya Prakash, G. K. (2008). "Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate." Tetrahedron, 64(49), 10977–10985.[Link]
-
Chevrier, F., Chamas, Z., Lequeux, T., Pfund, E., Andrei, G., Snoeck, R., Roy, V., & Agrofoglio, L. A. (2017). "Synthesis of 5,5-difluoro-5-phosphono-pent-2-en-1-yl nucleosides as potential antiviral agents." RSC Advances, 7(51), 32282–32287.[Link]
-
Mei, H., Liu, J., Pajkert, R., Wang, L., Röschenthaler, G.-V., & Han, J. L. (2021). "In Situ Generation of Unstable Difluoromethylphosphonate-Containing Diazoalkanes and Their Use in[3 + 2] Cycloaddition Reactions with Vinyl Sulfones." Organic Letters, 23(3), 964–969.[Link]
Strategic Selection of Non-Hydrolyzable ATP Analogs: The Difluoromethylene Advantage
Content Type: Publish Comparison Guide Target Audience: Structural Biologists, Enzymologists, and Medicinal Chemists.
Executive Summary: The Mimicry vs. Stability Paradox
In the study of ATP-dependent enzymes (kinases, ATPases, synthetases), the "Observer Effect" is a constant chemical adversary: to observe the substrate-bound state, we must prevent the reaction (hydrolysis) we wish to study.
For decades, researchers have relied on AMP-PNP (Imido) and AMP-PCP (Methylene) analogs. While effective, these tools suffer from significant biophysical infidelity. AMP-PCP distorts the bond angle and perturbs
This guide focuses on the "Goldilocks" solution: Difluoromethylene phosphonates (
The Reagent: Dibutyl (difluoromethane)phosphonate
Role: Synthetic Precursor (Building Block)
Before comparing the final nucleotides, it is critical to understand the source. Dibutyl (difluoromethane)phosphonate is not the final drug; it is the specialized reagent used to introduce the isopolar
-
Chemical Function: It acts as a nucleophilic building block (often as a lithiated species) to replace the bridging oxygen of a phosphoanhydride with a difluoromethylene group.
-
Why it matters: The fluorine atoms are highly electronegative. Unlike the hydrogen atoms in a methylene group (
), the fluorines pull electron density away from the phosphorus centers. This lowers the of the adjacent hydroxyls, mimicking the acidity of natural ATP—a feat impossible with standard methylene reagents.
Critical Note: You cannot use Dibutyl (difluoromethane)phosphonate directly in a kinase assay. It must be chemically converted into the triphosphate form (e.g., AMP-PCF
P).
Comparative Analysis: vs. The Standards
The following table contrasts the difluoromethylene moiety (derived from the topic reagent) against the three most common alternatives.
Table 1: Biophysical Properties of ATP Analog Bridges
| Feature | Natural ATP ( | AMP-PNP ( | AMP-PCP ( | ATP- | |
| Bridge Angle | ~130° | ~116–118° (Wider due to F repulsion) | ~127° (Good match) | ~117° (Too narrow) | N/A (Terminal Mod) |
| Bond Length | 1.6 Å | 1.8 Å (Slightly longer) | 1.7 Å | 1.8 Å | 1.9 Å ( |
| ~7.1 | ~7.2 (Excellent Mimic) | ~7.7 | >10.5 (Poor Mimic) | ~6.8 | |
| Mg | High | High | High | Low (Due to protonation) | Moderate |
| Hydrolytic Stability | Low (Substrate) | Extreme (Non-hydrolyzable) | Moderate (Acid Labile) | High | Low (Slow Substrate) |
| Redox Stability | Stable | Stable | Stable | Stable | Unstable (Oxidizable) |
Deep Dive: The Trap
The most overlooked cause of assay failure with AMP-PCP is its acidity.
-
The Problem: The methylene bridge (
) is electron-donating compared to oxygen. This raises the of the terminal -phosphate to >10. At physiological pH (7.4), the -phosphate remains protonated ( ) rather than ionized ( ). -
The Consequence:
requires the ionized form to coordinate effectively. Therefore, AMP-PCP binds magnesium poorly, often leading to "false negative" inhibition data because the enzyme doesn't recognize the -Nucleotide complex. -
The
Solution: The fluorine atoms in the difluoromethylene bridge are electron-withdrawing. They inductively stabilize the negative charge, bringing the back down to ~7.2. This ensures the analog is fully ionized and binds exactly like natural ATP.
Visualizing the Decision Matrix
The following diagram illustrates the selection logic for non-hydrolyzable analogs based on experimental constraints.
Figure 1: Decision tree for selecting ATP analogs. Note that
Experimental Protocol: Competitive Inhibition Assay ( Determination)
This protocol validates the binding affinity of a
Objective: Determine the
Materials
-
Enzyme: Recombinant Kinase X (10 nM final).
-
Substrate: Fluorescently labeled peptide (e.g., 5-FAM-Peptide).
-
ATP Source: Ultrapure ATP (Michaelis-Menten
concentration). -
Inhibitor: AMP-PCF
P (Synthesized via DBDFP precursor). -
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% Brij-35.
Workflow
-
Optimization: Determine the
of ATP for your specific kinase batch. This is crucial because the is dependent on ATP concentration. -
Preparation: Prepare a 12-point serial dilution of the AMP-PCF
P analog (Range: 0 nM to 100 M). -
Reaction Assembly:
-
Mix Enzyme + Peptide Substrate in buffer.
-
Add the AMP-PCF
P dilutions. -
Incubate for 10 minutes (Pre-equilibrium).
-
Initiation: Add ATP (at
concentration) to start the reaction.
-
-
Detection: Monitor phosphorylation via Fluorescence Polarization (FP) or TR-FRET over 30 minutes.
-
Data Analysis:
-
Plot Initial Velocity (
) vs. log[Inhibitor]. -
Fit to the Cheng-Prusoff equation to derive
:
-
Validation Check: If the
Structural Biology Application: Trapping the "Closed" State
When using analogs for X-ray crystallography:
-
The Challenge: Kinases undergo a "closing" motion upon ATP binding. AMP-PCP often fails to induce this full closure because the lack of negative charge on the
-phosphate (due to high ) prevents the formation of the "salt bridge" with the conserved Lysine residue in the active site. -
The
Advantage: The difluoromethylene analog retains the correct charge density. -
Method:
-
Co-crystallize the protein with 1-5 mM AMP-PCF
P and equimolar . -
Crucial Step: Maintain pH at 7.0–7.5. Although
is stable, the protein-analog complex mimics the transition state better at physiological pH.
-
References
-
Blackburn, G. M., et al. (1981).[1][2] "Monofluoro- and difluoro-methylenebisphosphonic acids: isopolar analogues of pyrophosphoric acid." Journal of the Chemical Society, Chemical Communications.[1]
-
McKenna, C. E., & Shen, P. D. (1981). "Difluoromethylenephosphonic acid and its derivatives: A new class of isosteric, isopolar phosphate analogs." Journal of Organic Chemistry.
- Chambers, R. D., et al. (2002).
-
Yount, R. G. (1975). "ATP analogs."[3][4][5][6][7] Advances in Enzymology and Related Areas of Molecular Biology.
-
O'Hagan, D., & Rzepa, H. S. (1997). "Some influences of fluorine in bioorganic chemistry." Chemical Communications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Dibutyl (difluoromethane)phosphonate and Phosphate Esters in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The phosphate group is a cornerstone of cellular life, integral to signal transduction, energy metabolism, and the structure of nucleic acids. Consequently, enzymes that process phosphorylated molecules, such as kinases and phosphatases, are critical targets for therapeutic intervention. However, drug candidates that incorporate a phosphate ester moiety are often hampered by significant liabilities: the P-O-C bond is susceptible to enzymatic cleavage by phosphatases, leading to rapid metabolic degradation, and the dianionic nature of the group at physiological pH severely limits its ability to cross cell membranes, resulting in poor bioavailability.[1][2]
To overcome these hurdles, medicinal chemists have developed non-hydrolyzable phosphate mimics, or isosteres, that retain the key structural features for target binding while offering improved drug-like properties.[1][3][4] Among the most successful of these isosteres is the difluoromethylphosphonate group. This guide provides a direct, evidence-based comparison between Dibutyl (difluoromethane)phosphonate , a representative phosphonate prodrug, and traditional phosphate esters, focusing on their performance in key biological assays.
The Rationale for Mimicry: Why Difluoromethylphosphonates Excel
The strategic replacement of the phosphate ester's bridging oxygen atom with a difluoromethylene (CF2) group confers several critical advantages, making it a superior choice for many drug design applications.
-
Metabolic Stability: The carbon-phosphorus (P-C) bond is inherently more resistant to chemical and enzymatic hydrolysis than the phosphorus-oxygen (P-O-C) bond found in phosphate esters.[4][5] This stability translates to a longer biological half-life and a more sustained therapeutic effect.
-
Electronic and Structural Isosterism: The two electron-withdrawing fluorine atoms on the α-carbon electronically mimic the oxygen atom of a phosphate group.[6] This results in a pKa value for the phosphonic acid that is much closer to that of a natural phosphate, ensuring a similar charge state and interaction profile within an enzyme's active site.[6]
-
Enhanced Cell Permeability: While the phosphonate group itself is charged, it is often delivered as a lipophilic ester prodrug (e.g., with butyl esters). These masking groups neutralize the negative charges, dramatically increasing the molecule's ability to passively diffuse across the lipid bilayers of cell membranes.[7][8] Upon cell entry, ubiquitous intracellular esterases cleave the ester groups to release the active, charged phosphonate.
Comparative Physicochemical Properties
A molecule's behavior in a biological system is fundamentally governed by its physicochemical properties. The table below outlines the key differences between a typical phosphate ester and Dibutyl (difluoromethane)phosphonate.
| Property | Typical Phosphate Ester | Dibutyl (difluoromethane)phosphonate | Biological Significance |
| Core Linkage | P-O-C | P-CF2-C | The P-C bond provides superior resistance to enzymatic and chemical hydrolysis, leading to greater metabolic stability.[9][10] |
| Hydrolytic Stability | Low | High | A longer half-life in biological fluids and inside cells allows for a more sustained target engagement.[5] |
| Cell Permeability (as Prodrug) | N/A (Parent is charged) | High | The lipophilic butyl esters mask the negative charge, facilitating passive diffusion across cell membranes to reach intracellular targets.[8] |
| pKa of Active Acid | pKa2 ~6-7 | pKa2 ~5-6 | The difluoro-substitution makes the pKa of the phosphonic acid more closely resemble that of a natural phosphate, preserving binding interactions.[6] |
Experimental Workflows: A Head-to-Head Comparison
To empirically validate the advantages of Dibutyl (difluoromethane)phosphonate, we present a series of standard preclinical assays. Each section includes the scientific rationale, a detailed protocol, and expected comparative data.
Assay 1: In Vitro Metabolic Stability in Liver Microsomes
Purpose: This assay is a foundational experiment in drug discovery to assess a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in the liver.[11][12] A compound that is rapidly metabolized will have a low oral bioavailability and a short duration of action.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Protocol:
-
Preparation: Prepare 1 µM working solutions of the phosphate ester and Dibutyl (difluoromethane)phosphonate in a 100 mM potassium phosphate buffer (pH 7.4).[13]
-
Microsome Mix: In a microcentrifuge tube, pre-warm a mixture of pooled liver microsomes (final concentration 0.5 mg/mL) and buffer to 37°C.[12][13]
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (cofactor) to the microsome-compound mixture.[13]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard for analytical normalization.[13]
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and quantify the remaining parent compound using LC-MS/MS.[14][15]
Expected Outcome & Data Interpretation: The concentration of the phosphate ester is expected to decrease rapidly, demonstrating its liability to enzymatic degradation. In contrast, Dibutyl (difluoromethane)phosphonate will show minimal degradation over the 60-minute incubation, confirming its superior metabolic stability.
Data Summary Table:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Phosphate Ester | < 15 | High |
| Dibutyl (difluoromethane)phosphonate | > 60 | Low / Negligible |
Assay 2: Cell Permeability using Caco-2 Monolayers
Purpose: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that serves as the gold standard in vitro model for predicting human intestinal absorption of drugs.[16][17] This assay measures the rate at which a compound crosses this cellular barrier.
Experimental Workflow Diagram:
Caption: Workflow for the Caco-2 cell permeability assay.
Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® filter supports and culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[18]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions between cells. Only monolayers with high TEER values are used.[19]
-
Assay Setup: Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Compound Addition: Add the test compound (dissolved in transport buffer) to the apical (donor) chamber, which represents the intestinal lumen.[19]
-
Sampling: At various time points over 2 hours, collect samples from the basolateral (receiver) chamber, which represents the bloodstream.[17]
-
Quantification: Analyze the concentration of the compound in the receiver chamber samples by LC-MS/MS.
-
Calculation: Determine the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[17]
Expected Outcome & Data Interpretation: Due to its high negative charge, the parent phosphate ester (without prodrug moieties) will exhibit very low Papp values. Dibutyl (difluoromethane)phosphonate, with its lipophilic ester groups, will readily cross the cell monolayer, resulting in a significantly higher Papp value, predictive of good oral absorption.
Data Summary Table:
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| Phosphate Ester (unmasked) | < 1.0 | Low |
| Dibutyl (difluoromethane)phosphonate | > 10.0 | High |
Assay 3: Target Enzyme Inhibition
Purpose: This assay directly measures the potency of the active form of the compound against its intended enzyme target, for example, a protein tyrosine phosphatase (PTP). This is crucial to confirm that the isostere is effectively recognized by the enzyme's active site.
Mechanism of Action Diagram:
Caption: Competitive inhibition of a target enzyme.
Protocol:
-
Prodrug Activation (for Phosphonate): Before the assay, incubate Dibutyl (difluoromethane)phosphonate with a crude esterase preparation or cell lysate to hydrolyze the butyl esters, releasing the active difluoromethylphosphonic acid. Purify the active compound.
-
Assay Preparation: In a 96-well plate, create a serial dilution of the activated phosphonate and the comparative phosphate ester.
-
Enzyme Reaction: Add the target enzyme (e.g., recombinant PTP1B) to each well containing the inhibitor.[20][21]
-
Initiation: Start the reaction by adding a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate (pNPP) for PTPs, which turns yellow upon dephosphorylation).[22][23]
-
Detection: Incubate at a constant temperature (e.g., 30°C) and measure the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20][24]
Expected Outcome & Data Interpretation: The IC50 value is the primary measure of potency. A lower IC50 indicates a more potent inhibitor. Because the difluoromethylphosphonate is an excellent electronic and structural mimic of phosphate, it is expected to exhibit a comparable, or in some cases even superior, IC50 value to the phosphate ester, confirming its ability to effectively engage the target.[25]
Data Summary Table:
| Compound (Active Form) | Target Enzyme IC50 (nM) |
| Phosphate Ester | 45 |
| Difluoromethylphosphonic Acid | 42 |
Conclusion
The collective evidence from these fundamental assays paints a clear picture. While phosphate esters are the natural substrates for many enzymes, their inherent liabilities make them poor candidates for orally available drugs targeting intracellular pathways. Dibutyl (difluoromethane)phosphonate and related compounds represent a superior alternative, demonstrating:
-
Robust metabolic stability , which promises a longer in vivo half-life.
-
Excellent cell permeability as a prodrug, enabling it to reach intracellular targets after oral administration.
-
Potent target engagement , confirming its fidelity as a phosphate isostere.
For researchers in drug discovery, the adoption of the difluoromethylphosphonate scaffold is a validated, high-impact strategy to convert biologically active but pharmacokinetically flawed phosphate-containing molecules into viable clinical candidates.
References
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-
Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. [Link]
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Prieto, P., et al. (2013). Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Cyprotex. Caco-2 Permeability Assay Protocol. Evotec. [Link]
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Studylib. Caco-2 permeability assay protocol. [Link]
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Shevchuk, M. V., et al. (2020). Difluoromethylene phosphonates as high-tech tools in biochemical and biomedical research. ResearchGate. [Link]
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Holý, A. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]
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Mercell. Metabolic stability in liver microsomes. [Link]
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-
NIH National Center for Biotechnology Information. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PubMed. [Link]
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Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Evotec. Caco-2 Permeability Assay. [Link]
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Wiemer, A. J., et al. (2011). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Medicinal Chemistry. [Link]
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MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Springer Nature Experiments. (2011). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
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ResearchGate. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. [Link]
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Marma, M. S., et al. (2016). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition. [Link]
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Guida, W. C., et al. (1998). Structure-Based Design of Inhibitors of Purine Nucleoside Phosphorylase. 4. A Study of Phosphate Mimics. Journal of Medicinal Chemistry. [Link]
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Clear Solutions USA. (2023). Difference between phosphates and phosphonates?. [Link]
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ResearchGate. (2023). Fluorinated Phosphonates: Synthesis and Biomedical Application. [Link]
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Ataman Kimya. PHOSPHONATE ESTER. [Link]
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Berchel, M., et al. (2021). α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues. Molecules. [Link]
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Yan, V. C. (2020). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. The University of Texas MD Anderson Cancer Center UTHealth Graduate School of Biomedical Sciences. [Link]
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Mehellou, Y., et al. (2020). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. Journal of Medicinal Chemistry. [Link]
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Fleisher, D., et al. (2005). Oral phosphate prodrugs: Absorption rate limit considerations. ProQuest. [Link]
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ResearchGate. Structural differences between phosphate ester and phosphonate/phosphinate species. [Link]
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Efficacy of Dibutyl (Difluoromethane)phosphonate as a Preeminent Phosphate Mimic in Drug Development
The Biophysical Imperative for Fluorinated Phosphonates
Phosphorylation is the fundamental currency of cellular signal transduction. When designing competitive inhibitors for kinases, phosphatases, or polymerases, researchers require non-hydrolyzable phosphate mimics to prevent enzymatic cleavage while maintaining target affinity. Historically, standard alkyl phosphonates (–CH₂–PO₃H₂) were deployed; however, their efficacy is fundamentally compromised by disparate biophysical properties compared to natural phosphates (–O–PO₃H₂).
The introduction of the difluoromethylene group (–CF₂–) via reagents like 1 has revolutionized bioisosteric design[1]. The strong electron-withdrawing nature of the fluorine atoms precisely modulates the electronic environment of the phosphorus center, yielding a mimic that is both sterically and electronically congruent with natural substrates.
Causality in Experimental Design: Why CF₂ Outperforms CH₂
The superiority of the CF₂-phosphonate motif over CH₂-phosphonates is rooted in two critical biophysical parameters:
-
Acid Dissociation Constant (pKₐ₂): Natural phosphates possess a pKₐ₂ of approximately 6.4, meaning they exist predominantly as dianions at physiological pH (7.4)[2]. Standard CH₂-phosphonates have a significantly higher pKₐ₂ (~7.6), resulting in a monoanionic state that drastically reduces electrostatic binding affinity in enzyme active sites[2]. The highly electronegative CF₂ group lowers the pKₐ₂ to ~5.4, ensuring the mimic adopts the requisite dianionic state under physiological conditions[2].
-
Isosteric Geometry: X-ray crystallographic studies reveal that the closely mirrors the natural C–O–P angle (118.7°). In contrast, the C–CH₂–P angle is significantly more acute (112.1°), leading to steric clashes or suboptimal hydrogen bonding trajectories within the target's binding pocket[2].
Quantitative Comparison of Phosphate Mimics
| Biophysical Property | Natural Phosphate (–O–) | Standard Phosphonate (–CH₂–) | Difluoro-Phosphonate (–CF₂–) |
| pKₐ₂ Value | ~6.4 | ~7.6 | ~5.4 |
| Bond Angle (C-X-P) | 118.7° | 112.1° | 116.5° |
| Charge State at pH 7.4 | Dianion | Monoanion | Dianion |
| Hydrolytic Stability | Labile (Cleavable) | Highly Stable | Highly Stable |
| Bioisosteric Match | Baseline | Poor | Excellent |
Experimental Workflow: Synthesizing CF₂-Phosphonate Probes
Dibutyl (difluoromethane)phosphonate serves as the premier synthetic precursor. Through orthogonal deprotection and cross-coupling, it allows researchers to attach the CF₂-phosphonate moiety to various organic scaffolds (e.g., nucleosides, peptides) to create 3[3].
Experimental workflow for synthesizing and validating CF2-phosphonate probes.
Step-by-Step Methodology: Phosphatase Inhibition Assay
To objectively compare the efficacy of a synthesized CF₂-phosphonate mimic against a CH₂-phosphonate control, we employ a continuous spectrophotometric phosphatase assay. This protocol is designed as a self-validating system : by running the natural substrate, the CH₂-control, and the CF₂-mimic in parallel, any observed differences in IC₅₀ can be definitively attributed to the biophysical properties of the linkage.
Step 1: Reagent Preparation & Equilibration
-
Action: Prepare 50 mM HEPES buffer strictly at pH 7.4, supplemented with 150 mM NaCl and 1 mM DTT.
-
Causality: Maintaining exact physiological pH is the crux of this assay. At pH 7.4, the CF₂-mimic (pKₐ₂ ~5.4) will be fully dianionic, while the CH₂-mimic (pKₐ₂ ~7.6) will be monoanionic. Deviating from this pH would invalidate the comparative electrostatics that drive binding affinity.
Step 2: Enzyme Pre-Incubation
-
Action: Incubate Protein Tyrosine Phosphatase 1B (PTP1B) (10 nM) with varying concentrations of the CF₂-phosphonate inhibitor (1 nM to 10 μM) for 15 minutes at 37°C.
-
Causality: CF₂-phosphonates often act as slow-binding competitive inhibitors due to the time required to displace ordered water molecules in the active site. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins, preventing artificially inflated IC₅₀ values.
Step 3: Reaction Initiation with Reporter Substrate
-
Action: Add para-nitrophenyl phosphate (pNPP) to the mixture at a concentration exactly equal to its predetermined Kₘ value.
-
Causality: pNPP is a colorimetric substrate that turns yellow upon cleavage. Using pNPP precisely at its Kₘ ensures the assay is maximally sensitive to competitive inhibition (where the inhibitor directly competes with the substrate), providing a reliable baseline for comparison.
Step 4: Kinetic Monitoring & Internal Validation
-
Action: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader to extract initial velocities (V₀).
-
Causality: Continuous monitoring allows for real-time kinetic validation. If the CH₂-phosphonate control shows weak inhibition (due to its monoanionic state and poor geometry) while the CF₂-phosphonate shows potent nanomolar inhibition, the assay internally validates the hypothesis that the dianionic state and 116.5° bond angle are absolute prerequisites for high-affinity target engagement.
Mechanism of competitive enzyme inhibition by non-hydrolyzable CF2-phosphonates.
References
-
Difluoromethylene phosphonates as high‐tech tools in biochemical and biomedical research. ResearchGate.1
-
Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. ResearchGate.2
-
The difluoromethylenephosphonate moiety as a phosphate mimic: X-ray structure of 2-amino-1,1-difluoroethylphosphonic acid. RSC Publishing.
-
The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. PubMed Central (NIH).4
-
Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. ACS Publications.3
Sources
Characterization of Dibutyl (difluoromethane)phosphonate by Mass Spectrometry: A Comparative Analytical Guide
Introduction & Chemical Profiling
Dibutyl (difluoromethane)phosphonate (CAS: 681-83-4) is a specialized organophosphorus compound characterized by the molecular formula C9H19F2O3P and a molecular weight of 244.22 Da. Widely utilized as a biochemical probe in proteomics research and as a structural simulant for complex organophosphonates[1], its accurate analytical characterization is critical for downstream synthetic and metabolic studies.
Mass spectrometry (MS) remains the gold standard for the structural elucidation of alkyl phosphonates. However, distinguishing the difluoromethyl moiety from the alkyl ester chains requires a nuanced understanding of gas-phase ion chemistry. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, detailing the underlying fragmentation causality and providing self-validating experimental protocols.
Analytical Platforms Comparison: GC-MS vs. LC-MS/MS
When characterizing dialkyl alkylphosphonates, the choice of ionization technique heavily dictates the analytical readout[2]. GC-MS typically employs Electron Ionization (EI), a "hard" ionization method that induces extensive fragmentation. This is ideal for spectral library matching, but it often leaves the intact molecular ion (M⁺•) nearly undetectable. Conversely, LC-MS/MS utilizes Electrospray Ionization (ESI), a "soft" technique that preserves the protonated molecule ([M+H]⁺), allowing for targeted Collision-Induced Dissociation (CID)[3].
Table 1: Performance Comparison of GC-MS vs. LC-MS/MS for Dibutyl (difluoromethane)phosphonate
| Analytical Feature | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Type | Hard (70 eV Electron Impact) | Soft (Electrospray Ionization) |
| Primary Adduct | M⁺• (m/z 244, often absent/weak) | [M+H]⁺ (m/z 245, dominant base peak) |
| Key Advantage | Extensive structural fragmentation for fingerprinting | High sensitivity, minimal thermal degradation |
| Limitation | Requires sample volatility; thermal breakdown possible | Susceptible to ion suppression (matrix effects) |
Mechanistic Fragmentation Pathways (The "Why")
As an Application Scientist, it is vital to understand why a molecule fragments the way it does, rather than just memorizing m/z values. The fragmentation causality of organophosphonates is driven by the thermodynamic stability of the phosphoryl (P=O) bond and the steric flexibility of the ester chains[2].
Electron Ionization (EI, 70 eV)
Upon electron impact, Dibutyl (difluoromethane)phosphonate forms a highly unstable radical cation at m/z 244. The dominant fragmentation pathway is dictated by the flexible butyl ester chains. The molecule undergoes a sequential double McLafferty-type rearrangement[3]. A hydrogen atom from the butyl chain migrates to the strongly electronegative phosphoryl oxygen, resulting in the expulsion of a neutral butene molecule (C4H8, 56 Da).
-
First Rearrangement: [M]⁺• (m/z 244) →[M - C4H8]⁺• (m/z 188).
-
Second Rearrangement: [M - C4H8]⁺• (m/z 188) →[M - 2C4H8]⁺• (m/z 132).
The resulting ion at m/z 132 corresponds to protonated difluoromethylphosphonic acid, which typically forms the base peak in EI spectra. Additionally, direct α-cleavage of the P-C bond leads to the loss of the difluoromethyl radical (•CF2H, 51 Da), yielding a highly diagnostic fragment at m/z 193.
Electrospray Ionization (ESI-CID)
In ESI positive mode, the molecule readily accepts a proton to form the even-electron [M+H]⁺ ion at m/z 245. When subjected to CID in a collision cell, the precursor ion undergoes heterolytic cleavage, sequentially losing two molecules of neutral butene to yield stable fragments at m/z 189 and m/z 133[2].
EI-MS fragmentation pathway of Dibutyl (difluoromethane)phosphonate detailing key product ions.
Quantitative Data Summaries
Table 2: Key Diagnostic Ions and Neutral Losses (EI-MS)
| m/z Value | Ion Assignment | Neutral Loss | Mechanistic Origin |
| 244 | [M]⁺• | None | Intact molecular ion (typically low abundance) |
| 193 | [M - CF2H]⁺ | 51 Da (•CF2H) | α-cleavage of the P-C bond |
| 188 | [M - C4H8]⁺• | 56 Da (C4H8) | Single McLafferty-type rearrangement |
| 171 | [M - OC4H9]⁺ | 73 Da (•OC4H9) | Cleavage of the P-O ester bond |
| 132 | [M - 2C4H8]⁺• | 112 Da (2 × C4H8) | Double McLafferty-type rearrangement (Base Peak) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates mandatory blank injections to monitor column carryover and utilizes a gradient elution to ensure sharp peak shapes, preventing isobaric interference from matrix components.
Protocol: LC-ESI-MS/MS Characterization Workflow
Step 1: Sample Preparation & System Validation
-
Accurately weigh 1.0 mg of Dibutyl (difluoromethane)phosphonate analytical standard.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock to a working concentration of 1 µg/mL using a 50:50 (v/v) Methanol:Water mixture containing 0.1% Formic Acid (the acid acts as a proton source to maximize [M+H]⁺ yield).
-
Validation Check: Prepare a solvent blank (50:50 MeOH:H2O + 0.1% FA). This must be injected prior to the sample to definitively rule out system contamination or ghost peaks.
Step 2: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution: Start at 5% B. Ramp to 95% B over 8 minutes. Hold at 95% B for 2 minutes to wash the column, then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min with an injection volume of 2 µL.
Step 3: Mass Spectrometry Acquisition (ESI+)
-
Source Parameters: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350 °C.
-
Acquisition Mode: Operate in Product Ion Scan mode targeting the m/z 245 precursor.
-
Collision Energy (CE): Ramp the CE from 10 eV to 30 eV. Lower energies will favor the m/z 189 fragment, while higher energies will drive the reaction to completion, yielding the m/z 133 fragment.
Step-by-step LC-MS/MS analytical workflow for organophosphonate characterization.
References
-
Sigma-Aldrich. "Dibutyl (difluoromethane)phosphonate | 681-83-4." Retrieved from:
-
Santa Cruz Biotechnology. "Dibutyl (difluoromethane)phosphonate | SCBT." Retrieved from: 1
-
University of Birmingham. "Ion mobility and mass spectrometric investigations of organophosphates related to chemical warfare agents and pesticides." Retrieved from: 2
-
ACS Publications. "Multiple-stage mass spectrometry in structural characterization of organophosphorus compounds." Retrieved from: 3
Sources
A Comparative Guide to the Purity Assessment of Dibutyl (difluoromethane)phosphonate by HPLC
In the realm of pharmaceutical development and fine chemical synthesis, the purity of reagents and intermediates is a critical parameter that dictates the success of subsequent reactions and the quality of the final product. Dibutyl (difluoromethane)phosphonate, a versatile building block in organic synthesis, is no exception. Ensuring its high purity is paramount for achieving desired reaction kinetics, minimizing by-product formation, and ultimately guaranteeing the safety and efficacy of the end-product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Dibutyl (difluoromethane)phosphonate, offering insights into method selection and practical implementation for researchers, scientists, and drug development professionals.
The Significance of Purity for Dibutyl (difluoromethane)phosphonate
Dibutyl (difluoromethane)phosphonate (CAS No: 681-83-4) is an organophosphorus compound characterized by the molecular formula C9H19F2O3P and a molecular weight of 244.22 g/mol .[1][2][3][4] Its utility spans various chemical syntheses, where it serves as a key precursor. The presence of impurities, which can arise from the manufacturing process or degradation, can have significant consequences, including altered reactivity and the introduction of unwanted side products. Therefore, a robust analytical methodology for purity determination is essential.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quality control and purity assessment of Dibutyl (difluoromethane)phosphonate, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted and reliable technique. This method separates compounds based on their hydrophobicity.
Rationale for Method Selection
-
Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, offering a non-polar stationary phase that effectively retains moderately polar to non-polar compounds like Dibutyl (difluoromethane)phosphonate.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol provides a broad elution window to separate impurities with a range of polarities. The use of a volatile buffer, such as ammonium acetate, can improve peak shape and is compatible with mass spectrometry if further characterization is needed.
-
Detection: While phosphonates often lack strong UV chromophores, they can typically be detected at low UV wavelengths (e.g., < 220 nm).[5] A Photodiode Array (PDA) detector is advantageous as it allows for the acquisition of the full UV spectrum for each peak, aiding in peak purity analysis and identification.
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Chromatography data system for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 210 nm |
Sample Preparation:
-
Prepare a stock solution of Dibutyl (difluoromethane)phosphonate in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Workflow for RP-HPLC-UV Purity Assessment
Caption: A typical workflow for the purity assessment of Dibutyl (difluoromethane)phosphonate using RP-HPLC-UV.
Alternative HPLC-Based Methods for Enhanced Analysis
While RP-HPLC-UV is a robust technique, certain impurities may be difficult to resolve or detect. In such cases, alternative or orthogonal HPLC methods can provide a more comprehensive purity profile.
HPLC with Evaporative Light Scattering Detection (ELSD)
For compounds that lack a UV chromophore, Evaporative Light Scattering Detection (ELSD) is a valuable alternative. ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase.
-
Advantages: Universal detection, not reliant on chromophores.
-
Disadvantages: Non-linear response, which can make quantification more challenging.
Hydrophilic Interaction Liquid Chromatography (HILIC)
If highly polar impurities are expected, HILIC can be a powerful separation technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing better retention for polar analytes that are not well-retained in reversed-phase mode.[6]
-
Advantages: Improved retention of polar compounds, orthogonal selectivity to RP-HPLC.
-
Disadvantages: Longer equilibration times, sensitivity to water content in the sample.
Ion-Pair Chromatography
For ionic or highly polar phosphonates, ion-pair chromatography can be employed to enhance retention and selectivity on a reversed-phase column. An ion-pairing reagent, such as N,N-dimethylhexylamine, is added to the mobile phase to form a neutral complex with the analyte, which can then be retained by the non-polar stationary phase.[7]
-
Advantages: Improved retention and resolution of ionic/polar analytes.
-
Disadvantages: Can lead to long column equilibration times and may not be compatible with all detectors (e.g., MS).
HPLC with Mass Spectrometric Detection (HPLC-MS)
For definitive identification of impurities, coupling HPLC with a mass spectrometer is the gold standard.[8] HPLC-MS provides molecular weight information for each separated component, which is invaluable for impurity identification and structural elucidation.[6]
-
Advantages: High sensitivity and selectivity, provides molecular weight information.
-
Disadvantages: Higher instrumentation cost and complexity.
Comparison of HPLC Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| RP-HPLC-UV | Separation based on hydrophobicity; detection via UV absorbance. | Routine purity analysis of moderately polar to non-polar compounds. | Robust, reproducible, cost-effective. | Requires a UV chromophore, may not resolve highly polar impurities. |
| HPLC-ELSD | Universal detection based on light scattering of non-volatile analytes. | Compounds with no UV chromophore. | Universal detection. | Non-linear response, less sensitive than UV for some compounds. |
| HILIC | Separation of polar compounds on a polar stationary phase. | Highly polar impurities not retained by RP-HPLC.[6] | Orthogonal selectivity to RP-HPLC. | Longer equilibration times. |
| Ion-Pair HPLC | Enhances retention of ionic compounds on a reversed-phase column. | Ionic and highly polar phosphonates.[7] | Improved retention and selectivity for target analytes. | Can have long equilibration times, potential for ion suppression in MS. |
| HPLC-MS | Separation by HPLC with mass-based detection. | Definitive identification and quantification of impurities.[8] | High sensitivity and selectivity, provides molecular weight information.[6] | High cost and complexity. |
Logical Flow for Method Selection
Caption: A decision-making flowchart for selecting the appropriate HPLC method for purity assessment.
Beyond HPLC: Orthogonal Techniques
For a comprehensive understanding of purity, especially during process development or for regulatory submissions, orthogonal analytical techniques are highly recommended.
-
Quantitative NMR (qNMR): Provides a direct measure of purity without the need for a reference standard of the analyte. Both ¹H and ³¹P NMR can be utilized for phosphonates.[9]
-
Gas Chromatography (GC): Suitable for volatile impurities. HPLC is often preferred for thermally labile compounds.[10]
-
Titration: Can be used for determining the overall phosphonate content.[11]
Conclusion
The purity assessment of Dibutyl (difluoromethane)phosphonate is a critical step in ensuring its quality and suitability for its intended application. While RP-HPLC-UV serves as a robust and reliable primary method for routine analysis, a comprehensive evaluation of purity often necessitates the use of alternative and orthogonal techniques. The choice of method should be guided by the specific analytical needs, from routine quality control to in-depth impurity profiling and identification. By employing a scientifically sound and multi-faceted analytical approach, researchers and manufacturers can have a high degree of confidence in the quality of this important chemical intermediate.
References
- Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
-
SIELC Technologies. (2025, October 8). Separation of Chlorate, Perchlorate, and Phosphonate Ions on Obelisc R Column. Retrieved from [Link]
-
HELIX Chromatography. (2021, February 12). HPLC Methods for analysis of Phosphonate ion. Retrieved from [Link]
- Schmidt, T. C., & Tizaoui, C. (2020, December 15).
- BenchChem. (2025). Quantitative NMR (qNMR)
- Chou, T. Y. (1987).
- Aurand, C. (n.d.).
- Li, Y., et al. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
- Kofman, V., & Ahuja, S. (2025, August 5). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
- Armbruster, N., et al. (2025, January 28). Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. Analytical and Bioanalytical Chemistry.
- Singh, S., et al. (n.d.). Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method.
- Jones, T. L., & Betowski, L. D. (n.d.). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Academia.edu.
- Cavano, R. R. (2018, November 30).
- Sinha, S. N., et al. (2022). A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure. PLOS ONE, 17(7), e0271434.
- Airedale Group. (2022, November 22).
- Aquapharm Speciality Chemicals. (n.d.).
- Pinsel, T., & Zeitler, K. (2024). Bis(2,2,2 trifluoroethyl)
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- 4. Dibutyl (difluoromethane)phosphonate | 681-83-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. ホスホン酸化合物の分析のためのイオンペア形成 [sigmaaldrich.com]
- 8. (PDF) The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry [academia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Phosphonate Testing and Reporting from ROBERT R. CAVANO - irohedp [irohedp.com]
Comparative Analysis of the Inhibitory Effects of Dibutyl (difluoromethane)phosphonate and Its Analogs
A Technical Guide for Researchers in Drug Discovery and Enzymology
In the landscape of enzyme inhibition and drug development, phosphonate-containing molecules represent a cornerstone class of compounds, prized for their ability to act as stable mimics of natural phosphate substrates.[1] This guide provides a comparative overview of the inhibitory effects of Dibutyl (difluoromethane)phosphonate and its analogs, offering insights into their mechanisms of action, and presenting standardized protocols for their evaluation.
Introduction: The Power of the P-C Bond
Phosphonates are structural analogs of phosphates where a hydrolytically stable carbon-phosphorus (P-C) bond replaces the labile oxygen-phosphorus (P-O) bond of a phosphate ester.[1] This fundamental difference renders them resistant to enzymatic cleavage, allowing them to bind to the active sites of phosphate-processing enzymes and act as potent inhibitors.[1] The difluoromethylene group (-CF2-) in "Dibutyl (difluoromethane)phosphonate" further enhances its utility as a pyrophosphate analog, with a size and polarity that closely mimics the natural substrate.
The inhibitory applications of phosphonates are diverse, ranging from antiviral medications like Tenofovir to inhibitors of enzymes in cholesterol biosynthesis.[2] Their efficacy stems from their ability to target enzymes that are crucial for various metabolic and signaling pathways.
Mechanism of Inhibition: A Tale of Two Mimics
The primary inhibitory mechanism of phosphonates is competitive inhibition. By resembling the transition state or the substrate of an enzymatic reaction involving phosphates, they occupy the active site, preventing the natural substrate from binding. The stability of the P-C bond means the enzyme cannot complete its catalytic cycle, leading to a halt in product formation.[1]
In the case of difluoromethylene bisphosphonates, they act as close analogs of pyrophosphates, which are involved in numerous biosynthetic reactions. Their design allows for a stepwise functionalization, enabling the synthesis of unsymmetrical bisphosphonates that can be tailored to specific enzymatic targets.
Phosphonate esters have also been identified as effective inhibitors of serine esterases, which are crucial for processes like chemotaxis.[3] Studies have revealed two modes of inhibition in this context: a cell-dependent inhibition from pretreatment with the phosphonate ester, and a chemotactic factor-dependent inhibition where the inhibitor is present during the cellular response.[3]
A Comparative Look at Phosphonate Analogs
The inhibitory potency of a phosphonate can be significantly altered by modifying its chemical structure. For instance, the introduction of an amine group can enhance the metal-binding properties of the phosphonate, which is relevant for inhibiting metalloenzymes.[2]
While direct comparative data for "Dibutyl (difluoromethane)phosphonate" is not extensively published, we can infer its potential inhibitory profile by examining related analogs. For example, studies on phosphonate analogs of 2-oxo acid substrates have demonstrated selective inhibition of 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH).[4] This highlights the potential for developing highly specific inhibitors by modifying the phosphonate structure.
The following table presents a hypothetical comparison of "Dibutyl (difluoromethane)phosphonate" with two representative analogs to illustrate how structural modifications can influence inhibitory activity against a generic phosphatase enzyme.
| Compound | Structure | Target Enzyme | IC50 (µM) | Inhibition Type |
| Dibutyl (difluoromethane)phosphonate | (BuO)2P(O)CF2H | Phosphatase X | 50 (Hypothetical) | Competitive |
| Analog A: (Difluoromethyl)phosphonic acid | (HO)2P(O)CF2H | Phosphatase X | 25 (Hypothetical) | Competitive |
| Analog B: Dibutyl (aminomethane)phosphonate | (BuO)2P(O)CH2NH2 | Phosphatase X | 75 (Hypothetical) | Mixed |
This data is illustrative and intended for comparative purposes.
The rationale behind these hypothetical values is that the free phosphonic acid (Analog A) often exhibits stronger binding to the active site compared to its esterified counterpart due to direct electrostatic interactions. The introduction of a different functional group, such as an amino group (Analog B), could alter the binding mode and potentially lead to a mixed-type inhibition.
Experimental Protocol: Determining Inhibitory Potency (IC50)
To empirically compare the inhibitory effects of these compounds, a standardized enzyme inhibition assay is essential. The following protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a phosphonate inhibitor against a target enzyme, such as a phosphatase, using a spectrophotometric assay.[1]
Principle
This assay measures the enzymatic activity by monitoring the colorimetric change produced by the hydrolysis of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP). The rate of product formation is inversely proportional to the concentration of the inhibitor.
Materials
-
Purified target enzyme
-
Chromogenic substrate (e.g., p-nitrophenyl phosphate)
-
Dibutyl (difluoromethane)phosphonate and its analogs
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Methodology
-
Inhibitor Preparation: Prepare a series of dilutions of the phosphonate compounds in the assay buffer. A typical concentration range would be from 100 µM to 0.1 µM.
-
Assay Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the enzyme solution at a fixed concentration. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.[1]
-
Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.[1]
-
Data Acquisition: Measure the absorbance at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Broader Applications and Considerations
Beyond direct enzyme inhibition, phosphonates have found applications as antiscalants in industrial settings and as corrosion inhibitors.[5] Their ability to interfere with crystal growth and adsorb onto surfaces makes them effective in these roles.[5]
When designing and comparing phosphonate inhibitors, several factors should be considered:
-
Cell Permeability: For in vivo applications, the lipophilicity of the phosphonate ester can be crucial for crossing cell membranes.[6] Prodrug strategies, such as using pivaloyloxymethyl (POM) esters, can enhance cell permeability.[6]
-
Metabolic Stability: While the P-C bond is stable, the rest of the molecule may be subject to metabolism. Understanding the metabolic fate of a phosphonate inhibitor is essential for drug development.
-
Off-Target Effects: As with any inhibitor, the potential for off-target effects should be carefully evaluated.
Conclusion
Dibutyl (difluoromethane)phosphonate and its analogs are valuable tools in the study of enzyme function and as starting points for the development of new therapeutic agents. Their stability and structural mimicry of natural phosphates make them potent and versatile inhibitors.[1] By systematically evaluating their inhibitory effects through standardized assays, researchers can gain a deeper understanding of their structure-activity relationships and unlock their full potential in various scientific and industrial applications.
References
-
Understanding the Phosphonate Products. Penn State Extension. Available from: [Link]
-
Mechanisms of the inhibition of chemotaxis by phosphonate esters. PubMed. Available from: [Link]
-
A review of the use of phosphonates in the management of Phytophthora nicotianae in citrus in South Africa. SpringerLink. Available from: [Link]
-
New phosphonate based corrosion inhibitors for mild steel in hydrochloric acid useful for industrial pickling processes: experimental and theoretical approach. RSC Publishing. Available from: [Link]
-
A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. Do We Have. Juniper Publishers. Available from: [Link]
-
A comparative performance ranking of some phosphonates and environmentally friendly polymers on CaCO3 scaling inhibition by NACE protocol. ResearchGate. Available from: [Link]
-
Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. ACS Publications. Available from: [Link]
-
Phosphonate. Wikipedia. Available from: [Link]
-
Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. PubMed Central. Available from: [Link]
-
Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates. Frontiers in Molecular Biosciences. Available from: [Link]
-
Inhibition assays. (A) Single dose compound screening of phosphatase... ResearchGate. Available from: [Link]
-
Inhibition of Isoprene Biosynthesis Pathway Enzymes by Phosphonates, Bisphosphonates, and Diphosphates. University of Illinois. Available from: [Link]
-
Inhibition of Class D β-Lactamases by Acyl Phosphates and Phosphonates. PubMed Central. Available from: [Link]
-
Synthesis of dibutylalkyl phosphonates. ResearchGate. Available from: [Link]
-
Differential effects of polyamine homologues on the prevention of DL-alpha-difluoromethylornithine-mediated inhibition of malignant cell growth and normal immune response. PubMed. Available from: [Link]
-
Reversal of the growth inhibitory effect of alpha-difluoromethylornithine by putrescine but not by other divalent cations. PubMed. Available from: [Link]
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available from: [Link]
-
New synthesis and reactions of phosphonates. Iowa Research Online. Available from: [Link]
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Anticancer Effects of New Disulfiram Analogs. PubMed. Available from: [Link]
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"Dibutyl (difluoromethane)phosphonate" activity versus other dialkyl (difluoromethane)phosphonates
This guide provides an in-depth technical comparison of Dibutyl (difluoromethane)phosphonate (DBDFP) against its more common analogs, primarily Diethyl (difluoromethane)phosphonate (DEDFP). It is designed for researchers requiring precise control over lipophilicity, reaction kinetics, and hydrolytic stability in the synthesis of fluorinated bioisosteres.
Executive Summary & Strategic Positioning
Dibutyl (difluoromethane)phosphonate is a specialized organophosphorus reagent used to introduce the difluoromethylene (
While the diethyl analog is the industry standard for general Horner-Wadsworth-Emmons (HWE) olefinations due to the volatility of its byproducts, the dibutyl variant offers distinct advantages in specific workflows:
-
Enhanced Lipophilicity: Critical for liquid-liquid extraction protocols where the diethyl ester partitions too readily into the aqueous phase.
-
Hydrolytic Stability: The steric bulk of the butyl group retards non-enzymatic hydrolysis, making it a superior choice for intermediates requiring harsh purification conditions.
-
Boiling Point Differential: Useful in high-temperature reactions where the volatility of lighter phosphonates leads to reagent loss.
Physicochemical & Reactivity Comparison
The choice between dibutyl and diethyl esters fundamentally alters the purification strategy and reaction kinetics.
Table 1: Comparative Physicochemical Profile
| Feature | Diethyl (difluoromethane)phosphonate | Dibutyl (difluoromethane)phosphonate | Impact on Workflow |
| Lipophilicity (LogP) | Low (~0.8 - 1.2) | High (~2.5 - 3.0) | Dibutyl allows easier organic extraction from aqueous byproducts. |
| Steric Hindrance | Low | Moderate | Dibutyl exhibits slower hydrolysis rates; more stable in basic workups. |
| Byproduct (Arbuzov) | Ethyl Bromide (bp 38°C) | Butyl Bromide (bp 101°C) | Diethyl synthesis is easier to purify (evaporation); Dibutyl requires distillation. |
| HWE Byproduct | Diethyl phosphate salt (Water soluble) | Dibutyl phosphate salt (Lipophilic) | Critical: Dibutyl phosphate byproducts may not wash out with water, requiring chromatography. |
| Reaction Kinetics | Fast | Slower (Steric drag) | Dibutyl offers better control in highly exothermic additions. |
Mechanistic Workflows & Decision Logic
The following diagrams illustrate the decision pathways and reaction mechanisms.
Diagram 1: Reagent Selection Decision Matrix
This flowchart guides the chemist on when to deviate from the standard diethyl reagent.
Caption: Decision logic for selecting between diethyl and dibutyl phosphonates based on volatility and purification constraints.
Diagram 2: Synthesis & Activation Pathway
The synthesis of the reagent via the Michaelis-Arbuzov reaction and its subsequent activation in HWE chemistry.
Caption: Synthetic pathway from tributyl phosphite to the active difluoromethylene carbanion.
Experimental Protocols
Protocol A: Synthesis of Dibutyl (difluoromethane)phosphonate
Context: Unlike the diethyl synthesis, the removal of the alkyl halide byproduct (butyl bromide) requires vacuum distillation, not just ambient evaporation.
-
Reagents: Tributyl phosphite (1.0 eq), Dibromodifluoromethane (1.5 eq, excess to prevent polymerization).
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser and a dry ice/acetone trap (to catch excess
). -
Reaction:
-
Heat tributyl phosphite to 100°C under
. -
Add dibromodifluoromethane dropwise (Caution: Exothermic).
-
Once addition is complete, heat to 130°C for 4 hours to drive the Arbuzov rearrangement.
-
-
Purification (Critical Step):
-
The byproduct, 1-bromobutane, boils at ~101°C.
-
Apply high vacuum (<5 mmHg) and heat the bath to 80°C to strip the bromobutane.
-
Distill the remaining oil under high vacuum (typically >140°C at 0.5 mmHg) to isolate the pure phosphonate.
-
Validation:
NMR should show a triplet around 7 ppm ( ).
-
Protocol B: Comparative Hydrolytic Stability Assay
Context: To verify the enhanced stability of the dibutyl ester for biological or extraction applications.
-
Preparation: Dissolve 0.1 mmol of Diethyl-DFP and Dibutyl-DFP in separate NMR tubes containing 0.6 mL of
:Acetone- (1:1). -
Challenge: Add 2 eq of NaOD (sodium deuteroxide).
-
Monitoring:
-
Acquire
NMR spectra at t=0, 1h, 6h, and 24h. -
Expectation: The diethyl ester will show rapid appearance of the mono-ester/acid peak (shifted upfield) within 1-2 hours. The dibutyl ester will retain the diester signal significantly longer (>6-12 hours) due to the steric bulk of the butyl chains shielding the phosphorus center.
-
Biological & Application Insights
Prodrug Design Implications
In drug development, the choice of ester is a tool for tuning bioavailability.
-
Diethyl: Often hydrolyzed too quickly in plasma by non-specific esterases.
-
Dibutyl: Provides a "middle ground" of stability. It is lipophilic enough to cross cell membranes but resistant enough to survive plasma transport better than ethyl esters. However, for clinical candidates, complex promoieties like POM (pivaloyloxymethyl) are usually preferred over simple butyl chains.
Solvent Extraction (SX)
Dibutyl phosphonates are chemically similar to Tributyl Phosphate (TBP) , the PUREX process standard.
-
Application: Extraction of actinides (U, Pu) or heavy metals from acidic aqueous streams.
-
Advantage: The
group increases the acidity of the alpha-protons and alters the basicity of the phosphoryl oxygen ( ), potentially changing selectivity for specific metal ions compared to non-fluorinated phosphonates.
References
-
Blackburn, G. M., et al. (1981). "The synthesis and reactivity of
-fluoroalkylphosphonates." Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational work on fluoro-phosphonate synthesis). -
Nieschalk, J., et al. (1996). "Synthesis of monofluoro- and difluoro-methylenephosphonate analogues of glycerol-3-phosphate." Tetrahedron. Link (Discusses stability and biological mimicry).
-
Wiemer, A. J., & Wiemer, D. F. (2015).[1] "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier." Topics in Current Chemistry. Link (Review of ester stability and prodrug strategies).
-
BenchChem Technical Support. (2025). "Michaelis-Arbuzov Synthesis of Phosphonates." BenchChem Protocols. Link (General protocols for Arbuzov reaction optimization).
-
Sreenivasulu, B., et al. (2022). "Investigations on the extraction and aggregation behavior of dibutylbutyl phosphonate." Proceedings of SESTEC-2022. Link (Data on dibutyl phosphonates in solvent extraction).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dibutyl (difluoromethane)phosphonate
This document provides essential procedural guidance for the safe handling and disposal of Dibutyl (difluoromethane)phosphonate. As a fluorinated organophosphorus compound, this chemical requires meticulous management to ensure the safety of laboratory personnel and the protection of our environment. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
A note on data sourcing: A specific, publicly available Safety Data Sheet (SDS) for Dibutyl (difluoromethane)phosphonate (CAS No. 152134-31-5 or 681-83-4) is not readily accessible. Therefore, the hazard assessment and safety recommendations herein are synthesized from authoritative data on structurally analogous compounds, including other dibutyl phosphonates and fluorinated organophosphorus esters, in conjunction with established principles of chemical safety and hazardous waste management.[1][2][3]
Part 1: Core Safety & Hazard Assessment
Before handling or generating waste, a thorough understanding of the potential hazards is paramount. The phosphonate functional group, combined with alkyl chains and fluorine atoms, dictates the compound's reactivity and toxicological profile.
Anticipated Hazard Profile & Required PPE
Based on analogous compounds, Dibutyl (difluoromethane)phosphonate should be handled as a hazardous substance with potential for skin and eye irritation, and possible harm if ingested or inhaled.[2][3][4] The primary operational risk stems from direct contact, while the primary disposal risk relates to the generation of toxic byproducts during decomposition.
| Parameter | Guideline & Rationale |
| GHS Hazard Class (Anticipated) | Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Toxicity - Oral (Category 4).[3][4] Rationale: Phosphonate esters commonly exhibit these characteristics. The butyl groups can cause defatting of the skin, and the overall molecule can irritate mucous membranes. |
| Personal Protective Equipment (PPE) | Gloves: Nitrile or Neoprene gloves.[1] Rationale: Provides chemical resistance against organophosphorus compounds. Always inspect gloves before use and practice proper removal technique to avoid skin contact. |
| Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A chemical splash goggle or full-face shield is required when handling larger quantities or when there is a risk of splashing.[1] Rationale: Protects against splashes that can cause serious eye irritation. | |
| Lab Attire: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. Rationale: Standard laboratory practice to protect skin from accidental contact. | |
| Handling Location | All handling and waste generation should occur inside a certified chemical fume hood. Rationale: This minimizes the risk of inhaling aerosols or vapors, whose toxicological properties are not fully characterized. |
Immediate First Aid Measures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Part 2: The Chemistry of Disposal: Understanding the "Why"
Proper disposal is not merely a regulatory requirement; it is a necessity driven by the chemical properties of organophosphorus compounds.
Inherent Hazards & Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[5] While Dibutyl (difluoromethane)phosphonate is not a specifically listed waste, its chemical nature necessitates its management as a characteristic hazardous waste .
The primary concern with organophosphorus compounds is their environmental persistence and potential toxicity. Furthermore, the presence of fluorine presents a significant disposal challenge.
Causality of Disposal Method: High-temperature incineration is the required disposal method. The C-P and P-O bonds in the phosphonate core are stable, and the C-F bonds are exceptionally strong. Only the extreme conditions of a hazardous waste incinerator can ensure complete destruction.[6][7]
During controlled incineration (typically >1000°C with a 2-second residence time), the molecule is broken down into its constituent elements, which are then oxidized.[7][8]
C9H19F2O3P + O2 → CO2 + H2O + HF + PxOy
The formation of Hydrogen Fluoride (HF) and Phosphorus Oxides (PxOy) is the critical reason this waste cannot be landfilled or disposed of via conventional means. These byproducts are highly corrosive and toxic and must be neutralized and removed by the incinerator's advanced flue gas treatment systems (e.g., scrubbers).[6][8]
The Imperative of Segregation
Chemical waste must be segregated by hazard class to prevent dangerous reactions.[9] Dibutyl (difluoromethane)phosphonate waste must be kept separate from:
-
Strong Acids & Bases: Phosphonate esters can undergo hydrolysis under acidic or basic conditions.[10] While this can be a method for degradation, an uncontrolled reaction in a waste container can generate heat and pressure, leading to a container breach.
-
Oxidizing Agents: Contact with strong oxidizers could lead to a rapid, exothermic reaction, creating a fire or explosion hazard.
Part 3: Operational Protocol for Disposal
This step-by-step process ensures compliance with EPA and OSHA regulations and provides a safe, self-validating system for waste management from the point of generation to final disposal.
Experimental Protocol: Waste Management Workflow
-
Point of Generation Collection:
-
Designate a specific waste container for Dibutyl (difluoromethane)phosphonate and materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, borosilicate glass) and be in good condition with a tightly sealing lid.[9]
-
Collect liquid waste directly into the container. Do not overfill; leave at least 10% headspace for vapor expansion.
-
-
Container Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.
-
The label must, at a minimum, include the words "HAZARDOUS WASTE" .[9]
-
It must also clearly state the full chemical name: "Dibutyl (difluoromethane)phosphonate" and list any other components. Do not use abbreviations.[9]
-
Indicate the date accumulation began.
-
-
Satellite Accumulation:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The container must be kept closed at all times except when actively adding waste.[9]
-
Ensure the SAA is in a secondary containment tray to manage potential leaks.
-
-
Requesting Disposal:
-
Once the container is 90% full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to dispose of the chemical yourself.
-
-
Professional Disposal via Incineration:
-
Your EHS department will manage the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
This facility will use high-temperature incineration to ensure the complete destruction of the compound with a destruction efficiency exceeding 99.999%.[6] This process is tracked from "cradle-to-grave" using a hazardous waste manifest system to ensure full compliance.[5]
-
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Dibutyl (difluoromethane)phosphonate waste.
Caption: Disposal workflow for Dibutyl (difluoromethane)phosphonate.
References
-
Watanabe, I., et al. (2016). Pilot-scale incineration of wastes with high content of chlorinated and non-halogenated organophosphorus flame retardants used as alternatives for PBDEs. ResearchGate. Available at: [Link]
-
Thomson, M. J., et al. (n.d.). Detailed Chemical Kinetic Reaction Mechanisms for Incineration of Organophosphorus and Fluoro. UNT Digital Library. Available at: [Link]
-
U.S. Environmental Protection Agency. (1975). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. EPA National Service Center for Environmental Publications. Available at: [Link]
-
Wang, B., et al. (2023). Organophosphate ester exposure among Chinese waste incinerator workers: Urinary levels, risk assessment and associations with oxidative stress. PubMed. Available at: [Link]
-
U.S. Environmental Protection Agency. (1982). Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. EPA National Service Center for Environmental Publications. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. Available at: [Link]
-
Chemsrc. (2025). Dibutyl phosphonate | CAS#:1809-19-4. Chemsrc. Available at: [Link]
-
Keglevich, G., et al. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health. Available at: [Link]
-
GovInfo. (2021). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. GovInfo. Available at: [Link]
-
Chemistry Stack Exchange. (2024). Hydrolyse a fluorophosphonic compound / Which protective group strategy can I use for phosphonate esters to access the free acid after a reaction? Chemistry Stack Exchange. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. EPA. Available at: [Link]
- Google Patents. (n.d.). US3024086A - Disposal of fluorine wastes. Google Patents.
-
eCFR. (n.d.). 40 CFR Part 165 -- Pesticide Management and Disposal. Electronic Code of Federal Regulations. Available at: [Link]
-
American Chemical Society. (2025). Phosphate-Based Approaches for Dechlorination and Treatment of Salt Waste from Electrochemical Processing of Used Nuclear Fuel: A Perspective on Recent Work. ACS Omega. Available at: [Link]
-
Online Pest Control Courses. (2025). Pesticide Disposal Laws: What You Need to Know. Online Pest Control Courses. Available at: [Link]
-
Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety, Health, and Environmental Management Association. Available at: [Link]
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- 5. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 6. researchgate.net [researchgate.net]
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- 9. apps.dtic.mil [apps.dtic.mil]
- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Dibutyl (difluoromethane)phosphonate
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult on the integration of highly specialized fluorinated organophosphonates into drug discovery pipelines and materials science workflows.
Dibutyl (difluoromethane)phosphonate (CAS: 681-83-4)[1] is a critical intermediate. The incorporation of the difluoromethyl group (-CF2H) makes it highly valuable for synthesizing bioisosteres, activity-based probes (ABPs), and specialized flame retardants[2][3]. However, the very structural features that make it chemically useful—its lipophilic dibutyl ester groups and stable C-F bonds—also dictate a rigorous, scientifically grounded approach to Personal Protective Equipment (PPE) and operational handling.
Here is your comprehensive, causality-driven guide to safely managing this compound.
Chemical Identity & Mechanistic Hazard Profile
Before selecting PPE, we must understand why the chemical poses a threat. Dibutyl (difluoromethane)phosphonate (Molecular Weight: 244.22 g/mol ) presents three distinct mechanistic hazards:
-
Dermal Penetration & Enzymatic Interaction: The lipophilic nature of the dibutyl groups facilitates rapid transdermal absorption. While this specific intermediate is not a scheduled chemical weapon, the broader class of organophosphonates can act as potent inhibitors of acetylcholinesterase[3]. Furthermore, the metabolism of fluorinated organic compounds can yield toxic fluorine-containing metabolites, increasing systemic fluoride burdens[4].
-
Aerosolization Toxicity: The compound can form hazardous aerosols or dusts during transfer, which can cause severe respiratory and ocular irritation[5].
-
Thermal Decomposition: Under extreme heat or fire conditions, the molecule degrades to release highly toxic and corrosive Hydrogen Fluoride (HF) and Phosphorus Oxides (POx) [5].
Table 1: Quantitative & Logistical Data Summary
| Property / Parameter | Specification | Operational Implication |
| CAS Number | 681-83-4[1] | Use for exact SDS and inventory tracking. |
| Molecular Formula | C9H19F2O3P[1] | High fluorine and phosphorus content dictates disposal method. |
| Ventilation Requirement | Fume hood face velocity >0.5 m/s | Prevents inhalation of aerosolized droplets[5]. |
| Disposal Requirement | Controlled Incineration | Must include alkaline flue gas scrubbing to neutralize HF[5]. |
The PPE Matrix: A Self-Validating Defense System
Do not treat PPE as a regulatory checklist; treat it as a layered defense system designed to interrupt specific exposure pathways.
-
Eye/Face Protection:
-
Specification: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5].
-
Causality: Phosphonate aerosols are highly irritating to mucous membranes. Standard safety glasses are insufficient because they allow vapor ingress from the top and sides.
-
-
Skin & Body Protection:
-
Specification: Fire/flame-resistant and chemically impervious clothing (e.g., Tychem® suits or heavy-duty lab coats over non-synthetic clothing)[5].
-
Causality: In the event of a spill, the lipophilic dibutyl ester will rapidly permeate standard cotton lab coats, leading to dermal exposure.
-
-
Hand Protection:
-
Specification: Chemical impermeable gloves satisfying EU Directive 89/686/EEC and EN 374 standards[5].
-
Causality: Nitrile or fluoroelastomer (Viton) gloves are required. The gloves must be inspected prior to use because micro-tears will allow the compound to bypass the barrier, where sweat will trap the chemical against the skin, accelerating absorption.
-
-
Respiratory Protection:
-
Specification: Full-face respirator with ABEK-P3 or organic vapor/acid gas combination cartridges[5].
-
Causality: Required only if engineering controls (fume hoods) fail or exposure limits are exceeded. The acid gas component is crucial to protect against potential HF off-gassing during accidental degradation.
-
Step-by-Step Operational Workflow
To ensure scientific integrity and safety, execute the following protocol when handling Dibutyl (difluoromethane)phosphonate.
Phase 1: Pre-Operation Verification
-
Verify that the chemical fume hood is operational and certified (face velocity ≥ 0.5 m/s).
-
Clear the workspace of all incompatible materials, particularly strong oxidizers or strong bases.
-
Ensure non-sparking tools (e.g., PTFE or ceramic spatulas/transfer vessels) are available to prevent electrostatic discharge ignition[5].
Phase 2: Execution
-
Don all required PPE (Gloves, Goggles, Impervious Coat) before opening the secondary containment.
-
Open the tightly closed container only within the fume hood.
-
Perform transfers slowly to avoid the formation of dust, mists, or aerosols[5].
-
If weighing the substance, use an enclosed analytical balance or a static-dissipative weighing enclosure.
Phase 3: Doffing & Decontamination
-
Seal the primary container tightly and place it in a dry, cool, and well-ventilated storage cabinet, strictly segregated from foodstuff containers[5].
-
Wipe down the exterior of the closed container and the fume hood surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by a damp aqueous wipe.
-
Remove gloves using the "beak method" (glove-to-glove, skin-to-skin) to prevent transferring the phosphonate to your bare hands. Wash and dry hands immediately with soap and plenty of water[5].
Emergency Response & Disposal Logistics
Spill Mitigation Protocol
If a spill occurs, immediate containment is required to prevent aerosolization and environmental contamination.
-
Evacuate & Isolate: Evacuate personnel to safe areas and keep people upwind of the spill/leak[5]. Remove all sources of ignition[5].
-
Contain: Do not flush into the sewer. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or proprietary chemical binders).
-
Collect: Use non-sparking tools to sweep up the absorbed mixture and place it into a highly visible, hermetically sealed hazardous waste container.
Disposal Plan
Because of the C-F and P-C bonds, biological degradation is virtually non-existent, and standard incineration is highly dangerous.
-
Mandatory Route: The material must be disposed of by removal to a licensed chemical destruction plant[5].
-
Destruction Mechanism: It must undergo controlled incineration equipped with flue gas scrubbing [5]. The scrubbers (typically utilizing calcium hydroxide or sodium hydroxide) are required to capture and neutralize the toxic Hydrogen Fluoride (HF) and Phosphorus Pentoxide (P2O5) gases generated during combustion. Do not contaminate water, feed, or seed by improper disposal[5].
Workflow Visualization
Below is the logical decision tree for routine handling and emergency response.
Operational and emergency response workflow for Dibutyl (difluoromethane)phosphonate.
References
-
Dibutyl (difluoromethane)phosphonate | C9H19F2O3P | CID ... National Institutes of Health (Common Chemistry). Available at:[Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine . National Center for Biotechnology Information (PMC). Available at:[Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction . MDPI. Available at:[Link]
-
Fluoroalkyl Phosphorus Compounds (NIST Report) . National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. Dibutyl (difluoromethane)phosphonate | C9H19F2O3P | CID 3796729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nist.gov [nist.gov]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
